4-Chlorobenzo[c][1,2,5]thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKBSYUNNVXOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308221 | |
| Record name | 4-chloro-2,1,3-benzothiadiazole | |
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Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-28-5 | |
| Record name | 4-Chloro-2,1,3-benzothiadiazole | |
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| Record name | 4-Chloro-2,1,3-benzothiadiazole | |
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| Record name | 2207-28-5 | |
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| Record name | 4-chloro-2,1,3-benzothiadiazole | |
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| Record name | 4-chloro-2,1,3-benzothiadiazole | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Chlorobenzo[c]thiadiazole (CAS: 2207-28-5)
An In-Depth Technical Guide to 4-Chlorobenzo[c][1][2][3]thiadiazole (CAS: 2207-28-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Heterocycle at the Forefront of Innovation
4-Chlorobenzo[c][1][2][3]thiadiazole, a seemingly unassuming heterocyclic compound, has emerged as a pivotal building block in the landscape of modern chemistry. Its unique electronic properties, stemming from the fusion of an electron-deficient thiadiazole ring with a benzene moiety, render it a highly sought-after precursor in the development of advanced materials and pharmaceuticals. The strategic placement of a reactive chlorine atom provides a versatile handle for synthetic transformations, allowing for the facile introduction of a wide array of functional groups. This guide offers a comprehensive exploration of 4-Chlorobenzo[c][1][2][3]thiadiazole, from its synthesis and physicochemical characteristics to its reactivity and diverse applications, providing researchers and developers with the essential knowledge to harness its full potential.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of 4-Chlorobenzo[c][1][2][3]thiadiazole is fundamental to its effective utilization in research and development. The following tables summarize its key physical and spectroscopic data.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2207-28-5 | [4][5] |
| Molecular Formula | C₆H₃ClN₂S | [4][5] |
| Molecular Weight | 170.62 g/mol | [4][5] |
| Appearance | Light-yellow to yellow powder or crystals | |
| Density | 1.531 g/cm³ | |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |
| logP | 2.3447 | [5] |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.93 (d, J = 8.7 Hz, 1H), 7.64 (d, J = 7.2 Hz, 1H), 7.54 (dd, J = 8.8, 7.2 Hz, 1H)[4] |
| ¹³C NMR | Predicted peaks based on related structures: approximately 155, 133, 132, 130, 122, 118 ppm |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C-Cl, C=N, C=C (aromatic), and C-H bonds are expected. |
| Mass Spectrum (EI, m/z) | Expected molecular ion peak [M]⁺ at ~170, with a characteristic isotopic pattern for one chlorine atom [M+2]⁺ at ~172. |
Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole: A Tale of Two Routes
The synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole can be approached through two primary synthetic strategies, each with its own set of advantages and considerations.
Route 1: From 3-Chloro-1,2-phenylenediamine
This is a classical and widely employed method for the construction of the benzothiadiazole ring system. The reaction proceeds via the cyclization of a substituted o-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride (SOCl₂).
Figure 1: Synthesis via cyclization of 3-Chloro-1,2-phenylenediamine.
Experimental Protocol: Synthesis from 3-Chloro-1,2-phenylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as pyridine or toluene.
-
Reagent Addition: Slowly add thionyl chloride (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-Chlorobenzo[c][1][2][3]thiadiazole.
Causality: The use of an ortho-diamine is crucial as the two adjacent amino groups are necessary for the formation of the five-membered thiadiazole ring with thionyl chloride. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Route 2: From a Substituted Benzene Derivative
An alternative approach involves the use of N-thionylaniline as a cyclizing agent with a suitably substituted benzene precursor. This method has been reported to provide a high yield of the desired product.[4]
Figure 2: Synthesis using N-thionylaniline.
Experimental Protocol: Synthesis using N-Thionylaniline [4]
-
Reaction Setup: In a flask, combine the benzene precursor (1.0 eq) and N-thionylaniline (5.0 eq) in toluene.
-
Reaction: Stir the mixture at 150 °C for 5 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After completion, concentrate the mixture under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chlorobenzo[c][1][2][3]thiadiazole as a gray solid (93% yield).[4]
Causality: The high temperature is necessary to drive the cyclization reaction with the less reactive N-thionylaniline. The excess of N-thionylaniline ensures the complete conversion of the starting material.
Reactivity: A Gateway to Molecular Diversity
The reactivity of 4-Chlorobenzo[c][1][2][3]thiadiazole is dominated by the chemistry of its chloro-substituent, which is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused thiadiazole ring. This facile displacement allows for the introduction of a wide range of functionalities. Furthermore, the chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Figure 3: Key reactivity pathways of 4-Chlorobenzo[c][1][2][3]thiadiazole.
Nucleophilic Aromatic Substitution (SNAr)
The reaction with various nucleophiles such as amines, alkoxides, and thiolates proceeds readily, often under mild conditions, to yield the corresponding substituted benzothiadiazoles.
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve 4-Chlorobenzo[c][1][2][3]thiadiazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Reagent Addition: Add the desired amine (1.1-2.0 eq) and a base (e.g., K₂CO₃, Et₃N, or an excess of the amine nucleophile).
-
Reaction: Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl and heteroaryl groups at the 4-position, significantly expanding the molecular complexity and enabling the synthesis of materials with tailored electronic and photophysical properties.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Chlorobenzo[c][1][2][3]thiadiazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture to reflux (80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications: From the Pharmacy to Advanced Electronics
The derivatives of 4-Chlorobenzo[c][1][2][3]thiadiazole have found applications in diverse scientific and technological fields, a testament to the versatility of this heterocyclic core.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The benzothiadiazole moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. A prominent example is the synthesis of Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant. The synthesis of Tizanidine involves the elaboration of 4-amino-5-chlorobenzo[c][1][2][3]thiadiazole, a direct derivative of the title compound.
Figure 4: Synthetic pathway to Tizanidine.
The benzothiadiazole scaffold has also been explored for the development of inhibitors for enzymes such as Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a target in cancer therapy.[6]
Organic Electronics: Building Blocks for a Brighter Future
The strong electron-accepting nature of the benzothiadiazole unit makes it an ideal component in donor-acceptor (D-A) type organic materials for electronic applications. Derivatives of 4-Chlorobenzo[c][1][2][3]thiadiazole are utilized in the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): As components of emissive or electron-transporting layers.
-
Organic Photovoltaics (OPVs): As electron-acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As n-type semiconductors.
The ability to tune the electronic properties of the final material by varying the substituent introduced at the 4-position via SNAr or cross-coupling reactions is a key advantage.[1][3]
Fluorescent Probes and Sensors: Illuminating the Microscopic World
The benzothiadiazole core often imparts favorable photophysical properties, including fluorescence. By conjugating this unit with various recognition moieties, derivatives of 4-Chlorobenzo[c][1][2][3]thiadiazole serve as precursors for fluorescent probes capable of detecting specific analytes, such as ions or reactive oxygen species, with high sensitivity and selectivity.[1][3]
Conclusion: A Building Block of Enduring Significance
4-Chlorobenzo[c][1][2][3]thiadiazole stands as a testament to the power of heterocyclic chemistry in driving innovation. Its straightforward synthesis, well-defined reactivity, and the unique electronic properties of its derivatives have solidified its importance in medicinal chemistry and materials science. For researchers and developers, a comprehensive understanding of this versatile molecule opens doors to the creation of novel pharmaceuticals, advanced electronic devices, and sensitive diagnostic tools, ensuring its continued relevance in the years to come.
References
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4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers. [Link]
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New donor-π-acceptor sensitizers containing 5H-[1][2][3]thiadiazolo [3,4-f]isoindole-5,7(6H)- dione and 6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione units. RSC Publishing. [Link]
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Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. [Link]
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4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Heriot-Watt University Research Portal. [Link]
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SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed. [Link]
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Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]
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(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]
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4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][4]thiadiazole). MDPI. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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(PDF) Benzo[1,2‐c;4,5‐cʹ]bis[1][2][3]thiadiazole‐porphyrin‐based near‐infrared dyes. ResearchGate. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]
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2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. International Journal of Pharmaceutical Sciences and Research. [Link]
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An In-Depth Technical Guide to the Molecular Structure of 4-Chlorobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzo[c]thiadiazole, a substituted benzothiadiazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with a thiadiazole ring, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. Thiadiazole derivatives, as a class, have garnered considerable attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of a chlorine atom at the 4-position of the benzothiadiazole core modulates the molecule's lipophilicity and electronic nature, potentially influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the molecular structure of 4-Chlorobenzo[c]thiadiazole, its synthesis, and its potential applications in drug discovery and development.
Molecular Structure and Properties
The fundamental characteristics of 4-Chlorobenzo[c]thiadiazole are summarized in the table below. These properties are crucial for its identification, characterization, and application in various scientific domains.
| Property | Value | Source |
| Chemical Formula | C₆H₃ClN₂S | [4][5][6] |
| Molecular Weight | 170.62 g/mol | [4][5][6] |
| CAS Number | 2207-28-5 | [4][5][6] |
| Appearance | Gray solid | [5] |
| Purity | ≥98% (Commercially available) | [4] |
While a definitive crystal structure from the Cambridge Structural Database (CSDC) for 4-Chlorobenzo[c]thiadiazole is not publicly available at the time of this writing, analysis of related benzothiadiazole structures provides insights into its likely molecular geometry. The molecule is expected to be largely planar, a feature that can facilitate π-π stacking interactions, which are important in both crystal packing and interactions with biological macromolecules. The precise bond lengths and angles would require experimental determination through X-ray crystallography.
Synthesis of 4-Chlorobenzo[c]thiadiazole
The synthesis of 4-Chlorobenzo[c]thiadiazole can be achieved through various synthetic routes. A common and effective method involves the reaction of a corresponding substituted aniline with a thionylating agent. The following protocol is based on a reported procedure[5].
Experimental Protocol: Synthesis of 4-Chlorobenzo[c]thiadiazole
Materials:
-
Starting material (e.g., a suitably substituted aniline precursor)
-
N-Thionylaniline
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
To a reaction flask, add the starting aniline precursor (1 mmol), N-Thionylaniline (5 mmol), and toluene (5 mL).
-
Stir the reaction mixture at 150 °C for 5 hours under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the residue, add 10 mL of water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product appears as a gray solid. Further purification can be achieved by column chromatography or recrystallization if necessary. A reported yield for this reaction is 93%[5].
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-Chlorobenzo[c]thiadiazole.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized 4-Chlorobenzo[c]thiadiazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-Chlorobenzo[c]thiadiazole, the aromatic protons exhibit characteristic chemical shifts and coupling patterns.
¹H NMR Data (400 MHz, CDCl₃): [5]
-
δ 7.93 (d, J = 8.7 Hz, 1H)
-
δ 7.64 (d, J = 7.2 Hz, 1H)
-
δ 7.54 (dd, J = 8.8, 7.2 Hz, 1H)
The distinct signals and their coupling constants are consistent with a trisubstituted benzene ring, confirming the successful synthesis of the target compound.
Further Spectroscopic Analysis (Predicted)
-
¹³C NMR Spectroscopy: The spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six carbon atoms of the fused ring system. The carbons attached to the electronegative nitrogen and sulfur atoms would likely appear at lower field strengths.
-
FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic and benzene rings, and the C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 170.62 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of small molecules such as N₂, S, or HCl.
Applications in Drug Discovery and Development
The benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes 4-Chlorobenzo[c]thiadiazole a valuable starting point for the design and synthesis of novel drug candidates.
Thiadiazole derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many thiadiazole-containing compounds have been reported to exhibit potent anticancer activity against various cancer cell lines[1][2]. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Antimicrobial Activity: The thiadiazole nucleus is a component of several antimicrobial agents. Derivatives have shown efficacy against a spectrum of bacteria and fungi[7].
-
Anti-inflammatory Activity: Certain thiadiazole derivatives have been investigated for their anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
The chloro-substituent on the benzothiadiazole ring of 4-Chlorobenzo[c]thiadiazole can serve as a handle for further chemical modifications, allowing for the synthesis of a library of analogs with diverse biological profiles. This process, known as lead optimization, is a critical step in the drug discovery pipeline.
Diagram of Drug Discovery Potential:
Caption: Potential drug discovery pathway utilizing 4-Chlorobenzo[c]thiadiazole.
Conclusion
4-Chlorobenzo[c]thiadiazole is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and its key spectroscopic features. While a complete crystallographic and spectroscopic dataset would further enhance our understanding of this molecule, the available information strongly supports its utility as a valuable building block for the development of novel bioactive compounds. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully exploit the therapeutic potential of the 4-Chlorobenzo[c]thiadiazole scaffold.
References
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An In-depth Technical Guide to 4-Chlorobenzo[c]thiadiazole: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-Chlorobenzo[c][1][2][3]thiadiazole: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzothiadiazole Core
The benzothiadiazole scaffold is a privileged heterocyclic motif in modern chemistry, underpinning advancements in materials science, agrochemicals, and medicinal chemistry.[1][2] Among its derivatives, 4-Chlorobenzo[c][3][4][5]thiadiazole stands out as a key building block, offering a unique combination of electronic properties and reactive handles for chemical modification. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chlorobenzo[c][3][4][5]thiadiazole, its synthesis and reactivity, and its burgeoning applications, with a particular focus on its relevance to drug discovery and materials science.
Physical and Chemical Properties
4-Chlorobenzo[c][3][4][5]thiadiazole is a crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the table below. The presence of the electron-withdrawing thiadiazole ring and the chloro substituent significantly influences the electronic nature of the benzene ring, making it electron-deficient and susceptible to certain chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂S | [6][7] |
| Molecular Weight | 170.62 g/mol | [6][7] |
| CAS Number | 2207-28-5 | [6][7] |
| Appearance | Light-yellow to yellow powder or crystals | [1] |
| Density | 1.531 g/cm³ | [1] |
| Melting Point | Estimated to be similar to 4-bromobenzo[c][3][4][5]thiadiazole (80 °C) | [8] |
| Boiling Point | Estimated to be similar to 4-bromobenzo[c][3][4][5]thiadiazole (272.2 °C at 760 mmHg) | [8] |
| Solubility | Soluble in many common organic solvents. |
Spectroscopic Characterization
The structural elucidation of 4-Chlorobenzo[c][3][4][5]thiadiazole and its derivatives relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chlorobenzo[c][3][4][5]thiadiazole in CDCl₃ typically shows three distinct signals in the aromatic region. A representative spectrum displays a doublet of doublets and two doublets, corresponding to the three protons on the benzene ring. For example, a reported ¹H NMR spectrum showed peaks at δ 7.93 (d, J=8.7 Hz, 1H), 7.64 (d, J=7.2 Hz, 1H), and 7.54 (dd, J=8.8, 7.2 Hz, 1H).[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. Based on data for analogous benzothiadiazole derivatives, the carbon atoms of the 4-Chlorobenzo[c][3][4][5]thiadiazole ring are expected to resonate in the range of δ 110-160 ppm.[3][9] The carbons directly attached to the nitrogen and sulfur atoms of the thiadiazole ring will appear further downfield.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Chlorobenzo[c][3][4][5]thiadiazole would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the benzene ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the 600-800 cm⁻¹ region). The vibrations of the thiadiazole ring would also contribute to the fingerprint region of the spectrum.[9]
Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-Chlorobenzo[c][3][4][5]thiadiazole would show a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound.[6][7] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Synthesis and Reactivity
Synthesis: A common method for the synthesis of 4-Chlorobenzo[c][3][4][5]thiadiazole involves the reaction of a substituted aniline with a thionylating agent. One documented procedure describes the reaction of a suitable precursor with N-thionylaniline in toluene at 150 °C for 5 hours, affording the product in high yield (93%).[6]
Synthesis of 4-Chlorobenzo[c][3][4][5]thiadiazole.
Chemical Reactivity: The reactivity of 4-Chlorobenzo[c][3][4][5]thiadiazole is largely dictated by the electrophilic nature of the benzothiadiazole core and the presence of the chlorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The electron-deficient benzene ring facilitates the displacement of the chlorine atom by various nucleophiles. This reaction is a cornerstone for introducing diverse functional groups at the 4-position, enabling the synthesis of a wide array of derivatives.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, connecting the benzothiadiazole core to other aryl or vinyl groups.[12][13][14] These reactions are instrumental in constructing complex molecules for applications in materials science and medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of 4-Chlorobenzo[c][3][4][5]thiadiazole with an arylboronic acid.
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add 4-Chlorobenzo[c][3][4][5]thiadiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-benzo[c][3][4][5]thiadiazole.
Applications in Research and Development
The unique electronic properties of the benzothiadiazole core, combined with the synthetic versatility of the 4-chloro derivative, have led to its use in several cutting-edge areas of research.
Drug Development: The benzothiadiazole scaffold is a constituent of several biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. While specific applications for 4-Chlorobenzo[c][3][4][5]thiadiazole are still emerging, its role as a key intermediate in the synthesis of compounds with potential pharmacological activity is significant.[15]
Organic Electronics: The electron-accepting nature of the benzothiadiazole unit makes it an excellent component for donor-acceptor type materials used in organic electronics.[16] 4-Chlorobenzo[c][3][5]thiadiazole serves as a valuable precursor for synthesizing materials for:
-
Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through substitution at the 4-position, materials with specific emission colors and high quantum efficiencies can be developed.[17][18]
-
Organic Photovoltaics (OPVs): The ability to create materials with tailored energy levels is crucial for efficient charge separation and transport in solar cells.[19]
Fluorescent Probes and Sensors: The inherent fluorescence of many benzothiadiazole derivatives makes them suitable for use as fluorescent probes and sensors.[1] The 4-chloro position allows for the introduction of specific recognition moieties to create sensors for ions or biomolecules.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Chlorobenzo[c][3][4][5]thiadiazole. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Chlorobenzo[c][3][4][5]thiadiazole is a versatile and valuable building block for chemists in both academia and industry. Its well-defined reactivity, particularly in nucleophilic substitution and cross-coupling reactions, provides a robust platform for the synthesis of a wide range of functional molecules. As research into novel materials and therapeutics continues to expand, the importance of this key intermediate is set to grow, paving the way for new discoveries and innovations.
References
Please note that while the following links were valid at the time of generation, their availability may change over time.
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The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) 2 with ar. (URL: [Link])
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Benzo[1,2-d:4,5-d']bis([3][4][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - Semantic Scholar. (URL: [Link])
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4-bromobenzo[c][3][4][5]thiadiazole - Pi Chemicals System. (URL: [Link]3][4][5]thiadiazole)
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SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (URL: [Link])
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4-Chlorobenzo[c][3][4][5]thiadiazole - MySkinRecipes. (URL: [Link])
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4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) - MDPI. (URL: [Link])
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Benzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) and Its Bromo Derivatives - PubMed Central. (URL: [Link])
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4,7-Diarylbenzo[c][3][4][5]thiadiazoles as fluorophores and visible light organophotocatalysts. (URL: [Link])
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ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine. | Request PDF - ResearchGate. (URL: [Link])
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4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (URL: [Link])
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Suzuki cross-coupling reactions of 4,7-dibromo[3][4][5]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. (URL: [Link])
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A red thermally activated delayed fluorescence emitter based on benzo[c][3][4][5]thiadiazole. (URL: [Link])
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4-Methylbenzo[c][3][4][5]thiadiazole - MySkinRecipes. (URL: [Link])
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Spectroscopic Elucidation of 4-Chlorobenzo[c]thiadiazole: A Technical Guide to ¹H and ¹³C NMR Analysis
Spectroscopic Elucidation of 4-Chlorobenzo[c][1][2][3]thiadiazole: A Technical Guide to ¹H and ¹³C NMR Analysis
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Chlorobenzo[c][1][2][3]thiadiazole. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by experimental data. Furthermore, it outlines a robust, self-validating protocol for the acquisition of high-quality NMR data for this and structurally related compounds.
Introduction: The Significance of 4-Chlorobenzo[c][1][2][3]thiadiazole
4-Chlorobenzo[c][1][2][3]thiadiazole is a heterocyclic compound of significant interest due to the versatile chemical reactivity and photophysical properties of the benzothiadiazole core.[1][3] This scaffold is a key building block in the development of novel organic materials with applications in electronics, as well as in the synthesis of pharmacologically active molecules. The introduction of a chlorine atom at the 4-position modulates the electronic properties of the benzothiadiazole system, influencing its reactivity and potential applications.
Precise structural characterization is paramount in the advancement of these applications. NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This guide will delve into the specific NMR spectral features of 4-Chlorobenzo[c][1][2][3]thiadiazole, providing a foundational understanding for its identification and for the analysis of its derivatives.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 4-Chlorobenzo[c][1][2][3]thiadiazole provides critical information regarding the number, connectivity, and chemical environment of the protons on the benzene ring. The spectrum is characterized by three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene moiety.
Experimental ¹H NMR Data
The reported ¹H NMR spectral data for 4-Chlorobenzo[c][1][2][3]thiadiazole, acquired in deuterated chloroform (CDCl₃) at 400 MHz, are summarized in the table below.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.93 | Doublet (d) | 8.7 | 1H | H-7 |
| 7.64 | Doublet (d) | 7.2 | 1H | H-5 |
| 7.54 | Doublet of doublets (dd) | 8.8, 7.2 | 1H | H-6 |
Interpretation of the ¹H NMR Spectrum
The interpretation of the spectrum is based on the principles of chemical shift and spin-spin coupling. The electron-withdrawing nature of the thiadiazole ring and the chlorine atom significantly influences the chemical shifts of the aromatic protons.
-
H-7 (7.93 ppm): This proton is the most deshielded, appearing at the lowest field. This is attributed to its position para to the electron-withdrawing chlorine atom and its proximity to the thiadiazole ring. It appears as a doublet due to coupling with the adjacent H-6 proton.
-
H-5 (7.64 ppm): This proton is located ortho to the chlorine atom. The observed doublet is a result of its coupling to the neighboring H-6 proton.
-
H-6 (7.54 ppm): This proton is situated between H-5 and H-7. Consequently, it is coupled to both neighboring protons, resulting in a doublet of doublets. The two different coupling constants correspond to the ortho coupling with H-5 and H-7.
The following diagram illustrates the spin-spin coupling relationships between the aromatic protons.
Caption: Spin-spin coupling in 4-Chlorobenzo[c][1][2][3]thiadiazole.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Chlorobenzo[c][1][2][3]thiadiazole, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzothiadiazole core.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-7a | Quaternary carbon of the thiadiazole ring, adjacent to sulfur. |
| ~153 | C-3a | Quaternary carbon of the thiadiazole ring, adjacent to nitrogen. |
| ~133 | C-4 | Carbon bearing the chlorine atom (ipso-carbon). |
| ~131 | C-6 | Aromatic CH, influenced by adjacent chloro and thiadiazole groups. |
| ~129 | C-5 | Aromatic CH, ortho to the chlorine atom. |
| ~121 | C-7 | Aromatic CH, adjacent to the thiadiazole ring. |
The following diagram illustrates the predicted assignment of the carbon signals.
Caption: Predicted ¹³C NMR assignments for 4-Chlorobenzo[c][1][2][3]thiadiazole.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed to be self-validating by including systematic checks and referencing.
I. Sample Preparation
-
Analyte Purity: Ensure the 4-Chlorobenzo[c][1][2][3]thiadiazole sample is of high purity (>98%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds with different solubility profiles, other solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ can be used. Note that solvent choice can influence chemical shifts.[7][8]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
II. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments of different field strengths.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[9]
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.
The following workflow diagram summarizes the key steps in acquiring and processing the NMR data.
Caption: A streamlined workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectroscopic data of 4-Chlorobenzo[c][1][2][3]thiadiazole. The experimental ¹H NMR data allows for the unambiguous assignment of the aromatic protons, while a predicted ¹³C NMR spectrum serves as a valuable reference for experimental verification. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for the accurate structural elucidation of this important heterocyclic compound and its derivatives. A thorough understanding of the NMR characteristics of 4-Chlorobenzo[c][1][2][3]thiadiazole is fundamental for researchers and scientists working on the development of novel materials and pharmaceuticals based on the benzothiadiazole scaffold.
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4-Chlorobenzo[c][1][2][3]thiadiazole synthesis - ChemicalBook. Available at:
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. Available at: [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Available at: [Link]
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Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]
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(PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Available at: [Link]
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1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Available at: [Link] 13.[1][4][10]Thiadiazole, 2-amino-5-(4-chlorobenzyl)- - Optional[13C NMR] - Chemical - SpectraBase. Available at: [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]
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Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole - ResearchGate. Available at: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. Available at: [Link]
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Synthesis pathway for 4-Chlorobenzo[c]thiadiazole from 1,2-Diamino-3-chlorobenzene
An In-depth Technical Guide to the Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole, a pivotal heterocyclic building block in modern materials science and medicinal chemistry. The synthesis proceeds from the commercially available precursor, 1,2-Diamino-3-chlorobenzene, via a robust cyclization reaction. This document is structured to provide researchers, chemists, and drug development professionals with a detailed experimental protocol, a thorough examination of the underlying reaction mechanism, critical safety considerations, and a framework for successful purification and characterization. The causality behind each experimental step is elucidated to empower the user with a deep, practical understanding of the process, ensuring both reproducibility and safety.
Introduction and Significance
4-Chlorobenzo[c][1][2][3]thiadiazole is an electron-deficient aromatic heterocycle that has garnered significant attention as a versatile building block. Its unique electronic properties make it a crucial component in the design of advanced organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic materials.[4][5] The strong electron-withdrawing nature of the benzothiadiazole core allows for the tuning of electronic band gaps in conjugated polymers, a critical factor in developing efficient organic semiconductors.[4][5]
In the realm of medicinal chemistry, the benzothiadiazole scaffold is present in a number of biologically active compounds.[6] For instance, Tizanidine (Zanaflex), which contains a related benzothiadiazole core, is a clinically used muscle relaxant.[7] The chloro-substituent on the 4-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
This guide details the direct and efficient synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole through the cyclization of 1,2-Diamino-3-chlorobenzene with thionyl chloride, a classic and reliable method for the formation of the 2,1,3-benzothiadiazole ring system.[7]
Reaction Principle and Mechanism
The core of this synthesis is the reaction of an ortho-phenylenediamine with thionyl chloride (SOCl₂) to form the fused 1,2,5-thiadiazole ring.
Overall Reaction:
Caption: Experimental workflow for the synthesis of 4-Chlorobenzo[c]t[1][2][3]hiadiazole.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to establish anhydrous conditions.
Step 2: Charging Reagents
-
To the reaction flask, add 1,2-Diamino-3-chlorobenzene (5.0 g, 35.0 mmol), anhydrous toluene (100 mL), and triethylamine (10.6 g, 14.6 mL, 105.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the two equivalents of HCl produced during the cyclization. This prevents the protonation of the starting diamine, which would render it unreactive, thereby driving the reaction towards the product. [10][11] Step 3: Addition of Thionyl Chloride
-
-
Cool the stirred solution to 0-5°C using an ice-water bath.
-
Charge the dropping funnel with thionyl chloride (5.0 g, 3.0 mL, 42.0 mmol, 1.2 equiv.) and add it dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10°C.
-
Causality: The initial reaction between the diamine and thionyl chloride is highly exothermic. A slow, controlled addition at low temperature prevents a dangerous thermal runaway and minimizes the formation of polymeric side products.
-
Step 4: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 3-5 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the 1,2-Diamino-3-chlorobenzene spot.
Step 5: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring.
-
Causality: This step safely quenches any unreacted thionyl chloride. The large volume of ice-water absorbs the heat generated from the exothermic hydrolysis of SOCl₂.
-
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The NaHCO₃ wash neutralizes any residual HCl and acidic byproducts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.
-
Step 6: Drying and Concentration
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 7: Purification
-
The resulting crude solid should be purified by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to isolate the pure product.
-
Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield 4-Chlorobenzo[c]t[1][2][3]hiadiazole as a solid. A yield of 93% has been reported for a similar synthesis. [12] Step 8: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.93 (d, J = 8.7 Hz, 1H), 7.64 (d, J = 7.2 Hz, 1H), 7.54 (dd, J = 8.8, 7.2 Hz, 1H). [12]* Mass Spectrometry (MS): Calculate m/z for C₆H₃ClN₂S.
Critical Safety and Handling Mandates
This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.
-
General Precautions: The entire experiment must be conducted inside a certified chemical fume hood. [3][8]A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) when handling thionyl chloride. [1][2][3]* Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic, and a lachrymator. Causes severe skin burns and eye damage. [1][8]Reacts violently with water to liberate toxic gases (SO₂ and HCl). [2][8]Inhalation may cause fatal pulmonary edema. [2] * Handling: Always handle in a fume hood. [3][9]Never add water to thionyl chloride; always add it slowly to the reaction medium or quenching solution. Ensure containers are tightly sealed to prevent moisture ingress. [1][9]* 1,2-Diamino-3-chlorobenzene:
-
Hazards: Potential irritant. Avoid skin and eye contact, and inhalation of dust. [13] * Handling: Wear standard PPE (lab coat, gloves, goggles). Handle as a potentially toxic substance. * Waste Disposal:
-
Quench any excess thionyl chloride carefully before disposal. Neutralize all acidic and basic aqueous waste streams before disposing of them according to institutional guidelines. Organic waste containing chlorinated solvents must be collected in a designated chlorinated waste container.
-
Conclusion
The protocol described herein provides a reliable and high-yielding pathway to 4-Chlorobenzo[c]t[1][2][3]hiadiazole. By understanding the rationale behind each step—from the necessity of anhydrous conditions to the function of the base and the specific workup procedures—researchers can confidently and safely execute this valuable synthesis. The resulting product serves as a key intermediate, opening avenues for the development of novel functional materials and potential therapeutic agents.
References
- 1. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 2. echemi.com [echemi.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | MDPI [mdpi.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. lobachemie.com [lobachemie.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. 4-Chlorobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 13. echemi.com [echemi.com]
A Technical Guide to the Electron-Withdrawing Properties of the 2,1,3-Benzothiadiazole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzothiadiazole (BTZ or BT) scaffold has emerged as a cornerstone electron-accepting unit in materials science and medicinal chemistry.[1][2] Its robust electron-deficient character, arising from the unique fusion of a benzene ring with an electron-withdrawing thiadiazole heterocycle, allows for the rational design of molecules with tailored electronic and photophysical properties. This guide provides an in-depth analysis of the fundamental principles governing the electron-withdrawing nature of the BTZ core, details rigorous experimental and computational methodologies for its characterization, and explores its transformative impact on organic electronics and drug discovery.
The Benzothiadiazole Core: An Electron-Deficient Architecton
First synthesized in the 19th century, 2,1,3-benzothiadiazole is a bicyclic aromatic heterocycle that has become a privileged building block in functional organic materials.[3] Its significance stems from its intrinsic ability to function as an electron acceptor, a property that profoundly influences the frontier molecular orbitals (HOMO and LUMO) of any π-conjugated system to which it is attached.[1] This characteristic is pivotal in creating donor-acceptor (D-A) architectures, which are the foundation for a vast array of high-performance organic semiconductors and bioactive molecules.[4][5]
The Physicochemical Origins of Electron Deficiency
The potent electron-withdrawing capability of the BTZ core is not incidental; it is a direct consequence of its unique electronic structure. Two primary factors are at play:
-
Inductive Effects: The thiadiazole ring contains two nitrogen atoms and a sulfur atom, all of which are more electronegative than carbon. This disparity in electronegativity results in a net inductive pull of electron density from the fused benzene ring towards the heterocycle.
-
Resonance Stabilization: The thiadiazole moiety can delocalize π-electrons across its framework, creating resonance structures that place a partial positive charge on the fused benzene ring. This delocalization enhances the overall electron-deficient nature of the core.
This inherent electron deficiency makes the BTZ core an excellent π-acceptor.[6] When coupled with an electron-donating unit, it facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.[7][8] In an ICT state, electron density moves from the donor to the acceptor, creating a large change in the dipole moment between the ground and excited states.[7][9] This process is fundamental to the function of many organic electronic devices and fluorescent probes.
Caption: Key factors contributing to the electron-accepting nature of the BTZ core.
Quantifying Electron-Withdrawing Strength: A Multi-Faceted Approach
To rationally design BTZ-based materials, it is crucial to quantify the electron-withdrawing strength of the core and its derivatives. A combination of electrochemical, spectroscopic, and computational methods provides a comprehensive understanding.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable technique for determining the frontier molecular orbital energy levels (HOMO and LUMO) of a molecule.[10] For a BTZ-based D-A compound, the reduction potential is primarily associated with the electron-accepting BTZ unit (LUMO), while the oxidation potential corresponds to the electron-donating unit (HOMO).
A lower (less negative) reduction potential indicates a stronger electron-accepting character and a lower LUMO energy level, which is desirable for n-type semiconductors and for facilitating electron injection.[6][10]
-
Objective: To determine the reduction potential of a BTZ derivative and calculate its LUMO energy level.
-
System Rationale: A three-electrode system is used for precise control and measurement of potentials.[10] A non-aqueous, aprotic solvent with a high-purity supporting electrolyte is essential to provide a wide potential window and prevent interfering side reactions. Ferrocene is used as an internal standard because its redox couple (Fc/Fc⁺) has a stable and well-defined potential, allowing for accurate calibration across different experiments.[10]
-
Methodology:
-
Preparation: Dissolve the BTZ compound (approx. 1 mM) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, NBu₄PF₆).[11] Deoxygenation via purging with an inert gas (N₂ or Ar) for 15-20 minutes is critical to remove dissolved oxygen, which can undergo reduction and interfere with the measurement.
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[10][11]
-
Measurement: Record the cyclic voltammogram by scanning the potential towards negative values to observe the reduction event.
-
Internal Standardization: At the end of the experiment, add a small amount of ferrocene to the solution and record its voltammogram.
-
Calculation:
-
Determine the onset potential of the reduction peak (E_red,onset) from the voltammogram.[11]
-
Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the LUMO energy level using the empirical formula:
-
LUMO (eV) = -[E_red,onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
(Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)
-
-
-
Spectroscopic Analysis: Probing Intramolecular Charge Transfer
UV-visible absorption and photoluminescence spectroscopy are powerful tools for observing the effects of ICT.[8] BTZ-containing D-A molecules often exhibit a distinct, low-energy absorption band corresponding to the ICT transition.[7] The energy of this transition is directly related to the HOMO-LUMO gap.
-
Solvatochromism: The ICT character can be confirmed by observing solvatochromism, where the position of the emission peak shifts with changing solvent polarity.[12] In polar solvents, the charge-separated excited state is stabilized, typically leading to a red-shift in the emission spectrum.
Computational Chemistry: A Predictive Framework
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for predicting the electronic properties of BTZ derivatives before synthesis.[13][14] These methods can accurately calculate HOMO and LUMO energy levels, simulate absorption spectra, and visualize the spatial distribution of frontier orbitals, confirming the localization of the LUMO on the BTZ acceptor unit and the HOMO on the donor unit.[14][15]
| Property | Experimental (CV/UV-Vis) | Calculated (DFT B3LYP/6-31G*) |
| HOMO | -5.45 eV | -5.51 eV |
| LUMO | -3.40 eV | -3.50 eV |
| Electrochemical Band Gap | 2.05 eV | 2.01 eV |
| Optical Band Gap (λ_abs,onset) | 1.98 eV (625 nm) | N/A (TD-DFT required) |
Data presented are representative values based on typical D-A systems and serve for illustrative purposes.[16]
Caption: A comprehensive workflow for characterizing novel BTZ derivatives.
Applications Driven by the BTZ Core
The ability to precisely tune electronic properties by incorporating the BTZ core has led to its widespread use in cutting-edge technologies and therapeutic development.
Organic Electronics
In organic electronics, the BTZ core is a premier building block for n-type and ambipolar semiconductors.[4][17]
-
Organic Photovoltaics (OPVs): In D-A polymers for OPVs, the BTZ unit helps to lower the LUMO energy level, which is crucial for efficient charge separation at the donor-acceptor interface.[18] Fine-tuning the BTZ core with additional electron-withdrawing groups, such as fluorine or cyano moieties, can further optimize these energy levels and enhance device performance.[6][19]
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the BTZ core promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.[20] Its strong acceptor nature is key to developing high-performance n-channel and ambipolar transistors.[6]
-
Organic Light-Emitting Diodes (OLEDs): The ICT character of BTZ-based molecules makes them excellent emitters. By modifying the donor and acceptor strengths, the emission color can be tuned across the visible spectrum, making them suitable for display and lighting applications.[12]
Medicinal Chemistry and Drug Development
The BTZ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[21][22]
-
Enzyme Inhibition: The electron-deficient nature of the BTZ ring allows it to participate in key interactions within enzyme active sites, such as hydrogen bonding and π-stacking. This has been exploited in the development of anticancer, antimicrobial, and anti-inflammatory agents.[22][23]
-
Bioisosteric Replacement: The BTZ core can serve as a bioisostere for other aromatic systems, offering a way to modulate a drug candidate's metabolic stability, solubility, and target affinity.
-
Fluorescent Probes: The inherent fluorescence of many BTZ-based D-A systems makes them ideal scaffolds for developing probes for bioimaging and diagnostics. Their emission properties are often sensitive to the local environment, enabling the detection of specific ions, pH changes, or enzymatic activity.
Synthesis and Functionalization
The foundational BTZ core is readily synthesized by the condensation of an o-phenylenediamine with thionyl chloride or a related sulfur-transfer agent.[3] A key advantage of the BTZ scaffold is the ability to perform post-synthetic functionalization. The 4- and 7-positions of the benzene ring are particularly susceptible to electrophilic substitution, most commonly bromination.[3] The resulting 4,7-dibromo-2,1,3-benzothiadiazole is a versatile platform for constructing more complex molecules and polymers via palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[3][24] Recent advances have also enabled direct C-H functionalization, providing more efficient routes to novel derivatives.[25][26]
Conclusion and Future Outlook
The 2,1,3-benzothiadiazole core is a powerful and versatile tool in the hands of chemists and materials scientists. Its potent and tunable electron-withdrawing properties provide a reliable strategy for engineering the optoelectronic and biological functions of organic molecules. The continued development of novel synthetic methodologies will undoubtedly unlock access to even more sophisticated BTZ-based architectures. As our understanding of structure-property relationships deepens, the BTZ core will continue to drive innovation in fields ranging from flexible electronics and renewable energy to targeted therapeutics and advanced diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02322F [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 19. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and Characterization of Benzothiadiazole Derivatives as...: Ingenta Connect [ingentaconnect.com]
- 21. jchemrev.com [jchemrev.com]
- 22. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamscience.com [benthamscience.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
2,1,3-Benzothiadiazole (BTD): A Privileged Heterocycle for Advanced Functional Materials
A Senior Application Scientist's Guide to Synthesis, Properties, and Core Applications
Introduction: The Enduring Appeal of an Electron-Deficient Core
In the landscape of materials science and medicinal chemistry, the search for molecular scaffolds that offer a blend of robust stability, tunable electronics, and versatile reactivity is perpetual. Among the elite class of such building blocks, 2,1,3-benzothiadiazole (BTD) has emerged as a cornerstone heterocycle.[1][2][3] Comprising a benzene ring fused to a 1,2,5-thiadiazole ring, the BTD core is characterized by its intrinsically electron-deficient nature, a direct consequence of the electronegative nitrogen and sulfur atoms in the five-membered ring.[4][5] This fundamental electronic property is the primary driver behind its widespread adoption in a multitude of applications, ranging from high-performance organic electronics to sophisticated fluorescent probes for bioimaging.[3][6][7]
This technical guide provides an in-depth exploration of the BTD core, intended for researchers and development scientists. We will dissect the causality behind its unique properties, detail robust synthetic and functionalization methodologies, and explore its most impactful applications, grounding our discussion in established protocols and mechanistic insights.
Pillar 1: Understanding the Electronic Architecture and Photophysical Properties
The utility of BTD is fundamentally rooted in its electronic structure. The fusion of the aromatic benzene ring with the electron-withdrawing thiadiazole moiety results in a π-conjugated system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO).[8] This makes BTD an excellent electron acceptor.[1][9] When incorporated into a larger molecule, particularly when paired with electron-donating units (donors), it facilitates the creation of donor-acceptor (D-A) systems.[10][11] This architecture is critical for tuning the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its optoelectronic properties.
Key consequences of this electronic structure include:
-
Intramolecular Charge Transfer (ICT): In D-A systems containing BTD, photoexcitation often leads to a significant transfer of electron density from the donor to the BTD acceptor. This ICT character is responsible for the broad, long-wavelength absorption and emission profiles typical of BTD derivatives.[12]
-
Narrow Band Gaps: The D-A strategy effectively lowers the energy gap between the HOMO and LUMO, enabling absorption of lower-energy photons in the visible and even near-infrared regions of the electromagnetic spectrum.[8][10][13] This is a crucial feature for applications like organic photovoltaics.[11][14][15]
-
Fluorescence and Solvatochromism: Many BTD derivatives are highly fluorescent.[6][16] Their emission properties are often sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism.[7][17] This sensitivity arises from the change in dipole moment upon photoexcitation in these ICT-heavy molecules and is a property leveraged in designing environmental sensors and cellular probes.[6][7]
Core Structure of 2,1,3-Benzothiadiazole
Caption: Molecular structure of the 2,1,3-benzothiadiazole (BTD) core.
Pillar 2: Synthesis and Functionalization Strategies
The ability to chemically modify the BTD core with precision is paramount to tailoring its properties for specific applications. Methodologies range from the foundational synthesis of the heterocyclic system itself to sophisticated late-stage functionalization.
Core Synthesis: The Foundational Cyclization
The most common and efficient route to the unsubstituted BTD core involves the cyclization of o-phenylenediamine with thionyl chloride (SOCl₂) in the presence of a base like pyridine.[18][19] This reaction is robust and proceeds in high yield.
General BTD Synthesis Workflow
Caption: Workflow for the synthesis of the BTD core.
Functionalization: Installing Versatility
While the core synthesis provides the foundational scaffold, the true power of BTD lies in the functionalization of its benzenoid ring, primarily at the 4- and 7-positions. These positions are the most common attachment points for extending the π-conjugation.
2.2.1. Electrophilic Bromination: The Gateway to Cross-Coupling
The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is arguably the most critical reaction in BTD chemistry, as this dibromide is a versatile precursor for a vast array of D-A materials.[19][20]
-
Causality: The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic substitution. Therefore, harsh conditions are typically required. The reaction is commonly performed by treating BTD with excess bromine in hydrobromic acid or with N-bromosuccinimide (NBS) in concentrated sulfuric acid.[21][22] The bromine atoms can then be readily substituted via palladium-catalyzed cross-coupling reactions.
2.2.2. Palladium-Catalyzed Cross-Coupling: Building Complexity
The bromo-derivatives of BTD are ideal substrates for reactions like Suzuki and Stille couplings.[8][10][19] These reactions allow for the precise installation of a wide variety of aryl and heteroaryl groups (donors) at the 4- and 7-positions.
-
Suzuki Coupling: Reacts a bromo-BTD with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]
-
Stille Coupling: Reacts a bromo-BTD with an organotin reagent (stannane) in the presence of a palladium catalyst.[8][10]
2.2.3. Advanced C-H Functionalization
More recent advances have focused on the direct functionalization of C-H bonds, bypassing the need for halogenation. Regioselective Ir-catalyzed C-H borylation, for instance, allows for the introduction of boryl groups at the C5 or C4/C6 positions, opening up new avenues for derivatization that were previously difficult to access.[1][2][23][24]
Pillar 3: Field-Proven Applications
The tunable electronic and photophysical properties of BTD derivatives have led to their successful implementation in several high-technology fields.
Organic Electronics
BTD is a star player in organic electronics, where its electron-accepting nature is fully exploited.[4][5]
-
Organic Photovoltaics (OPVs): BTD-based copolymers are extensively used as the electron donor or acceptor material in the active layer of organic solar cells.[11][14][15] By pairing BTD (acceptor) with various donor units, chemists can tune the polymer's absorption spectrum to match the solar spectrum and optimize the energy levels for efficient charge separation and transport.[14][25] Prominent examples include polymers like PCDTBT and PCPDTBT, which are derived from the 4,7-dibromo-BTD monomer.[20]
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of many BTD derivatives make them excellent emissive materials or hosts in OLEDs.[3][4][6] Their tunable emission colors, achieved through chemical modification, allow for the creation of devices that span the visible spectrum.
Medicinal Chemistry and Bioimaging
The BTD scaffold is increasingly recognized for its potential in drug discovery and as a fluorescent probe.[6][18]
-
Fluorogenic Probes: The sensitivity of BTD's fluorescence to its local environment has been used to design probes that can selectively light up in the presence of specific analytes or within particular cellular compartments, such as lipid droplets.[7] Their high photostability is a significant advantage for fluorescence microscopy applications.[7]
-
Therapeutic Agents: The BTD core is being explored as a privileged structure in medicinal chemistry. Its rigid, planar structure can facilitate binding to biological targets, and its derivatives have been investigated for various therapeutic applications.
Quantitative Data Summary
The photophysical properties of BTD derivatives can be finely tuned. The table below illustrates the impact of different donor units on the key optoelectronic parameters of D-A-D type small molecules based on a central BTD acceptor.
| Compound ID | Donor Unit | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Optical Band Gap (E_g, eV) |
| 2a | Selenophene | 459 | 598 | 2.38 |
| 2b | Pyridine | 382 | 528 | - |
| 2c | 3,4-Ethylenedioxythiophene | 496 | 708 | 1.75 |
| 2d | 2,2'-Bithiophene | 450 | 580 | 2.22 |
| Data synthesized from Zając et al., Molecules 2021.[8] |
This data clearly demonstrates the structure-property relationship: stronger electron donors like 3,4-ethylenedioxythiophene (in 2c) lead to a smaller band gap and a significant red-shift in both absorption and emission compared to weaker donors.[8]
Experimental Protocol: Synthesis of a D-A-D Molecule via Suzuki Coupling
This protocol describes a representative synthesis of 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole, a common type of D-A-D small molecule, starting from the key dibrominated BTD intermediate.
Objective: To synthesize a BTD-core molecule functionalized with electron-donating bithiophene units for potential application in organic electronics.
Reaction Scheme: 4,7-dibromo-2,1,3-benzothiadiazole + 2-(2-thienyl)boronic acid → 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
2-Thienylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a round-bottom flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), 2-thienylboronic acid (2.3 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene, methanol, and water (e.g., in a 5:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (approx. 5 mol %).
-
Reaction: Heat the resulting mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically run for 48-72 hours.[8]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure D-A-D product.[8]
Self-Validating System: The purity and identity of the final compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties (UV-Vis absorption and photoluminescence) should be measured to validate the expected electronic structure.
Conclusion and Future Outlook
2,1,3-Benzothiadiazole is far more than a simple heterocycle; it is a powerful and versatile building block that has enabled significant advances in materials science. Its robust, electron-deficient core provides a reliable platform for constructing complex molecular and polymeric architectures with precisely tailored optoelectronic properties. The continuous development of novel synthetic functionalization methods promises to further expand the chemical space accessible to researchers, paving the way for next-generation organic electronics, sensors, and biomedical technologies. As our understanding of structure-property relationships deepens, the rational design of BTD-based materials will undoubtedly lead to further breakthroughs, solidifying BTD's status as a truly privileged scaffold in modern chemistry.
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The Enduring Brilliance of Benzothiadiazole: A Technical Guide to its Electronic and Photophysical Properties
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Introduction: The Rise of a Versatile Heterocycle
In the landscape of modern organic electronics and chemical biology, the 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone building block. Its electron-deficient nature, coupled with a rigid, planar structure, imparts a unique set of electronic and photophysical properties that have been harnessed in a diverse array of applications, from high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to sophisticated fluorescent probes for cellular imaging.[1][2][3] This technical guide provides a comprehensive exploration of the fundamental electronic and photophysical properties of BTD derivatives, offering field-proven insights into their design, synthesis, characterization, and the causal relationships that govern their behavior.
The Electronic Architecture of Benzothiadiazole Derivatives
The intrinsic electron-accepting character of the BTD core is the foundation of its utility.[1][4] This property allows for the creation of molecules with a significant intramolecular charge transfer (ICT) character when coupled with electron-donating moieties.[5][6] This "push-pull" architecture is central to tuning the electronic and photophysical properties of BTD derivatives.
Frontier Molecular Orbitals and the Energy Gap
The performance of BTD derivatives in electronic devices is largely dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO level is primarily associated with the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting BTD core.[7] The energy difference between the HOMO and LUMO, known as the energy gap (Eg), determines the absorption and emission wavelengths of the molecule.
The strategic selection of electron-donating and -withdrawing groups allows for precise control over the HOMO, LUMO, and energy gap. For instance, stronger electron-donating groups will raise the HOMO energy level, while stronger electron-withdrawing groups on the BTD core will lower the LUMO energy level, both leading to a smaller energy gap and a red-shift in the absorption and emission spectra.[8][9]
Computational Modeling: A Predictive Tool
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the electronic properties of BTD derivatives before their synthesis.[4][8][10] These computational methods can accurately model the ground-state geometries, HOMO/LUMO energy levels, and UV-Vis absorption spectra, providing invaluable guidance for molecular design.[7][11]
Unraveling the Photophysical Phenomena
The interaction of BTD derivatives with light gives rise to a rich array of photophysical phenomena, which are central to their applications in OLEDs and fluorescent sensing.
Absorption and Emission: The Role of Intramolecular Charge Transfer
The absorption of light by a BTD derivative typically involves a π-π* transition, often with significant ICT character. This ICT is responsible for the characteristically broad and often red-shifted absorption bands observed in these molecules.[5] Following excitation, the molecule relaxes to the lowest excited singlet state (S1) from which it can decay back to the ground state (S0) via fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift. BTD derivatives are known for their often large Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-absorption.[12][13]
Solvatochromism: A Probe of the Excited State
The pronounced ICT character of many BTD derivatives leads to a significant change in their dipole moment upon excitation. This results in a phenomenon known as solvatochromism, where the absorption and emission spectra of the molecule are sensitive to the polarity of the solvent.[8] In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This property can be exploited in sensing applications.
Aggregation-Induced Emission (AIE): Turning a Quirk into a Feature
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, a significant class of BTD derivatives exhibits the opposite behavior: aggregation-induced emission (AIE).[14][15][16] In these molecules, intramolecular rotations in the solution phase provide non-radiative decay pathways, leading to weak emission. Upon aggregation, these rotations are restricted, which blocks the non-radiative channels and opens up the radiative pathway, resulting in strong fluorescence.[17] This AIE phenomenon is highly valuable for applications in solid-state lighting and biological imaging.[9]
The Triplet State and Thermally Activated Delayed Fluorescence (TADF)
Beyond the singlet excited state, the triplet excited state (T1) plays a crucial role in the photophysics of many BTD derivatives. In some molecular designs, the energy gap between the S1 and T1 states (ΔEST) is small enough to allow for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state via thermal activation.[18][19] This process, known as thermally activated delayed fluorescence (TADF), allows for the harvesting of triplet excitons, which are typically non-emissive, leading to significantly higher efficiencies in OLEDs.[1][5][15][20] The dynamics of these triplet states are a key area of research for the development of next-generation OLED emitters.[5][21]
Experimental Workflows: From Synthesis to Characterization
The reliable characterization of the electronic and photophysical properties of BTD derivatives is paramount. This section details the standard experimental protocols for their synthesis and analysis.
Synthesis of a Key Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole
A common and crucial starting material for many BTD derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. Its synthesis is a foundational step in the exploration of this class of compounds.
Protocol:
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
With stirring, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 60°C).
-
Allow the reaction to stir for several hours (e.g., 12 hours).
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water, followed by methanol and n-hexane to remove impurities.
-
The resulting solid can be further purified by recrystallization or column chromatography.[12]
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized synthetic workflow for benzothiadiazole derivatives.
UV-Vis and Fluorescence Spectroscopy
These techniques are the workhorses for characterizing the fundamental photophysical properties of BTD derivatives.
Protocol:
-
Solution Preparation: Prepare a stock solution of the BTD derivative in a spectroscopic grade solvent (e.g., chloroform, toluene, or acetonitrile) at a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 10 µM) for analysis.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).
-
The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) can be determined.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λmax.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) can be determined.
-
The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
A schematic of the photophysical characterization process is outlined below.
Caption: Workflow for cyclic voltammetry analysis.
Comparative Data of Benzothiadiazole Derivatives
The true power of the BTD scaffold lies in its tunability. The following table provides a comparative overview of the photophysical and electrochemical properties of representative BTD derivatives with varying donor groups.
| Derivative | Donor Group | λmax (abs) (nm) | λmax (em) (nm) | ΦF | EHOMO (eV) | ELUMO (eV) | Eg (eV) |
| BTD-Ph | Phenyl | ~350-400 | ~450-500 | Variable | ~ -5.8 | ~ -3.2 | ~ 2.6 |
| BTD-Th | Thiophene | ~400-450 | ~500-550 | Generally Good | ~ -5.5 | ~ -3.3 | ~ 2.2 |
| BTD-F | Fluorene | ~420-470 | ~520-580 | Often High | ~ -5.4 | ~ -3.2 | ~ 2.2 |
| BTD-Cbz | Carbazole | ~430-480 | ~530-600 | Often High | ~ -5.3 | ~ -3.1 | ~ 2.2 |
| BTD-TPA | Triphenylamine | ~450-500 | ~550-650 | Good | ~ -5.2 | ~ -3.0 | ~ 2.2 |
Note: The values presented are approximate and can vary significantly depending on the specific molecular structure, solvent, and measurement conditions. The trend of red-shifted absorption and emission with stronger donor groups is generally observed.
Conclusion and Future Outlook
Benzothiadiazole derivatives have firmly established themselves as a versatile and powerful class of materials in organic electronics and beyond. Their tunable electronic and photophysical properties, driven by the principles of intramolecular charge transfer, have enabled significant advancements in OLEDs, OFETs, and fluorescent sensing. The phenomena of aggregation-induced emission and thermally activated delayed fluorescence have opened up new avenues for the development of highly efficient solid-state emitters.
As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, the rational design of novel BTD-based materials with tailored functionalities will continue to flourish. The integration of computational modeling with experimental validation will be crucial in accelerating this progress. The future of benzothiadiazole chemistry is bright, with the promise of even more innovative materials for a wide range of technological and biomedical applications.
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An In-depth Technical Guide to the Safe Handling of 4-Chlorobenzo[c]thiadiazole
An In-depth Technical Guide to the Safe Handling of 4-Chlorobenzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the health and safety considerations for 4-Chlorobenzo[c][1][2][3]thiadiazole (CAS No. 2207-28-5). As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.
Section 1: Compound Identification and Physicochemical Profile
4-Chlorobenzo[c][1][2][3]thiadiazole is a heterocyclic building block utilized in the synthesis of various functional materials and pharmaceutical intermediates.[4] Its electron-withdrawing nature makes it a valuable component in the development of organic semiconductors, fluorescent dyes, and biologically active molecules.[4][5][6]
A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 2207-28-5 | ChemScene[1] |
| Molecular Formula | C₆H₃ClN₂S | ChemScene[1] |
| Molecular Weight | 170.62 g/mol | ChemScene[1] |
| Appearance | Light-yellow to yellow powder or crystals | MySkinRecipes[4] |
| Purity | ≥98% (Typical) | ChemScene[1] |
| Storage | Store at room temperature in a dry, sealed container, away from light. | ChemScene, MySkinRecipes[1][4] |
Section 2: Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][7][8][9]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][7][8][9]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][7][8][9]
Causality of Hazards: The toxicological profile is likely linked to the reactivity of the benzothiadiazole core and the presence of the chloro-substituent. These features can lead to interactions with biological macromolecules, causing irritation and potential toxicity upon exposure. The fine, powdered nature of the solid compound increases the risk of aerosolization and subsequent respiratory or eye exposure.
Section 3: Hierarchy of Controls for Safe Handling
A multi-layered approach to risk mitigation is essential. The hierarchy of controls, from most to least effective, provides a systematic framework for ensuring personnel safety.
Caption: Hierarchy of controls for mitigating exposure risks.
1. Engineering Controls (Primary Barrier): The primary method for controlling exposure to 4-Chlorobenzo[c]thiadiazole is through robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving the solid compound or its solutions must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne particles and vapors.
-
Ventilated Enclosures: For procedures requiring manipulation outside a fume hood (e.g., within a glovebox), ensure the enclosure provides adequate containment.
2. Administrative Controls (Procedural Safeguards):
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental workflows involving this compound. The SOP should cover receipt, storage, handling, and disposal.
-
Designated Work Areas: Clearly demarcate areas where 4-Chlorobenzo[c]thiadiazole is handled. Restrict access to trained personnel only.
-
Training: All personnel must be trained on the specific hazards (inferred), handling protocols, and emergency procedures for this compound before commencing work.
3. Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering or administrative controls but is the final essential barrier against exposure.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[2]
-
Skin Protection:
-
Respiratory Protection: If engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12]
Section 4: Experimental Protocols for Safe Handling & Emergency Response
Protocol 4.1: Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Dispensing: Carefully dispense the required amount of 4-Chlorobenzo[c]thiadiazole powder onto the weigh boat. Avoid creating dust by using slow, deliberate movements.
-
Transfer: Transfer the powder to the reaction vessel or container.
-
Dissolution: Add the solvent to the vessel. If necessary, cap the vessel and agitate gently to dissolve.
-
Decontamination: Wipe down the spatula and weigh boat with a solvent-soaked wipe. Dispose of the wipe and weigh boat as solid hazardous waste.
-
Final Cleanup: Wipe down the work surface inside the fume hood. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[2]
Protocol 4.2: Emergency Response for Spills and Exposures
The immediate and correct response to an incident is critical to minimizing harm.
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Methodological & Application
Application Notes & Protocols: Synthesis of 4-Chlorobenzo[c]thiadiazole Derivatives for Organic Electronics
Application Notes & Protocols: Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole Derivatives for Organic Electronics
Abstract: The benzo[c][1][2][3]thiadiazole (BT) core is a cornerstone in the design of high-performance organic electronic materials due to its inherent electron-deficient nature, which facilitates the construction of donor-acceptor (D-A) systems with tunable optoelectronic properties.[1][4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-chlorobenzo[c][1][2][3]thiadiazole and its subsequent derivatization, targeting researchers and professionals in organic electronics and drug development. We delve into the critical synthetic considerations, from the foundational cyclization reactions to the strategic implementation of palladium-catalyzed cross-coupling reactions for the introduction of diverse functional moieties. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of Benzo[c][1][2][3]thiadiazole in Organic Electronics
The field of organic electronics, encompassing organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), has witnessed remarkable progress, largely driven by the rational design and synthesis of novel π-conjugated materials.[4][7] Among the various electron-accepting building blocks, benzo[c][1][2][3]thiadiazole (BT) and its derivatives have emerged as exceptionally versatile platforms.[1][4][5] The BT unit, with its fused aromatic structure, imparts several desirable characteristics to conjugated polymers and small molecules:
-
Strong Electron-Accepting Character: The electron-withdrawing nature of the thiadiazole ring effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a crucial factor in tuning the band gap and facilitating charge transfer in D-A systems.[8]
-
Planar and Rigid Structure: The planarity of the BT core promotes strong intermolecular π-π stacking, which is essential for efficient charge transport and high charge carrier mobilities in organic semiconductors.[6][9]
-
Facile Functionalization: The 4- and 7-positions of the benzothiadiazole ring are readily amenable to functionalization, allowing for the systematic tuning of electronic properties, solubility, and solid-state morphology.[6]
The introduction of a chlorine atom at the 4-position of the benzothiadiazole scaffold provides a reactive handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic halogenation opens a gateway to a vast library of derivatives with tailored properties for specific applications in organic electronics.[2][10]
Foundational Synthesis: Preparation of 4-Chlorobenzo[c][1][2][3]thiadiazole
The synthesis of the core 4-chlorobenzo[c][1][2][3]thiadiazole structure is a critical first step. While several methods exist, a common and effective route involves the cyclization of an appropriately substituted o-phenylenediamine derivative. An alternative approach starts from a pre-formed benzothiadiazole ring, followed by selective halogenation.
Protocol: Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole from 3-Chloro-1,2-phenylenediamine
This protocol details a reliable method for the synthesis of 4-chlorobenzo[c][1][2][3]thiadiazole.
Causality: The reaction of an o-phenylenediamine with a thionylating agent like N-sulfinylaniline or thionyl chloride is a classic and efficient method for forming the thiadiazole ring.[11][12][13] The reaction proceeds through the formation of a sulfinamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzothiadiazole.
Diagram: Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole
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Application Notes & Protocols: 4-Chlorobenzo[c]thiadiazole in Donor-Acceptor Systems for Advanced Photocatalysis
Application Notes & Protocols: 4-Chlorobenzo[c][1][2][3]thiadiazole in Donor-Acceptor Systems for Advanced Photocatalysis
Introduction: Harnessing the Electron-Accepting Power of 4-Chlorobenzo[c][1][2][3]thiadiazole
The field of photoredox catalysis has emerged as a powerful engine for innovation in chemical synthesis, enabling the construction of complex molecular architectures under mild and environmentally benign conditions. At the heart of this revolution lies the development of robust and tunable photocatalysts. Among the purely organic photocatalysts, those based on a donor-acceptor (D-A) architecture have garnered significant attention. These systems allow for precise tuning of photophysical and electrochemical properties by modifying the constituent donor and acceptor moieties.
This guide focuses on the application of 4-Chlorobenzo[c][1][2][3]thiadiazole (CBT) and its derivatives as potent electron-accepting units within D-A photocatalytic systems. The inherent electron-withdrawing nature of the benzothiadiazole core, enhanced by the inductive effect of the chlorine substituent, makes CBT an excellent building block for creating photocatalysts with tailored redox potentials and broad visible-light absorption.[2][4][5] This document provides a comprehensive overview of the design principles, detailed synthetic protocols, and practical applications of CBT-based D-A systems for researchers, scientists, and professionals in drug development.
Core Principles: The Donor-Acceptor Strategy in Photocatalysis
The efficacy of D-A photocatalysts stems from their ability to promote efficient charge separation upon photoexcitation. In a typical CBT-based D-A system, an electron-rich donor moiety is covalently linked to the electron-deficient CBT acceptor.
The Photocatalytic Cycle:
-
Photoexcitation: Upon absorption of visible light, the D-A molecule is promoted to an excited state. This process induces an intramolecular charge transfer (ICT), localizing electron density on the CBT acceptor and creating a "hole" on the donor.
-
Electron Transfer: The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate. Depending on the reaction, it can either be reductively or oxidatively quenched.
-
Substrate Activation: The resulting radical ion of the substrate undergoes further chemical transformation.
-
Catalyst Regeneration: The photocatalyst is returned to its ground state by a subsequent electron transfer event, completing the catalytic cycle.
The modularity of the D-A design allows for the rational tuning of the catalyst's properties. For instance, stronger donors can lead to a more bathochromic shift in absorption, enabling the use of lower-energy light sources.[2][4]
Diagram: Generalized Donor-Acceptor System
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Application Notes and Protocols for Benzothiadiazole Derivatives in Organic Photovoltaics
Introduction: The Central Role of Benzothiadiazole in Advancing Organic Photovoltaics
Organic photovoltaics (OPVs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication.[1][2] At the heart of high-performance OPV materials lies the molecular design of electron donor and acceptor components that govern the device's efficiency. 2,1,3-Benzothiadiazole (BT) has established itself as a cornerstone electron-deficient building block in the synthesis of these photoactive materials.[3][4] Its rigid, planar structure and strong electron-accepting nature, when incorporated into a conjugated backbone, facilitate intramolecular charge transfer, tune frontier energy levels, and enhance light absorption in the visible and near-infrared regions.[5][6][7]
This guide provides an in-depth exploration of the application of benzothiadiazole derivatives in OPVs, offering both a conceptual framework for material design and practical protocols for device fabrication and characterization. We will delve into the causal relationships between molecular structure and photovoltaic performance, equipping researchers with the knowledge to rationally design and evaluate novel BT-based materials.
Part 1: Molecular Design Strategies for Benzothiadiazole-Based Photoactive Materials
The versatility of the benzothiadiazole core allows for its incorporation into both electron-donating polymers and non-fullerene acceptors (NFAs).[3][8] The primary strategy involves creating a donor-acceptor (D-A) architecture within the molecule or polymer to induce a push-pull electronic effect.[5][6][7] This arrangement leads to a lower bandgap, enabling the absorption of a broader range of the solar spectrum.
Benzothiadiazole in Donor-Acceptor (D-A) Copolymers
In this configuration, the electron-deficient BT unit is copolymerized with an electron-rich donor unit.[1][2] This intramolecular D-A interaction is crucial for determining the polymer's electronic properties.[1]
-
Causality of Performance: The hybridization of the frontier orbitals of the donor and acceptor units dictates the resulting polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] A well-designed D-A copolymer will have a sufficiently low HOMO level for high open-circuit voltage (Voc) and a LUMO level that is well-aligned with the acceptor material for efficient charge transfer.
-
The Impact of Fluorination: The introduction of fluorine atoms onto the benzothiadiazole unit (creating FBT or 2FBT) is a widely adopted and highly effective strategy.[1][2][9]
-
Mechanism: Fluorine is a highly electronegative atom. Its electron-withdrawing inductive effect lowers both the HOMO and LUMO energy levels of the polymer.[1][2] The reduction in the HOMO level is particularly beneficial as it increases the Voc of the resulting solar cell.
-
Morphological Benefits: Fluorination can also enhance intermolecular packing and crystallinity, which improves charge transport and overall device performance.[1][2]
-
-
Side-Chain Engineering: The alkyl side chains attached to the polymer backbone are not merely for solubility. They play a critical role in influencing the intermolecular packing, blend morphology, and charge carrier mobility.[2] For instance, longer alkyl chains can sometimes lead to more ideal morphologies that facilitate charge transfer.[2]
Protocol: Device Characterization
1. Current Density-Voltage (J-V) Measurement: a. Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²). b. Connect the device to a source measure unit (SMU). c. Sweep the voltage from reverse to forward bias (e.g., -1 V to 1.5 V) and record the current density. d. From the J-V curve under illumination, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
2. External Quantum Efficiency (EQE) Measurement: a. Use a dedicated EQE setup with a monochromatic light source and a lock-in amplifier. b. Measure the short-circuit current generated by the device at different wavelengths of light. c. The EQE spectrum provides information about the contribution of different wavelengths to the photocurrent and can be integrated to cross-check the Jsc value from the J-V measurement.
3. Morphological and Structural Characterization: a. Atomic Force Microscopy (AFM): To investigate the surface topography and phase separation of the active layer blend. b. Transmission Electron Microscopy (TEM): To visualize the bulk morphology and nanostructure of the BHJ.
Part 4: Concluding Remarks and Future Outlook
Benzothiadiazole derivatives have been instrumental in pushing the efficiencies of organic solar cells to over 18%. [3][8]The key to their success lies in the exceptional tunability of their electronic and physical properties through synthetic chemistry. [5][6]Strategies like fluorination and the design of novel molecular architectures (e.g., A-D-A'-D-A) have proven to be particularly effective. [1][2][10][11] Future research will likely focus on minimizing non-radiative energy losses, which are a significant factor limiting the Voc. [8]The development of new BT-based wide-bandgap donors and narrow-bandgap NFAs will continue to be a priority to maximize light harvesting. Furthermore, designing materials that are compatible with environmentally friendly solvents and scalable printing techniques will be crucial for the commercial viability of OPV technology. The foundational principles and protocols outlined in this guide provide a solid framework for researchers to contribute to these exciting future directions.
References
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Pang, S., Zhou, X., Zhang, S., Tang, H., Dhakal, S., Gu, X., Duan, C., Huang, F., & Cao, Y. (2020). Nonfused Nonfullerene Acceptors with an A–D–A′–D–A Framework and a Benzothiadiazole Core for High-Performance Organic Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
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Gaspar, H., & Charas, A. (2022). Benzothiadiazole-based materials for organic solar cells. MDPI. Available at: [Link]
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Wang, Z., Zhu, S., Li, T., Liang, W., Zhou, J., Li, C., Zhu, W., & Zhu, X. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Publications. Available at: [Link]
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A new non-fullerene acceptor based on the combination of a heptacyclic benzothiadiazole unit and a thiophene-fused end group achieving over 13% efficiency. ResearchGate. Available at: [Link]
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Michinobu, T., & Osawa, M. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C. Available at: [Link]
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Benzothiadiazole-based push-pull copolymers – Balancing synthetic complexity against organic solar cell efficiency. ResearchGate. Available at: [Link]
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Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach. Journal of Materials Chemistry C. Available at: [Link]
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Synthesis and Characterization of Carbazole-Benzothiadiazole-Based Conjugated Polymers for Organic Photovoltaic Cells with Triazole in the Main Chain. Semantic Scholar. Available at: [Link]
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Enhanced Photovoltaic Performance of Benzothiadiazole‐Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells. ResearchGate. Available at: [Link]
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4-Chlorobenzo[c]thiadiazole: A Versatile Building Block for Advanced Fluorescent Sensors
4-Chlorobenzo[c][1][2][3]thiadiazole: A Versatile Building Block for Advanced Fluorescent Sensors
Introduction
In the dynamic fields of chemical biology, diagnostics, and materials science, the demand for highly sensitive and selective fluorescent sensors is perpetually increasing. The rational design of such sensors hinges on the selection of appropriate fluorophore scaffolds that not only exhibit desirable photophysical properties but also offer synthetic versatility. 4-Chlorobenzo[c][1][2][3]thiadiazole (4-Cl-BTD) and its derivatives have emerged as a privileged class of building blocks for the construction of sophisticated fluorescent probes. The inherent electron-deficient nature of the benzo[c][1][2][3]thiadiazole (BTD) core, coupled with the reactive chloro-substituent, provides a powerful platform for developing sensors based on various signaling mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 4-Cl-BTD and its nitro-activated analogue, 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole, in the design and synthesis of cutting-edge fluorescent sensors. We will delve into the fundamental principles governing their reactivity and photophysical properties, and present detailed, field-proven protocols for the synthesis and characterization of these powerful analytical tools.
The Benzothiadiazole Core: An Electron Acceptor Par Excellence
The benzo[c][1][2][3]thiadiazole (BTD) moiety is a key component in a multitude of fluorescent materials due to its strong electron-accepting character.[4] This property is fundamental to the design of "push-pull" or donor-acceptor (D-A) fluorophores. In such systems, the BTD core is chemically linked to an electron-donating group. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, resulting in a highly polarized excited state. This ICT process is often sensitive to the local environment, making D-A fluorophores based on the BTD scaffold excellent candidates for sensing applications.[4]
The introduction of a chlorine atom at the 4-position of the BTD ring provides a convenient synthetic handle for the facile introduction of various functionalities. The chlorine atom, particularly when activated by an electron-withdrawing nitro group at the 7-position, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward conjugation of the BTD core with a wide array of recognition elements (e.g., amines, thiols, alcohols) that can selectively interact with target analytes.
Core Directive: Leveraging the 4-Chloro Substituent for Sensor Construction
The primary synthetic strategy for constructing fluorescent sensors from 4-Cl-BTD and its nitro-analogue revolves around the nucleophilic aromatic substitution of the chloride. This reaction is the linchpin for tethering the analyte recognition moiety to the signaling unit (the BTD fluorophore).
Figure 1: General synthetic scheme for fluorescent sensors. A brief, descriptive caption.
The electron-withdrawing nitro group in 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole significantly enhances the electrophilicity of the carbon atom attached to the chlorine, thereby facilitating the SNAr reaction even with relatively weak nucleophiles. This enhanced reactivity makes it a preferred building block for many sensing applications.
Application Note 1: A "Turn-On" Fluorescent Probe for Biothiols
Principle: Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), play crucial roles in maintaining cellular redox homeostasis. Aberrant levels of these biothiols are associated with numerous diseases, making their detection a significant area of research. The strong nucleophilicity of the thiol group can be exploited to design a "turn-on" fluorescent sensor based on 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole.
The underlying principle is the conversion of the weakly fluorescent 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole into a highly fluorescent thioether derivative upon reaction with a biothiol. This reaction modulates the electronic properties of the benzothiadiazole core, leading to a significant increase in fluorescence intensity. This "off-on" switching provides a high signal-to-noise ratio, which is ideal for sensitive detection. The analogous reaction with 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-Cl) is well-established, where the non-fluorescent NBD-Cl reacts with thiols to form highly fluorescent adducts.[5][6][7]
Figure 2: Mechanism of a "turn-on" biothiol probe. A brief, descriptive caption.
Protocol 1: Synthesis of a Thiol-Reactive Fluorescent Probe
This protocol describes the synthesis of a model fluorescent probe for biothiols by reacting 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole with N-acetylcysteine.
Materials:
-
N-acetylcysteine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole in ethanol.
-
Addition of Nucleophile: In a separate flask, dissolve 1.1 equivalents of N-acetylcysteine and 2 equivalents of sodium bicarbonate in a minimal amount of water and add this solution dropwise to the stirred ethanolic solution of 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The starting material and product will have different Rf values.
-
Work-up: Once the reaction is complete (typically within a few hours at room temperature), remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.
Characterization and Performance Evaluation
Photophysical Properties:
The resulting 4-(N-acetylcysteinyl)-7-nitrobenzo[c][1][2][3]thiadiazole probe is expected to exhibit strong fluorescence. The photophysical properties should be characterized in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).
| Property | Expected Value |
| Excitation Maximum (λex) | ~470-490 nm |
| Emission Maximum (λem) | ~530-560 nm |
| Stokes Shift | > 50 nm |
| Quantum Yield (Φ) | Moderate to high |
Analytical Performance:
-
Selectivity: The fluorescence response of the probe should be tested against a panel of other amino acids and biologically relevant species to ensure high selectivity for thiols.
-
Sensitivity (Limit of Detection, LOD): The LOD can be determined by titrating the probe with decreasing concentrations of the target biothiol and is typically in the low micromolar to nanomolar range.
-
Response Time: The reaction between the probe and the biothiol is generally rapid, with a stable fluorescent signal achieved within minutes.
Application Note 2: Ratiometric Sensing through Intramolecular Charge Transfer (ICT)
Principle: Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes as they can correct for variations in probe concentration, excitation intensity, and instrument efficiency. A ratiometric sensor can be designed by incorporating a recognition event that perturbs the ICT process within a D-A fluorophore, leading to a shift in the emission wavelength.
By replacing the chloro group of 4-Cl-BTD with a suitable receptor that changes its electron-donating ability upon analyte binding, a ratiometric response can be achieved. For instance, a receptor containing a tertiary amine can act as an electron donor. Upon protonation or metal ion binding, the electron-donating ability of the amine is diminished, leading to a blue shift in the emission spectrum.
Figure 3: Principle of a ratiometric ICT-based sensor. A brief, descriptive caption.
Protocol 2: Synthesis of a pH-Sensing Ratiometric Probe
This protocol outlines the synthesis of a ratiometric pH probe by reacting 4-chlorobenzo[c][1][2][3]thiadiazole with a piperazine derivative.
Materials:
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Buchwald-Hartwig Amination: In a Schlenk flask under an inert atmosphere, combine 4-chlorobenzo[c][1][2][3]thiadiazole, N-Boc-piperazine, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide in anhydrous toluene.
-
Reaction and Monitoring: Heat the reaction mixture (e.g., to 100 °C) and monitor its progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by column chromatography to yield 4-(N-Boc-piperazin-1-yl)benzo[c][1][2][3]thiadiazole.
-
Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting piperazine-substituted benzothiadiazole can be further purified if necessary.
Characterization and Ratiometric Response
The final product, 4-(piperazin-1-yl)benzo[c][1][2][3]thiadiazole, is expected to exhibit a pH-dependent fluorescence spectrum. At high pH, the piperazine nitrogen is deprotonated and acts as an effective electron donor, resulting in a longer wavelength emission. Upon acidification, the nitrogen is protonated, reducing its electron-donating strength and causing a blue shift in the emission. The ratio of the fluorescence intensities at the two emission maxima can be plotted against pH to generate a calibration curve.
Data Presentation
Table 1: Photophysical Properties of Representative Benzothiadiazole-Based Sensors
| Compound | Analyte | Sensing Mechanism | λex (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 4-Thioether-7-nitro-BTD | Biothiols | Turn-on (ICT) | ~480 | ~540 | High | [7] |
| 4-Amino-BTD Derivatives | Lipid Droplets | Solvatochromism (ICT) | Varies | Varies | Varies | |
| 4,7-Diaryl-BTD | - | Fluorophore | Varies | Varies | Varies | [4] |
Conclusion and Future Outlook
4-Chlorobenzo[c][1][2][3]thiadiazole and its derivatives are undeniably powerful and versatile platforms for the development of high-performance fluorescent sensors. The ease of their synthesis and the tunability of their photophysical properties through judicious selection of reaction partners make them attractive scaffolds for a wide range of sensing applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel fluorescent probes tailored to their specific analytical challenges.
Future research in this area will likely focus on the development of BTD-based sensors with even greater sensitivity and selectivity, as well as probes that operate in the near-infrared (NIR) region for deep-tissue imaging. Furthermore, the integration of these fluorophores into more complex systems, such as nanoparticles and polymers, will undoubtedly open up new avenues for their application in diagnostics, theranostics, and advanced materials.
References
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Misra, R., Gautam, P., & Mobin, S. M. (2013). Aryl-Substituted Unsymmetrical Benzothiadiazoles: Synthesis, Structure, and Properties. The Journal of Organic Chemistry, 78(23), 12440–12452. [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PubMed Central. [Link]
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Taylor, D., Malcomson, T., Zhakeyev, A., Cheng, S., Rosair, G. M., Marques-Hueso, J., Xu, Z., Paterson, M. J., Dalgarno, S. J., & Vilela, F. (2022). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers, 9(20), 5543-5552. [Link]
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A Red-Emission Fluorescent Probe for Intracellular Biothiols and Hydrogen Sulfide Imaging in Living Cells. (2024). Molecules, 29(7), 1572. [Link]
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FluoProbes®. (n.d.). Interchim. [Link]
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A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. (2013). Dyes and Pigments, 100, 1-7. [Link]
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NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (2016). Chemical Society Reviews, 45(18), 4901-4924. [Link]
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Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2020). ACS Omega, 5(21), 12229–12236. [Link]
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Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. (1998). Journal of Medicinal Chemistry, 41(23), 4584–4592. [Link]
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Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals. (2014). Luminescence, 29(6), 598-602. [Link]
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Protocol for Suzuki-Miyaura Cross-Coupling with Chlorinated Benzothiadiazoles: A Guide to Overcoming Challenges in C-C Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-deficient heterocycle integral to the design of functional materials and pharmacologically active compounds. Its unique electronic properties have led to its extensive use in organic semiconductors, photovoltaics, and as a key pharmacophore in medicinal chemistry.[1] Functionalization of the BTD core is crucial for tuning its physicochemical properties. While the Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, the use of chlorinated benzothiadiazoles as substrates presents distinct challenges.[2]
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[3] This often makes the initial, rate-limiting oxidative addition step of the catalytic cycle difficult.[3] However, the electron-deficient nature of the BTD ring can, in some cases, facilitate this step. Conversely, the presence of heteroatoms can lead to competitive coordination with the palladium catalyst, potentially inhibiting its activity.[4]
This application note provides a comprehensive guide to successfully performing Suzuki-Miyaura cross-coupling reactions with chlorinated benzothiadiazoles. We will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into optimization and troubleshooting, grounded in established literature.
Mechanism and Key Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition : The cycle begins with the oxidative addition of the chlorinated benzothiadiazole to a Pd(0) complex. This is often the rate-determining step for aryl chlorides. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) species.[2][3] The choice of a highly active catalyst system, typically involving electron-rich and sterically bulky phosphine ligands, is critical to facilitate this challenging step.[4][7]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[8] The halide or other ligand on the Pd(II) complex is displaced by the organic group from the boronate.
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]
Critical Experimental Parameters
The success of coupling chlorinated benzothiadiazoles hinges on the judicious selection of the reaction components.
-
Palladium Source (Precatalyst) : Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[9] Pd(II) precatalysts are often more stable to air and moisture but require in situ reduction to the active Pd(0) species. Modern, well-defined precatalysts, such as Buchwald's G2 or G3 precatalysts, are highly efficient as they rapidly form the active monoligated Pd(0) species, which is crucial for the difficult oxidative addition step.[7][10]
-
Ligands : This is arguably the most critical component for activating aryl chlorides. The low reactivity of the C-Cl bond necessitates ligands that are both sterically bulky and highly electron-donating.[3][4] This electronic property increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are exceptionally effective for this purpose.[10][11][12]
-
Other ligands like Xantphos have also been reported to be efficient for C-C couplings involving benzothiadiazole derivatives.[1][13]
-
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for activating aryl chlorides.[8]
-
-
Base : The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] The choice of base can significantly impact the reaction outcome.
-
Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common. K₃PO₄ is often a good choice for challenging couplings.[9][11]
-
The strength and solubility of the base are important; a stronger base can sometimes accelerate the reaction but may also promote side reactions like protodeboronation of the boronic acid.[6]
-
-
Solvent : The choice of solvent influences the solubility of the reagents and the reaction temperature.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a chlorinated benzothiadiazole with an arylboronic acid. Optimization may be required for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Functionalization of the Benzothiadiazole Core for Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
Introduction: The Benzothiadiazole Core - A Privileged Acceptor for High-Performance OLEDs
The 2,1,3-benzothiadiazole (BTD) moiety has emerged as a cornerstone in the design of advanced organic semiconducting materials, particularly for organic light-emitting diodes (OLEDs).[1][2][3] Its prominence stems from a unique combination of electronic and structural properties. The BTD core is inherently electron-deficient, making it an excellent acceptor unit.[4][5][6] This strong electron affinity allows for the creation of donor-acceptor (D-A) type molecules, which are crucial for tuning the emission color, enhancing charge transport, and improving device efficiency.[7][8][9] The rigid and planar structure of the BTD unit further contributes to good intermolecular interactions and charge mobility in the solid state.[3][10]
The strategic functionalization of the BTD core, typically at the 4 and 7 positions, allows for precise control over the material's photophysical and electroluminescent properties.[11] By attaching various donor groups, the energy of the intramolecular charge transfer (ICT) transition can be modulated, leading to emission colors spanning the entire visible spectrum, from green to deep red and even into the near-infrared (NIR).[6][10][12] This guide provides a comprehensive overview of the key synthetic strategies for BTD functionalization, detailed protocols for material characterization, and a step-by-step guide to the fabrication and evaluation of BTD-based OLEDs.
Part 1: Synthetic Strategies for Benzothiadiazole Functionalization
The workhorse for creating a diverse library of BTD derivatives is the palladium-catalyzed cross-coupling reaction. The most common starting material is 4,7-dibromo-2,1,3-benzothiadiazole, which is readily synthesized and provides two reactive sites for functionalization.[13][14]
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for introducing aryl or heteroaryl substituents onto the BTD core.[1][2][13] This reaction involves the coupling of a halo-BTD derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.[13]
Protocol: Synthesis of a D-A-D type BTD derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic D-A-D (Donor-Acceptor-Donor) type molecule where two donor units are coupled to the 4 and 7 positions of the BTD core.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Donor-arylboronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole, the donor-arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized BTD derivative.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[15] This method couples a halo-BTD with an organostannane reagent.[5][11][13] A key consideration for this reaction is the toxicity of the organotin compounds.[15]
Protocol: Synthesis of a BTD derivative via Stille Coupling
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Organostannane reagent (e.g., tributyl(aryl)stannane, 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Combine 4,7-dibromo-2,1,3-benzothiadiazole, the organostannane reagent, and the palladium catalyst in a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through Celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen-based Donors
To incorporate strong electron-donating amino groups, such as triphenylamine or carbazole, the Buchwald-Hartwig amination is the method of choice.[8][16] This reaction forms a C-N bond between a halo-BTD and an amine.[2][17]
Protocol: Synthesis of a BTD derivative via Buchwald-Hartwig Amination
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Amine (e.g., diphenylamine, carbazole, 2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, ligand, and base.
-
Add 4,7-dibromo-2,1,3-benzothiadiazole and the amine.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Purify the final compound by column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic routes to functionalized BTD derivatives.
Part 2: Characterization of Functionalized Benzothiadiazole Derivatives
A thorough characterization of the synthesized materials is essential to understand their structure-property relationships and predict their performance in OLEDs.
Photophysical Properties
The absorption and emission properties are fundamental to understanding the electronic transitions within the molecule.
Protocol: UV-Vis Absorption and Photoluminescence Spectroscopy
-
Prepare dilute solutions of the BTD derivative in a suitable solvent (e.g., toluene, chloroform, THF) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Record the UV-Vis absorption spectrum using a spectrophotometer. The lower energy absorption band typically corresponds to the intramolecular charge transfer (ICT) from the donor to the BTD acceptor.[10][18]
-
Excite the solution at the wavelength of maximum absorption (λₘₐₓ) and record the photoluminescence (PL) spectrum using a fluorometer.
-
To measure the photoluminescence quantum yield (PLQY), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or a commercial integrating sphere setup).
-
For solid-state characterization, prepare thin films by spin-coating a solution of the material onto a quartz substrate and repeat the measurements.
Electrochemical Properties
Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. These values are critical for designing efficient device architectures with good charge injection and transport properties.
Protocol: Cyclic Voltammetry
-
Prepare a solution of the BTD derivative (approx. 10⁻³ M) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
E(HOMO) = -[E(onset, ox) - E(Fc/Fc⁺)] - 4.8 eV
-
E(LUMO) = -[E(onset, red) - E(Fc/Fc⁺)] - 4.8 eV
-
Table 1: Representative Photophysical and Electrochemical Data for Functionalized BTDs
| Compound ID | Donor Group | λₐₑₛ (nm) | λₑₘ (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | Reference |
| TPA-BT-PBI | Triphenylamine | 488 | 636 | - | -5.34 | -3.15 | [7] |
| TPA-BT-IM | Triphenylamine | 499 | 652 | - | -5.27 | -3.07 | [7] |
| TBAN | Triphenylamine | 480 | 596 | - | -5.44 | -2.71 | [19] |
| TBT | Triphenylamine | 488 | 615 | - | -5.40 | -2.75 | [19] |
Part 3: OLED Device Fabrication and Characterization
The ultimate test of a new BTD derivative is its performance in an OLED device. Both vacuum thermal evaporation and solution processing are common fabrication methods.
Device Architecture and Fabrication
A typical multilayer OLED structure consists of:
-
Anode: Indium tin oxide (ITO) on a glass substrate
-
Hole Injection Layer (HIL): e.g., PEDOT:PSS
-
Hole Transport Layer (HTL): e.g., NPB, TCTA
-
Emissive Layer (EML): The functionalized BTD derivative, either as a neat film or doped into a host material (e.g., CBP, mCP).
-
Electron Transport Layer (ETL): e.g., TPBi, Bepp2
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: e.g., Aluminum (Al)
Protocol: Solution-Processed OLED Fabrication
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[20][21]
-
Treat the substrates with oxygen plasma to improve the work function of the ITO.[21]
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.
-
In a nitrogen-filled glovebox, spin-coat the emissive layer from a solution of the BTD derivative (and host, if applicable) in a suitable solvent (e.g., chlorobenzene, toluene).
-
Anneal the emissive layer.
-
Transfer the substrates to a vacuum thermal evaporator for the deposition of the ETL, EIL, and cathode layers.[21]
Protocol: Vacuum-Deposited OLED Fabrication
-
Clean and treat the ITO substrates as described above.
-
Sequentially deposit the HIL, HTL, EML, ETL, EIL, and cathode layers by thermal evaporation under high vacuum (< 10⁻⁶ Torr).[21][22] The deposition rates and layer thicknesses should be carefully controlled using quartz crystal microbalances.
Visualization of OLED Device Architecture
Caption: A typical multilayer OLED device architecture.
Device Characterization
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Protocol: OLED Performance Measurement
-
Place the fabricated device in a light-tight measurement setup.
-
Apply a forward bias voltage using a source measure unit (e.g., Keithley 2400).
-
Measure the current density and luminance simultaneously using a photometer.
-
Record the EL spectrum at different driving voltages using a spectrometer.
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the measured data.
Table 2: Performance of Representative BTD-based OLEDs
| Emitting Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | EL Peak (nm) | Reference |
| TPA-BT-IM (doped) | ITO/HATCN/NPB/TCTA/CBP:TPA-BT-IM/TPBI/LiF/Al | 9.41 | - | 652 | [7] |
| TBAN (non-doped) | ITO/MoO₃/NPB/TBAN/Bepp₂/LiF/Al | 5.7 | 74,820 | 597 | [19][23] |
| DBTDz3 (doped) | ITO/PEDOT:PSS/TCTA/mCP:DBTDz3/TPBI/LiF/Al | 5.5 | - | 672 | [24] |
Conclusion and Future Outlook
The functionalization of the benzothiadiazole core remains a highly active and promising area of research for the development of next-generation OLEDs. The synthetic methodologies outlined in this guide provide a robust platform for creating a vast array of novel BTD-based materials. By systematically tuning the electronic properties through the attachment of different donor and acceptor units, researchers can continue to push the boundaries of OLED performance, achieving higher efficiencies, improved color purity, and enhanced operational stability. Future research will likely focus on the development of "hot exciton" materials that can harvest triplet excitons to overcome the 25% internal quantum efficiency limit of conventional fluorescent emitters, as well as the design of materials with aggregation-induced emission (AIE) properties for high-performance non-doped devices.[7][9][19][25][26] The continued exploration of new synthetic strategies and a deeper understanding of the structure-property relationships will undoubtedly lead to even more impressive BTD-based OLEDs in the years to come.
References
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- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. Benzothiadiazole based “hot exciton’’ materials for red electroluminescence with the maximum external quantum efficiency approaching 10% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. Benzothiadiazole Based “Hot Exciton’’ Materials for Red Electroluminescence with Maximum External Quantum Efficiency Approaching 10% | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Chlorobenzo[c]thiadiazole for Advanced Dye-Sensitized Solar Cells
Application Notes & Protocols: Leveraging 4-Chlorobenzo[c][1][2][3]thiadiazole for Advanced Dye-Sensitized Solar Cells
Introduction: The Strategic Role of 4-Chlorobenzo[c][1][2][3]thiadiazole in Next-Generation DSSCs
In the landscape of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) represent a compelling technology due to their cost-effectiveness, facile fabrication, and respectable power conversion efficiencies (PCEs).[1][2] The heart of a DSSC is the sensitizer, a dye molecule responsible for light harvesting and subsequent electron injection.[2] The molecular engineering of these dyes, particularly within a Donor-Acceptor-π-Bridge-Acceptor (D-A-π-A) framework, is paramount for enhancing device performance.[3][4]
This guide focuses on the strategic incorporation of 4-chlorobenzo[c][5][6][7]thiadiazole (Cl-BTD) as a potent auxiliary acceptor unit in sensitizers for high-performance DSSCs. Benzothiadiazole (BTD) and its derivatives are renowned for their strong electron-withdrawing capabilities, which facilitate intramolecular charge transfer (ICT), broaden the absorption spectrum, and favorably tune the dye's energy levels for efficient electron injection and regeneration.[6][4][8][9] The introduction of a chlorine atom to the BTD core further enhances these properties, offering a powerful tool for researchers and scientists in the development of advanced photosensitizers.
This document provides a comprehensive overview of the application of Cl-BTD in DSSCs, detailing the underlying scientific principles, step-by-step protocols for dye synthesis and device fabrication, and key characterization techniques.
Part 1: The Scientific Rationale - Why 4-Chlorobenzo[c][1][2][3]thiadiazole?
The efficacy of a DSSC hinges on a series of precisely orchestrated photophysical and electrochemical events. The choice of Cl-BTD as an acceptor unit is a deliberate one, aimed at optimizing several of these critical processes.
1.1. Enhanced Electron-Accepting Strength and Intramolecular Charge Transfer (ICT):
The benzothiadiazole unit is inherently electron-deficient. The addition of a chlorine atom, a strongly electronegative halogen, further amplifies this electron-withdrawing nature. In a D-A-π-A dye structure, this potent accepting core promotes a more efficient ICT from the electron-donating moiety upon photoexcitation. This enhanced ICT is crucial for achieving broad and intense absorption in the visible and near-infrared regions of the solar spectrum, a key requirement for high short-circuit current density (Jsc).
1.2. Tuning of Frontier Molecular Orbitals (HOMO/LUMO):
The incorporation of Cl-BTD systematically modifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye. The strong electron-withdrawing character of Cl-BTD stabilizes the LUMO level. This is advantageous for two primary reasons:
-
Efficient Electron Injection: A lower LUMO level ensures a sufficient energy gradient between the dye's excited state and the conduction band (CB) of the semiconductor (typically TiO2), driving a rapid and efficient injection of electrons.[3]
-
Increased Open-Circuit Voltage (Voc): A deeper HOMO level, which is also influenced by the overall molecular structure, can lead to a larger energy gap between the semiconductor's CB and the electrolyte's redox potential, contributing to a higher Voc.
1.3. Suppression of Charge Recombination:
Undesirable charge recombination, where the injected electrons in the TiO2 conduction band recombine with either the oxidized dye molecules or the electrolyte, is a major loss pathway in DSSCs. The molecular architecture of dyes containing bulky units like Cl-BTD can create a steric barrier on the TiO2 surface, effectively suppressing this back-electron transfer and thereby improving both Voc and the fill factor (FF).[4]
Part 2: Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis of a representative Cl-BTD-containing dye and the subsequent fabrication and characterization of a DSSC device.
Synthesis of a Representative D-A-π-A Sensitizer Incorporating 4-Chlorobenzo[c][1][2][3]thiadiazole
The synthesis of organic dyes for DSSCs often involves multi-step reactions. A common and effective approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to construct the D-A-π-A framework.[7][1]
Protocol 2.1.1: Synthesis of a Cl-BTD based Dye (Illustrative Example)
This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized based on the chosen donor and π-bridge moieties.
Step 1: Synthesis of the Precursor with Cl-BTD The synthesis often starts with a dibrominated benzothiadiazole derivative, which can be synthesized from commercially available starting materials. Subsequent reactions, such as Suzuki or Stille cross-couplings, are used to selectively introduce the donor and π-bridge components.
Step 2: Suzuki Cross-Coupling Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated Cl-BTD derivative (1 equivalent), the desired donor-boronic acid or ester (1.1 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).
-
Add a suitable solvent (e.g., toluene or a mixture of toluene/ethanol/water) and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Introduction of the π-Bridge and Anchoring Group A similar cross-coupling reaction can be employed to introduce the π-bridge, which is often a thiophene or furan unit, followed by the addition of the anchoring group (e.g., cyanoacrylic acid). The anchoring group is crucial for the dye's adsorption onto the TiO2 surface.
Step 4: Final Product Characterization Characterize the final dye product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Fabrication of the Dye-Sensitized Solar Cell
The fabrication of a DSSC involves the assembly of several key components: the photoanode, the sensitizer, the electrolyte, and the counter electrode.[2][10][11]
Protocol 2.2.1: Photoanode Preparation (TiO2 Film)
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Apply a compact blocking layer of TiO2 by treating the FTO glass with a TiCl4 solution (e.g., 40 mM in water) at 70-80 °C for 30 minutes, followed by rinsing with water and ethanol and annealing at 450-500 °C.[12]
-
Deposit a mesoporous TiO2 layer (typically 10-15 µm thick) onto the blocking layer using the doctor-blade technique with a commercial TiO2 paste.
-
Anneal the TiO2-coated substrate in a furnace using a step-wise temperature program, culminating at 450-500 °C for at least 30 minutes to ensure good particle necking and remove organic binders.[13]
Protocol 2.2.2: Dye Sensitization
-
After cooling the annealed TiO2 photoanode to approximately 80 °C, immerse it in a solution of the Cl-BTD based dye (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol).
-
Keep the photoanode immersed for a sufficient duration (e.g., 12-24 hours) to ensure complete dye loading.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it under a stream of nitrogen.
Protocol 2.2.3: DSSC Assembly
-
Prepare the counter electrode, typically by depositing a thin layer of a catalyst like platinum or carbon on another FTO glass substrate.
-
Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving small apertures for electrolyte filling.
-
Introduce the electrolyte into the cell via vacuum backfilling or capillary action through the pre-drilled holes. The electrolyte typically consists of a redox couple (e.g., I-/I3-) in an organic solvent.[14]
-
Seal the filling holes with a piece of sealant and a small glass coverslip.
Part 3: Characterization and Performance Evaluation
A thorough characterization is essential to understand the properties of the synthesized dye and the performance of the fabricated DSSC.[15][16]
Photophysical and Electrochemical Characterization of the Dye
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the light-harvesting properties of the dye in solution and when adsorbed on the TiO2 film. The absorption maximum (λmax) and the molar extinction coefficient (ε) are key parameters.[17]
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels of the dye. These values are crucial for assessing the thermodynamic feasibility of electron injection and dye regeneration.
Photovoltaic Performance of the DSSC
The performance of the assembled DSSC is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm2).[15]
-
Current Density-Voltage (J-V) Characteristics: The J-V curve provides the key performance parameters:
-
Open-circuit voltage (Voc): The maximum voltage at zero current.
-
Short-circuit current density (Jsc): The maximum current density at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE or η): The overall efficiency of the solar cell, calculated as: η (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. It provides insights into the light-harvesting and charge collection efficiencies across the solar spectrum.
Data Presentation: Performance of Representative Benzothiadiazole-Based Dyes
The following table summarizes the performance of some DSSCs based on dyes incorporating a benzothiadiazole acceptor unit, illustrating the potential of this class of compounds.
| Dye Reference | Donor Moiety | π-Bridge | Acceptor/Anchor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| DOBT-III | Phenothiazine | Thiophene | Cyanoacrylic acid | 7.29 | 12.74 | 0.829 | 0.73 | [18] |
| KEA321 | Indoline | Thiophene | Cyanoacrylic acid | 5.17 | - | - | - | [1] |
| MRS-4 (co-sensitized with N719) | Furan-Thiazole | - | Carboxylic acid | 8.13 | 19.50 | 0.65 | 0.64 | [3] |
| SA12 (co-sensitized with HD-2) | 4-anisyl | - | Carboxyl group | 8.69 | 19.46 | 0.69 | - | [19] |
Note: The performance of DSSCs can vary significantly depending on the specific device fabrication conditions and components used.
Part 4: Visualizations
Molecular Structure and Energy Level Diagram
Caption: Generalized D-A-π-A structure of a sensitizer with Cl-BTD.
Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.
Experimental Workflow
Caption: Workflow for the fabrication and characterization of a DSSC.
Conclusion and Outlook
4-Chlorobenzo[c][5][6][7]thiadiazole has emerged as a highly effective building block in the design of organic sensitizers for dye-sensitized solar cells. Its strong electron-accepting nature, coupled with its ability to fine-tune the photophysical and electrochemical properties of the dye, provides a clear pathway for enhancing the power conversion efficiency of DSSCs. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the potential of Cl-BTD and its derivatives in the development of next-generation solar energy technologies. Future research may focus on further functionalization of the Cl-BTD core and its integration into more complex and efficient dye architectures, pushing the boundaries of DSSC performance.
References
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Kovalev, I. S., et al. (2021). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][5][6][8]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules, 26(21), 6433. Available at: [Link]
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Lee, J., et al. (2024). Facile Synthesis of Dithienobenzothiadiazoles and D18−Cl Polymer via Na2S‐Mediated Rapid Thiophene‐Annulations for Organic Solar Cells. ResearchGate. Available at: [Link]
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Boschloo, G., & Hagfeldt, A. (2014). Characterization Techniques for Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
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Boschloo, G., & Hagfeldt, A. (2014). Characterization techniques for dye-sensitized solar cells. Energy & Environmental Science. Available at: [Link]
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Rani, M. S., et al. (2023). Innovating dye-sensitized solar cells: Thiazole-based Co-sensitizers for enhanced photovoltaic performance with theoretical insights. ResearchGate. Available at: [Link]
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Shilpa, C. J., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of Ovonic Research, 18(3), 457-470. Available at: [Link]
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Lee, J., et al. (2024). Facile Synthesis of Dithienobenzothiadiazoles and D18-Cl Polymer via Na2S-Mediated Rapid Thiophene-Annulations for Organic Solar Cells. PubMed. Available at: [Link]
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Kovalev, I. S., et al. (2021). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][5][6][8]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. MDPI. Available at: [Link]
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Sang-aroon, W., et al. (2021). Fabrication of Functional Materials for Dye-sensitized Solar Cells. Frontiers in Chemistry, 9, 708179. Available at: [Link]
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Kim, J.-J., et al. (2013). Fabrication and Characterization of Dye-Sensitized Solar Cells for Greenhouse Application. International Journal of Photoenergy. Available at: [Link]
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Gabrielsson, E., et al. (2015). Photophysical properties of the dyes. ResearchGate. Available at: [Link]
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Knyazev, A. V., et al. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis([5][6][8]thiadiazole). Molbank, 2018(4), M1023. Available at: [Link]
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Reginato, G., et al. (2019). Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. ResearchGate. Available at: [Link]
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Al-Asbahi, B. A., et al. (2021). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. Molecules, 26(16), 4983. Available at: [Link]
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Oloo, B. (2022). CHARACTERIZATION OF PLANT BASED ORGANIC DYE MIXTURES FOR DYE SENSITIZED SOLAR CELLS (DSSCS) APPLICATIONS. Open Peer Review. Available at: [Link]
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Zhang, Z., et al. (2015). Effective synthesis of 4,5-dibromobenzo[1,2-c:3,4-c′]-bis([5][6][7]thiadiazole) by bromination of benzo[1,2-c:3,4-c′]. ResearchGate. Available at: [Link]'
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Kireev, S. V., et al. (2018). Benzo[5][6][7]thiadiazole dyes: Spectral and electrochemical properties and their relation to the photovoltaic characteristics of the dye-sensitized solar cells. ResearchGate. Available at: [Link]
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Hasan, M. M., et al. (2023). DSSC performance with various natural dyes. ResearchGate. Available at: [Link]
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Putra, H. P., et al. (2024). Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering, 2(1), 1-10. Available at: [Link]
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Fadda, A. A., et al. (2020). New cyanoacetanilides based dyes as effective co-sensitizers for DSSCs sensitized with ruthenium (II) complex (HD-2). ResearchGate. Available at: [Link]
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Touaylia, S., et al. (2024). Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application. Scientific Reports, 14(1), 2530. Available at: [Link]
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Bonomo, M., et al. (2018).[5][6][7]Thiadiazolo[3,4-d]Pyridazine as an Internal Acceptor in the D-A-π-A Organic Sensitizers for Dye-Sensitized Solar Cells. Molecules, 23(11), 2999. Available at: [Link]
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Carli, S., et al. (2020). Research Progress on Photosensitizers for DSSC. Molecules, 25(19), 4435. Available at: [Link]
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Sharma, G. D., et al. (2023). Improved photovoltaic performances of Ru (II) complex sensitized DSSCs by co-sensitization of carbazole based chromophores. ResearchGate. Available at: [Link]
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Reginato, G., et al. (2018). Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells. Journal of Materials Chemistry A. Available at: [Link]
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Vilela, F., et al. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Scientific Reports, 10(1), 1-13. Available at: [Link]
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Wu, Y., et al. (2014). 5,6-Bis(octyloxy)benzo[c][5][6][7]thiadiazole-Bridged Dyes for Dye-Sensitized Solar Cells with High Open-Circuit Voltage Performance. ResearchGate. Available at: [Link]
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Bonomo, M., et al. (2018).[5][6][7]Thiadiazolo[3,4-d]Pyridazine as an Internal Acceptor in the D-A-π-A Organic Sensitizers for Dye-Sensitized Solar Cells. Organic Chemistry: An Indian Journal. Available at: [Link]
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Experimental Protocol for the Stille Coupling of 4,7-Dibromobenzo[c]thiadiazole: A Comprehensive Guide to Synthesizing π-Conjugated Systems
Experimental Protocol for the Stille Coupling of 4,7-Dibromobenzo[c][1][2][3]thiadiazole: A Comprehensive Guide to Synthesizing π-Conjugated Systems
Introduction: The Significance of the Benzo[c][1][2][3]thiadiazole Core
The benzo[c][1][2][3]thiadiazole (BTZ) unit is a highly versatile and potent electron-accepting building block in the field of materials science and medicinal chemistry.[4][5] Its unique electronic properties make it a cornerstone for developing donor-acceptor (D-A) π-conjugated systems. These materials are extensively researched for applications in organic photovoltaics, as fluorescent sensors, and as visible-light organophotocatalysts.[5] The starting point for many of these advanced materials is 4,7-dibromobenzo[c][1][2][3]thiadiazole, a precursor that allows for precise chemical modification at its 4- and 7-positions.[5]
The Palladium-catalyzed Stille cross-coupling reaction is a paramount tool for forging carbon-carbon bonds, offering a robust method to functionalize the BTZ core.[1][3] The reaction is renowned for its exceptional tolerance of a wide array of functional groups and its use of organostannane reagents that are stable in the presence of air and moisture, a significant advantage over many other organometallic processes.[6][7]
This guide provides a detailed, field-proven protocol for the Stille coupling of 4,7-dibromobenzo[c][1][2][3]thiadiazole. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind each experimental choice to ensure reproducible and high-yielding success.
Pillar 1: The Catalytic Heart of the Stille Reaction
The Stille reaction proceeds through a catalytic cycle driven by a palladium complex.[1] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4,7-dibromobenzo[c][1][2][3]thiadiazole, forming a Pd(II) intermediate.[1]
-
Transmetalation : This is often the rate-determining step.[8] The organotin reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center. The choice of ligands on the palladium catalyst and potential additives can significantly influence the rate of this step.[2]
-
Reductive Elimination : The two organic fragments on the palladium complex couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for the di-substitution of 4,7-dibromobenzo[c][1][2][3]thiadiazole with an aryl stannane. The principles can be adapted for mono-substitution by adjusting stoichiometry.
Materials and Reagents
| Reagent | Formula | M.W. | Equiv. | Amount (for 0.5 mmol scale) | Purity/Notes |
| 4,7-Dibromobenzo[c][1][2][3]thiadiazole | C₆H₂Br₂N₂S | 293.96 | 1.0 | 147 mg | >98% |
| 2-(Tributylstannyl)thiophene | C₁₆H₂₈SSn | 371.16 | 2.2 | 408 mg (345 µL) | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 | 29 mg | Store under inert gas. |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 10 mL | Degassed, <50 ppm H₂O |
| Saturated aq. Potassium Fluoride (KF) | KF | 58.10 | - | ~20 mL | For work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | For drying. |
Essential Equipment
| Equipment | Purpose |
| 50 mL Schlenk flask | Reaction vessel for inert atmosphere conditions. |
| Reflux condenser | To prevent solvent loss during heating. |
| Magnetic stirrer & stir bar | For homogeneous mixing. |
| Schlenk line (Argon/Nitrogen) | To maintain an inert, oxygen-free environment. |
| Heating mantle with temperature control | To maintain reaction temperature. |
| Standard glassware for work-up | Separatory funnel, flasks, filter funnel. |
| Celite® | Filtration aid to remove fine precipitates. |
Step-by-Step Methodology
Causality behind the choices: An inert atmosphere is paramount as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and failed reactions.[9] Anhydrous, degassed solvents prevent quenching of intermediates and ensure reproducibility.
-
System Preparation (Inert Atmosphere):
-
Flame-dry the Schlenk flask and condenser under vacuum and allow to cool to room temperature under a positive pressure of argon or nitrogen.
-
Degas the anhydrous toluene by sparging with argon for 30-45 minutes prior to use.
-
-
Reagent Addition:
-
Under a positive flow of argon, add 4,7-dibromobenzo[c][1][2][3]thiadiazole (147 mg, 0.5 mmol) and a magnetic stir bar to the Schlenk flask.
-
Add the degassed toluene (10 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (345 µL, 1.1 mmol, 2.2 equiv.) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Expertise Note: Adding the solid reagents first, followed by the solvent and liquid reagents, minimizes handling losses and exposure to the atmosphere.
-
-
Catalyst Introduction & Reaction Execution:
-
In one portion, add the tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%) to the stirred solution. The mixture will typically change color upon catalyst addition.
-
Secure the reflux condenser, ensuring a continued positive pressure of argon (a bubbler outlet is recommended).
-
Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking a small aliquot (via syringe under argon).
-
-
Reaction Work-up (Crucial for Tin Removal):
-
Trustworthiness: The removal of highly toxic organotin byproducts is a critical step for product purity and safety.[11] The fluoride wash is the most effective method.[3][12]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an Erlenmeyer flask containing a saturated aqueous solution of potassium fluoride (20 mL).
-
Stir the resulting biphasic mixture vigorously for at least 1 hour. A thick, white precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Set up a Büchner funnel with a pad of Celite®. Wet the Celite® with toluene.
-
Filter the entire mixture through the Celite® pad to remove the precipitate. Wash the flask and filter cake with ethyl acetate (2 x 20 mL) to ensure all product is collected.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
Caption: Experimental workflow for Stille coupling of Dibromo-BTZ.
Pillar 3: Troubleshooting and Ensuring Success
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) catalysts can degrade with improper storage.[9]2. Oxygen Contamination: Leaks in the system or inadequately degassed solvent.[9]3. Insufficient Temperature: Reaction may be sluggish at lower temperatures. | 1. Use a fresh bottle of catalyst or one stored properly in a glovebox/desiccator.2. Re-check all seals on glassware. Ensure the solvent is thoroughly degassed immediately before use.3. Confirm heating mantle temperature and ensure efficient stirring. |
| Homo-coupling of Stannane | 1. This is a common side reaction in Stille couplings.[3][11]2. A large excess of the organostannane can promote this pathway. | 1. Run the reaction at the lowest effective temperature.2. Use a slight excess of the stannane (e.g., 2.1-2.2 equiv. for disubstitution) but avoid larger amounts. |
| Mono-substitution Product Dominates | 1. Insufficient organostannane.2. Reaction time is too short or temperature is too low for the second coupling. | 1. Ensure accurate measurement of the organostannane (2.2 equiv. is recommended for full conversion).2. Increase reaction time and monitor by TLC until the starting material and mono-substituted intermediate are consumed. |
| Residual Tin in Final Product | 1. Incomplete precipitation during KF wash.2. Insufficient stirring during the wash. | 1. Ensure the KF solution is saturated and that stirring during the wash is vigorous enough to create an emulsion.2. Increase the KF wash time to 2-3 hours or perform a second KF wash. |
References
- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- The Stille Reaction - Chem 115 Myers. [URL: https://www.studocu.com/en-us/document/harvard-university/organic-chemistry/myers-115-lecture-10/2591039]
- Stille Coupling | OpenOChem Learn. [URL: https://openochem.org/stille-coupling/]
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [URL: https://pubs.acs.org/doi/10.1021/ja9742388]
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Role of 4-Chlorobenzo[c]thiadiazole in developing SHP2 inhibitors for cancer research
Topic: The Strategic Role of the 4-Chlorobenzo[c][1][2][3]thiadiazole Scaffold in the Development of Allosteric SHP2 Inhibitors for Cancer Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated oncogenic protein.[4][5][6] Its function as a positive regulator of the RAS-MAPK pathway, downstream of multiple receptor tyrosine kinases (RTKs), places it at the nexus of cell proliferation, survival, and differentiation.[6][7][8] Hyperactivating mutations or overexpression of SHP2 are drivers in a host of human cancers, making it a compelling therapeutic target.[4][9] Historically, the highly conserved and positively charged nature of the SHP2 catalytic site rendered the development of specific, cell-permeable inhibitors a formidable challenge. The discovery of a novel allosteric binding site, however, heralded a new era in SHP2-targeted therapy.[1][3][10] Allosteric inhibitors stabilize the naturally autoinhibited conformation of SHP2, preventing its activation and subsequent oncogenic signaling.[1][6] This guide details the strategic application of the benzo[c][1][2][3]thiadiazole chemical scaffold, with a focus on chlorinated derivatives, as a promising starting point for novel allosteric SHP2 inhibitors. We provide a comprehensive overview of the mechanism, along with detailed protocols for inhibitor synthesis, biochemical screening, cellular target engagement, and functional validation.
The SHP2 Signaling Axis: A Central Oncogenic Driver
SHP2 is a non-receptor protein tyrosine phosphatase that, contrary to the typical tumor-suppressive role of PTPs, acts as a signal enhancer.[11] In its basal state, SHP2 exists in a "closed," autoinhibited conformation where its N-terminal SH2 domain sterically blocks the active site of the PTP domain.[6][12][13]
Upon activation of RTKs (e.g., EGFR, FGFR, PDGFR) by growth factors, SHP2 is recruited to phosphotyrosine residues on the activated receptors or their associated docking proteins.[5][7] This engagement triggers a conformational change, releasing the autoinhibition and exposing the catalytic site. Active SHP2 then dephosphorylates specific substrates, a key step in activating the RAS-RAF-MEK-ERK signaling cascade.[8][9] Overactive SHP2 signaling, therefore, provides a sustained proliferative signal essential for many cancer types.[4][14]
Allosteric Inhibition: A Paradigm Shift for a Challenging Target
The breakthrough in SHP2 drug discovery came with the identification of a "molecular glue" mechanism.[15] Instead of competing with the substrate at the active site, allosteric inhibitors bind to a previously undisclosed tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][12] This binding event stabilizes the closed, autoinhibited conformation, effectively locking SHP2 in an inactive state and preventing its engagement in the signaling cascade.[1][6][] This approach offers superior selectivity and avoids the pitfalls associated with targeting the conserved catalytic sites of phosphatases.
The Benzo[c][1][2][3]thiadiazole Scaffold: A Privileged Structure for SHP2 Inhibition
Through scaffold-hopping strategies, the benzo[c][1][2][3]thiadiazole core has been identified as a promising starting point for developing novel SHP2 inhibitors.[17] This scaffold provides a rigid framework that can be chemically modified to optimize binding within the allosteric pocket and improve pharmacological properties. The addition of a chlorine atom to this scaffold, creating 4-Chlorobenzo[c][1][2][3]thiadiazole derivatives, can significantly influence potency and selectivity through specific hydrophobic and electronic interactions within the binding site.
A representative compound from this class, Compound 11g , demonstrated potent SHP2 inhibitory activity with an IC50 of 2.11 µM.[17] Crucially, it exhibited favorable selectivity, being over 2-fold selective for SHP2 compared to the closely related SHP1 and 25-fold selective against PTP1B, another common phosphatase target.[17]
| Compound | SHP2 IC50 (µM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B | Reference |
| Representative Benzo[c][1][2][3]thiadiazole Derivative (11g) | 2.11 ± 0.99 | >2-fold | >25-fold | [17] |
Table 1: Inhibitory Potency and Selectivity of a Representative Benzo[c][1][2][3]thiadiazole Derivative. Data highlights the potential of this scaffold for developing selective SHP2 inhibitors.
Experimental Protocols
The following protocols provide a framework for the synthesis, screening, and validation of 4-Chlorobenzo[c]thiadiazole-based SHP2 inhibitors.
Protocol 1: Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole
-
Rationale: This protocol outlines a common method for synthesizing the core scaffold from a commercially available starting material. The reaction involves the cyclization of an ortho-diaminobenzene derivative with a thionylating agent to form the thiadiazole ring.[18]
-
Materials:
-
1,2-Diamino-3-chlorobenzene
-
N-Thionylaniline or Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification reagents (Ethyl acetate, H₂O, Na₂SO₄, Silica gel)
-
-
Procedure:
-
To a round-bottom flask, add 1,2-Diamino-3-chlorobenzene (1 mmol) and anhydrous toluene (5 mL).
-
Carefully add N-Thionylaniline (5 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 150°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield 4-Chlorobenzo[c][1][2][3]thiadiazole as a solid. Characterize by ¹H NMR and mass spectrometry.
-
Protocol 2: Biochemical High-Throughput Screening (HTS) for Allosteric Inhibition
-
Rationale: This fluorescence-based assay quantifies the enzymatic activity of SHP2 using a surrogate substrate, DiFMUP.[3] Allosteric inhibitors will prevent SHP2 activation, leading to a dose-dependent decrease in fluorescence. A counter-screen against the isolated PTP domain is essential to confirm an allosteric (not active-site) mechanism.[19][20]
-
Materials:
-
Full-length recombinant human SHP2 (WT) and SHP2-PTP catalytic domain
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
384-well, black, non-binding microplates
-
Test compounds (e.g., 4-Chlorobenzo[c]thiadiazole derivatives) serially diluted in DMSO
-
Positive Control: SHP099 or another known allosteric inhibitor
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Compound Plating: Using an acoustic dispenser or liquid handler, transfer 50 nL of each test compound from a serially diluted source plate to a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of SHP2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well. For the counter-screen, use the SHP2-PTP domain in a separate plate.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 10 µL of DiFMUP substrate solution (final concentration ~50 µM) to all wells to start the reaction.
-
Fluorescence Reading: Immediately begin kinetic reading of the fluorescence signal every 60 seconds for 15-20 minutes at room temperature.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Validation: True allosteric inhibitors should show potent inhibition of full-length SHP2 but little to no activity against the isolated SHP2-PTP domain.
-
-
Protocol 3: Cellular Target Engagement Validation via CETSA
-
Rationale: The Cellular Thermal Shift Assay (CETSA) provides direct evidence that a compound binds to its intended target within the complex environment of a living cell.[21] Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[22]
-
Materials:
-
KYSE-520 (human esophageal squamous carcinoma) or other SHP2-dependent cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor and DMSO vehicle
-
PCR tubes or 384-well PCR plates
-
Thermal cycler
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Reagents for protein quantification (e.g., BCA assay) and Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against SHP2, secondary HRP-conjugated antibody, ECL substrate)
-
-
Procedure:
-
Cell Treatment: Culture KYSE-520 cells to ~80% confluency. Treat the cells with the test inhibitor (e.g., 10 µM) or DMSO for 1 hour at 37°C in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 42°C to 58°C) for 3 minutes. Immediately transfer to ice for 3 minutes.
-
Cell Lysis: Add lysis buffer to the cells and lyse via freeze-thaw cycles or sonication.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the total protein concentration.
-
Western Blot Analysis: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for SHP2.
-
Data Analysis:
-
Quantify the band intensity for SHP2 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the normalized band intensity versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
For dose-response, an isothermal experiment can be performed at an optimized temperature (e.g., 55°C) with varying inhibitor concentrations to calculate a cellular EC50.[21]
-
-
Protocol 4: Functional Cellular Assays
-
Rationale: These assays confirm that target engagement translates into the desired biological effect: inhibition of downstream signaling and suppression of cancer cell proliferation.
-
A. p-ERK Inhibition Assay (Western Blot):
-
Cell Culture and Treatment: Seed KYSE-520 cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with a serial dilution of the test inhibitor for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes to robustly activate the MAPK pathway.
-
Lysis and Analysis: Immediately lyse the cells and perform Western blotting as described in Protocol 3. Use primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Data Analysis: Quantify p-ERK and total ERK band intensities. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK signal versus inhibitor concentration to determine the IC50 for pathway inhibition.
-
-
B. Anti-Proliferation Assay:
-
Cell Seeding: Seed KYSE-520 cells at a low density in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the test inhibitor.
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability versus inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
| Assay | Cell Line | Readout | Typical Result for Active Compound |
| p-ERK Inhibition | KYSE-520 | p-ERK/Total ERK Ratio | Dose-dependent decrease in p-ERK |
| Anti-Proliferation | KYSE-520 | Cell Viability (Luminescence) | Dose-dependent decrease in viability |
Table 2: Summary of Functional Cellular Assays for SHP2 Inhibitor Validation.
Integrated Workflow for Inhibitor Development
The development of a novel SHP2 inhibitor based on the 4-Chlorobenzo[c]thiadiazole scaffold should follow a logical, multi-stage validation process to ensure that promising biochemical hits translate into effective cellular agents.
Conclusion and Future Directions
The allosteric inhibition of SHP2 represents a major advancement in targeting oncogenic signaling pathways. The 4-Chlorobenzo[c]thiadiazole scaffold has emerged as a viable and promising starting point for the design of novel, selective SHP2 inhibitors. The protocols outlined in this guide provide a robust framework for researchers to synthesize, identify, and validate such compounds. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series to develop clinical candidates. Furthermore, as SHP2 plays a role in immune regulation via the PD-1/PD-L1 axis, inhibitors derived from this scaffold may also hold promise in combination with immune checkpoint blockade to enhance anti-tumor immunity.[8][9] Several SHP2 inhibitors are currently in clinical trials, often in combination with other targeted agents like KRAS or MEK inhibitors, underscoring the high therapeutic interest in this target.[2][23][24]
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Discovery of novel imidazo[2,1-b][1][4][10]thiadiazole analogs as fluorescent SHP2 inhibitors. ResearchGate. Available from:
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Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed. Available from:
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4-Chlorobenzo[c][1][2][3]thiadiazole synthesis. ChemicalBook. Available from:
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Synthesis, fluorescence properties of novel thiazolo[3,2-b][1][2][4]triazol derivatives as potent SHP2 inhibitors and its uses in sensing for Fe3+ and cell imaging. ResearchGate. Available from:
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Methods for creating benzothiadiazole-based metal-organic frameworks (MOFs) for sensing
An In-Depth Guide to the Synthesis and Application of Benzothiadiazole-Based Metal-Organic Frameworks for Advanced Fluorescent Sensing
Introduction: The Convergence of Structure and Function
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures constructed from metal ions or clusters linked by organic ligands.[1][2] This unique architecture results in materials with exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities, making them prime candidates for a vast array of applications, including gas storage, catalysis, and chemical sensing.[1][2][3] Among the various applications, fluorescent MOF-based sensors are gaining significant traction due to their potential for high sensitivity, rapid response, and visual detection capabilities.[4][5]
This guide focuses on a specialized class of luminescent MOFs (LMOFs) that incorporate the 2,1,3-benzothiadiazole (BTD) moiety. BTD is an excellent fluorophoric building block due to its unique photophysical properties, including a large Stokes shift, high quantum yield, and remarkable stability.[6] As a tunable electron-withdrawing unit, BTD is frequently used to construct organic linkers with a "donor-bridge-acceptor-bridge-donor" (D-A-D) type structure.[7][8] When these linkers are assembled into a MOF architecture, they often retain their intrinsic luminescence, which can be modulated by the presence of specific analytes, forming the basis of a powerful sensing platform.[7][9]
Herein, we provide a comprehensive overview for researchers, scientists, and drug development professionals on the methods for creating and utilizing BTD-based MOFs for sensing applications. We will delve into the rationale behind ligand design, detail robust synthesis and modification protocols, outline essential characterization techniques, and demonstrate their practical application in fluorescent sensing.
Part I: Design and Synthesis of Benzothiadiazole-Based MOFs
The foundation of a high-performance BTD-based MOF sensor lies in the strategic design of its organic linker and the precise control of its synthesis.
The Art of Ligand Design
The organic linker is the heart of the MOF's functionality. For sensing applications, the linker not only dictates the framework's topology but also serves as the primary signal transducer. The BTD core is prized for its electron-deficient nature, which can be further functionalized to create ligands with tailored electronic properties and coordination geometries.[8] A common strategy involves synthesizing dicarboxylic or polytopic carboxylic acid ligands where the BTD unit is central, allowing it to coordinate with metal centers to form stable, porous frameworks.[7][10]
For instance, the ligand 4,4'-(benzo[c][4][5][11]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) has been successfully used to construct highly luminescent MOFs capable of sensing metal ions.[12][13] The design principle here is that the carboxylate groups provide strong coordination to the metal nodes, while the BTD core provides the luminescent signal that will be perturbed upon interaction with an analyte.
Primary Synthesis Methodology: Solvothermal Synthesis
Solvothermal synthesis is the most prevalent and effective method for producing high-quality, crystalline MOFs.[14][15] The process involves heating a mixture of a metal salt (the node precursor) and the organic linker in a high-boiling-point solvent within a sealed vessel (e.g., a Teflon-lined autoclave). The elevated temperature and pressure facilitate the deprotonation of the ligand and the coordination reaction, promoting the slow crystal growth necessary for a well-ordered framework.[16]
Causality Behind Experimental Choices:
-
Solvent: N,N-Dimethylformamide (DMF) is commonly used due to its high boiling point and its ability to solubilize both the metal salts and organic linkers. It can also act as a base to facilitate ligand deprotonation.
-
Temperature and Time: These parameters are critical for controlling the nucleation and growth kinetics. An optimal temperature profile, often determined empirically, ensures the formation of a thermodynamically stable, crystalline phase over an amorphous precipitate. Reaction times can range from hours to several days.[16]
-
Modulators: The addition of monofunctional ligands (e.g., acetic acid, formic acid) can modulate the reaction rate by competing with the primary linker for coordination sites on the metal cluster. This often leads to larger, more well-defined crystals with fewer defects.
Caption: Workflow for solvothermal synthesis of BTD-MOFs.
Protocol 1: Solvothermal Synthesis of a Luminescent Zn-BTD MOF
This protocol describes the synthesis of a Zinc-based MOF using a mixed-ligand approach, adapted from literature precedents for creating robust sensing platforms.[6]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,6-Naphthalenedicarboxylic acid (2,6-NDA)
-
4,7-di(4-pyridyl)-2,1,3-benzothiadiazole (DPBT)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation vials or Teflon-lined autoclave
Equipment:
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven or Schlenk line
-
Analytical balance
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.03 mmol, 8.9 mg), 2,6-NDA (0.02 mmol, 4.3 mg), and the BTD-based linker DPBT (0.01 mmol, 2.9 mg).
-
Rationale: A mixed-ligand strategy can create more complex and robust structures. The 2,6-NDA acts as a primary structural linker, while the less abundant DPBT linker becomes incorporated as the luminescent signaling unit.
-
-
Solubilization: Add 5 mL of DMF to the vial. Sonicate the mixture for 10 minutes to ensure all components are fully dissolved and the solution is homogeneous.
-
Crystallization: Tightly cap the vial. Place it in a programmable oven and heat to 120 °C for 72 hours.
-
Rationale: The slow heating and sustained high temperature provide the necessary energy to overcome the activation barrier for crystallization, allowing the formation of a well-ordered framework.
-
-
Cooling: After 72 hours, turn off the oven and allow the vessel to cool slowly to room temperature over a period of 12-24 hours. Yellow block-like crystals should be visible.
-
Rationale: Slow cooling prevents rapid precipitation and cracking of the crystals, yielding higher quality material suitable for analysis.
-
-
Isolation and Washing: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and let the crystals soak for 24 hours to exchange residual reactants. Decant and repeat this washing step two more times.
-
Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of ethanol. Let the crystals soak for 24 hours. This step is crucial for activation.
-
Rationale: Ethanol is more volatile than DMF and is easier to remove during the final activation step, ensuring the pores are cleared of solvent molecules.
-
-
Activation: Collect the crystals by centrifugation. Place the collected solid in a vacuum oven at 80 °C overnight. This process removes the guest ethanol molecules from the pores, making the active sites accessible for sensing.
-
Storage: Store the activated MOF powder in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.
Fine-Tuning Functionality: Post-Synthetic Modification (PSM)
While direct synthesis provides a powerful route to BTD-MOFs, Post-Synthetic Modification (PSM) offers an invaluable strategy for introducing new functional groups that may not be compatible with the initial synthesis conditions.[17] PSM involves the chemical alteration of a pre-synthesized MOF without disrupting its overall framework integrity. This allows for the precise tailoring of the MOF's properties for enhanced selectivity and sensitivity in sensing applications.[18]
A common PSM strategy is the introduction of amine (-NH₂) groups, which can act as specific binding sites for analytes like Fe³⁺ ions or improve the MOF's stability and dispersibility in aqueous solutions.[19]
Protocol 2: Amine Functionalization of a Carboxylate-Rich BTD-MOF
This protocol assumes the starting MOF has accessible carboxylic acid groups on its linkers that can be converted to amides.
Materials:
-
Pre-synthesized BTD-MOF with -COOH groups (100 mg)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous DMF
Procedure:
-
Activation of Carboxyl Groups: Suspend the activated BTD-MOF (100 mg) in 20 mL of anhydrous DCM. Add DCC (1.2 eq per -COOH group) and NHS (1.2 eq per -COOH group). Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Rationale: DCC and NHS are standard coupling reagents used in peptide synthesis. They react with the carboxylic acid groups on the MOF linker to form an active NHS-ester intermediate, which is susceptible to nucleophilic attack by an amine.
-
-
Washing: Centrifuge the MOF, decant the supernatant, and wash thoroughly with anhydrous DCM (3 x 20 mL) to remove unreacted DCC, NHS, and byproducts.
-
Amination: Resuspend the NHS-activated MOF in 20 mL of anhydrous DMF. Add a large excess of ethylenediamine (e.g., 10 eq) and stir at 60 °C for 48 hours.
-
Rationale: The primary amine of ethylenediamine attacks the active ester, forming a stable amide bond and leaving a terminal primary amine group (-NH₂) extending into the MOF pores. The reaction is performed in excess and with gentle heating to drive it to completion.
-
-
Final Washing and Activation: Collect the functionalized MOF by centrifugation. Wash extensively with DMF (3 x 20 mL) and then ethanol (3 x 20 mL) to remove all unreacted ethylenediamine.
-
Drying: Activate the final amine-functionalized MOF by drying under vacuum at 80 °C overnight. The resulting MOF is now ready for characterization and sensing experiments.
Part II: Essential Characterization of BTD-MOFs
Thorough characterization is non-negotiable to validate the synthesis, confirm the structure, and understand the physicochemical properties of the newly created MOF.[1][20][21]
| Technique | Purpose | Expected Result for a Crystalline BTD-MOF |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity by comparing the experimental pattern to a simulated pattern from single-crystal data or known phases.[1][11] | Sharp, well-defined peaks at specific 2θ angles that match the expected pattern, indicating a highly ordered, crystalline material. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology (e.g., cubes, rods, plates) and size distribution of the MOF crystals.[1][20] | Uniformly shaped crystals (e.g., blocks, needles) with a consistent size distribution. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and confirms the removal of guest solvent molecules during activation.[1][11] | A multi-step weight loss curve: an initial loss corresponding to guest solvent removal, followed by a stable plateau, and finally decomposition at high temperature. |
| N₂ Adsorption-Desorption (BET) | Measures the specific surface area and pore volume, confirming the material's porosity.[11][21] | A Type I or Type IV isotherm, from which a high Brunauer-Emmett-Teller (BET) surface area can be calculated. |
| Fourier-Transform IR (FTIR) | Identifies characteristic functional groups of the organic linkers and confirms their incorporation into the final framework.[1][11] | Presence of characteristic peaks for the BTD core and carboxylate groups, with shifts indicating coordination to the metal center. |
| Photoluminescence Spectroscopy | Measures the excitation and emission spectra to determine the MOF's luminescent properties (e.g., quantum yield, emission wavelength).[22] | Strong emission in the visible range (e.g., green-yellow) upon excitation with UV light, characteristic of the BTD-based linker. |
Part III: Application in Fluorescence Sensing
The inherent luminescence of BTD-based MOFs makes them exceptional candidates for fluorescent chemical sensors.[9][23] The porous structure allows analytes to diffuse into the framework and interact with the BTD linkers, causing a measurable change in the fluorescence signal.
Principles of Sensing Mechanisms
The interaction between the analyte and the MOF can trigger several photophysical processes that alter the emission intensity.[4]
-
Fluorescence Quenching (Turn-Off): The analyte interacts with the excited state of the fluorophore (the BTD linker), providing a non-radiative decay pathway. This is often caused by photoinduced electron transfer (PET), where an electron is transferred from the excited linker to the analyte (or vice versa), quenching the fluorescence.[2]
-
Fluorescence Enhancement (Turn-On): In some cases, the analyte can suppress a pre-existing quenching pathway or form a new emissive complex with the linker, leading to an increase in fluorescence intensity.[24] This is highly desirable for sensing as it produces a signal against a dark background.
-
Ratiometric Sensing: This advanced method involves monitoring the change in the ratio of emission intensities at two different wavelengths, providing a self-calibrating and more reliable signal that is less susceptible to environmental fluctuations.
Caption: Comparison of turn-off and turn-on sensing mechanisms.
Protocol 3: "Turn-On" Fluorescent Sensing of Al³⁺ using a Eu-BTD MOF
This protocol provides a general procedure for testing the sensing capability of a BTD-MOF towards a specific metal ion, Al³⁺, which is known to induce fluorescence enhancement in certain frameworks.[12][13]
Materials:
-
Activated BTD-MOF powder (e.g., JXUST-11 from literature[12][13])
-
Ethanol (spectroscopic grade)
-
Stock solutions (10⁻² M) of various metal nitrates (e.g., Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺) in ethanol.
Equipment:
-
Fluorometer/Fluorescence Spectrophotometer
-
Cuvettes (quartz)
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare MOF Suspension: Disperse 5 mg of the activated BTD-MOF in 50 mL of ethanol. Sonicate for 30 minutes to create a fine, homogeneous suspension.
-
Rationale: A well-dispersed suspension is critical for reproducible fluorescence measurements.
-
-
Baseline Measurement: Transfer 2 mL of the MOF suspension into a quartz cuvette. Record the fluorescence emission spectrum (e.g., with an excitation wavelength of 365 nm). This is your baseline (I₀).
-
Titration Experiment: To the cuvette, add small aliquots (e.g., 5-20 µL) of the 10⁻² M Al³⁺ stock solution. After each addition, vortex the solution for 30 seconds and record the new emission spectrum (I).
-
Rationale: Titration allows for the determination of the sensor's response range and the calculation of the limit of detection (LOD).
-
-
Selectivity Test: Prepare a series of cuvettes, each containing 2 mL of the MOF suspension. To each cuvette, add an equivalent amount (e.g., 50 µL of 10⁻² M solution) of a different metal ion stock solution (Al³⁺, Na⁺, K⁺, etc.). Compare the fluorescence intensity changes across all samples.
-
Rationale: This test is crucial to demonstrate that the MOF responds selectively to the target analyte (Al³⁺) over other potentially interfering ions.
-
-
Data Analysis:
-
Sensitivity: Plot the fluorescence intensity (I/I₀) versus the concentration of Al³⁺. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Selectivity: Create a bar chart comparing the fluorescence response for Al³⁺ against all other tested metal ions. A significantly larger response for Al³⁺ indicates high selectivity.
-
Table of Representative BTD-MOF Sensing Applications:
| MOF Name | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| JXUST-11 (Eu-MOF) | Al³⁺, Ga³⁺ | Turn-On Enhancement | 2.9 ppm (Al³⁺) | [12][13] |
| JXUST-28 (Cd-MOF) | Hg²⁺ | Turn-Off Quenching | 0.097 µM | [2] |
| Zn-MOF[6] | Dipicolinic acid (DPA) | Turn-On Enhancement | Not specified | [6] |
| Zr-BTDB-fcu-MOF | 3-PPA (ATS derivative) | Turn-On Enhancement | Not specified | [2] |
| JXUST-14 (Cd-MOF) | L-histidine | Turn-On & Blue Shift | 11.1 ppm | [25] |
Conclusion and Future Outlook
Benzothiadiazole-based MOFs have firmly established themselves as a versatile and powerful platform for the development of next-generation fluorescent sensors. The ability to rationally design ligands, control framework assembly through methods like solvothermal synthesis, and fine-tune properties via post-synthetic modification provides researchers with an extensive toolbox for creating materials with high sensitivity and selectivity.
The future of this field is bright, with several exciting avenues for exploration. The development of multifunctional MOFs capable of detecting multiple analytes simultaneously or responding to several stimuli is a key area of research.[26] Furthermore, integrating these highly sensitive MOF materials into practical devices, such as portable test strips or microfluidic chips, will be crucial for translating their laboratory success into real-world applications in environmental monitoring, clinical diagnostics, and food safety.[5][12] As our understanding of structure-property relationships deepens, the computational design of BTD-MOFs with predicted sensing capabilities will accelerate the discovery of new and even more effective sensing materials.[27][28][29]
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- An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions | Request PDF.
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- Incorporating a D–A–D-Type Benzothiadiazole Photosensitizer into MOFs for Photocatalytic Oxidation of Phenylsulfides and Benzylamines | Request PDF.
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- Zinc Metal-Organic Coordination Polymer with 4,7-di(1,2,4-triazol-1-yl)-2,1,3-Benzothiadiazole and 1,4-Naphthalene Dicarboxylic Acid: Luminescent Properties and Guest–Host Charge Transfer.
- Effect of Metal Centers of 2D MOFs With Benzothiadiazole‐Based Ligand on Sensing Performance of Alkaline‐Earth Metal Ions | Request PDF.
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Application of benzothiadiazole derivatives in medicinal chemistry and drug development
Introduction: The Versatility of the Benzothiadiazole Core
The 2,1,3-benzothiadiazole (BTD) scaffold, a bicyclic heterocyclic system, has emerged as a cornerstone in contemporary drug discovery and medicinal chemistry.[1][2][3] Its unique electronic properties, characterized by an electron-deficient aromatic system, confer upon its derivatives a remarkable ability to engage with a diverse array of biological targets. This inherent reactivity, coupled with the synthetic tractability of the BTD core, has propelled the development of a multitude of derivatives with potent pharmacological activities. Researchers have successfully harnessed the BTD scaffold to create novel therapeutic agents spanning oncology, neurodegenerative disorders, and infectious diseases. This guide provides an in-depth exploration of the applications of benzothiadiazole derivatives, detailing their mechanisms of action, protocols for their synthesis and biological evaluation, and a forward-looking perspective on their therapeutic potential.
I. Therapeutic Applications of Benzothiadiazole Derivatives
The structural versatility of the benzothiadiazole nucleus allows for facile modification, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the identification of potent derivatives with a wide range of therapeutic applications.
Oncology: Targeting the Hallmarks of Cancer
Benzothiadiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting activity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and proliferation.
Mechanism of Action: A prominent mechanism involves the inhibition of protein kinases, crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain benzothiadiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, two key targets in oncology.[6] By blocking these kinases, the compounds can interfere with tumor angiogenesis and cell proliferation.
Data Presentation: Anticancer Activity of Benzothiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [4] |
| H460 (Lung) | 0.28 | [4] | |
| A549 (Lung) | 1.53 | [4] | |
| MDA-MB-231 (Breast) | 0.68 | [4] | |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [4] |
| HEPG2 (Liver) | 0.048 | [4] | |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [4] |
| A549 (Lung) | 3.89 ± 0.3 | [4] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [4] |
Neurodegenerative Disorders: A Multi-pronged Approach
The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can address multiple pathological pathways.[7][8] Benzothiadiazole derivatives are emerging as promising candidates due to their ability to act as multi-target-directed ligands (MTDLs).[7][8][9]
Mechanism of Action: In the context of Alzheimer's disease, benzothiadiazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, and to modulate the activity of monoamine oxidase B (MAO-B), an enzyme involved in oxidative stress.[8][10] Furthermore, some derivatives show potential in reducing the aggregation of amyloid-β plaques, a hallmark of Alzheimer's pathology.[11] Certain compounds also exhibit inhibitory activity against the LRRK2 enzyme, a target in both Parkinson's and Alzheimer's disease.[12]
Data Presentation: Enzyme Inhibition by Benzothiadiazole Derivatives in Neurodegenerative Disease Models
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 3s | AChE | 6.7 | [8] |
| BuChE | 2.35 | [8] | |
| MAO-B | 1.6 | [8] | |
| 4f | AChE | 0.0234 ± 0.0011 | [10] |
| MAO-B | 0.0403 ± 0.0017 | [10] |
Antimicrobial Agents: Combating Drug Resistance
The rise of antimicrobial resistance is a pressing global health challenge, necessitating the development of novel therapeutic agents. Benzothiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[13][14][15]
Mechanism of Action: One of the key mechanisms of antibacterial action for some benzothiadiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[13] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folic acid, which is vital for bacterial growth and replication.
Data Presentation: Antimicrobial Activity of Benzothiadiazole Derivatives
| Compound ID | Microorganism | MIC (mM) | Reference |
| 16c | S. aureus | 0.025 | [13] |
| S. mutans | 0.203 | [13] | |
| K. pneumonia | 0.813 | [13] | |
| Compound 3 | E. coli | 25 µg/mL | [14] |
| Compound 4 | E. coli | 25 µg/mL | [14] |
II. Experimental Protocols
The successful development of benzothiadiazole-based therapeutics relies on robust and reproducible experimental protocols for their synthesis and biological evaluation.
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol details a common method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, a key intermediate for the preparation of more complex derivatives.[16][17][18][19]
Materials:
-
2,1,3-Benzothiadiazole
-
Hydrobromic acid (48%)
-
Bromine
-
Saturated sodium bisulfite (NaHSO3) solution
-
Deionized water
-
Ethanol
-
Two-necked round-bottomed flask
-
Dropping funnel
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 100 mL two-necked round-bottomed flask, dissolve 2,1,3-benzothiadiazole (2 g, 14.69 mmol) in 5 mL of 48% hydrobromic acid.[17]
-
Prepare a solution of bromine (1.5 mL, 29.4 mmol) in hydrobromic acid.
-
Slowly add the bromine solution to the flask through a dropping funnel at 0 °C with continuous stirring.[17]
-
After the addition is complete, continue stirring the mixture for 4 hours at room temperature.[17]
-
Following the stirring period, reflux the reaction mixture for 6 hours. An orange solid precipitate should form.[17]
-
Cool the mixture to room temperature and add a sufficient amount of saturated sodium bisulfite solution to quench any excess bromine.[17]
-
Filter the solid product and wash it thoroughly with deionized water, followed by diethyl ether.[17]
-
Purify the crude product by recrystallization from ethanol to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[17]
Causality Behind Experimental Choices:
-
The use of hydrobromic acid as a solvent facilitates the electrophilic aromatic substitution reaction by protonating the benzothiadiazole ring, making it more susceptible to bromination.
-
The slow addition of bromine at a low temperature helps to control the exothermic reaction and prevent the formation of polybrominated byproducts.
-
Refluxing the mixture ensures the reaction goes to completion.
-
The sodium bisulfite wash is crucial for removing unreacted bromine, which is corrosive and can interfere with subsequent reactions.
-
Recrystallization is a standard purification technique to obtain a product with high purity.
Diagram: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Caption: Workflow for the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23][24]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzothiadiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[23]
-
Compound Treatment: Prepare serial dilutions of the benzothiadiazole derivative in the cell culture medium. Aspirate the old medium from the wells and add 100 µL of the treatment media to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a further 24-48 hours.[23]
-
MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[20][23]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20][23]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.[20][23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
The initial 24-hour incubation allows the cells to adhere and enter a logarithmic growth phase.
-
The use of a vehicle control is essential to account for any effects of the solvent (DMSO) on cell viability.
-
The incubation time with MTT is optimized to allow for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.
-
Complete solubilization of the formazan crystals is critical for accurate absorbance readings.
-
Measuring absorbance at 570 nm provides a quantitative measure of the amount of formazan produced, which is directly proportional to the number of viable cells.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] The broth microdilution method is a standard procedure for determining MIC values.[26][27]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzothiadiazole derivative stock solution (in DMSO)
-
Sterile 96-well microplate
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Growth control (broth with microorganism, no compound)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the benzothiadiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions, as well as to the growth control well. The final volume in each well will be 200 µL.
-
Controls: Include a positive control (a standard antibiotic at a known effective concentration), a negative control (broth only to check for sterility), and a growth control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.
Causality Behind Experimental Choices:
-
A standardized inoculum is crucial for the reproducibility of the assay.
-
Serial dilutions allow for the determination of a precise MIC value over a range of concentrations.
-
The inclusion of appropriate controls is essential for validating the results of the assay. The growth control ensures that the microorganism is viable, the sterility control confirms that the medium is not contaminated, and the positive control provides a benchmark for antimicrobial activity.
-
The incubation period is optimized to allow for sufficient microbial growth in the absence of an inhibitor.
-
Visual inspection or OD measurement provides a clear endpoint for determining the presence or absence of microbial growth.
III. Future Perspectives and Conclusion
The benzothiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:
-
Rational Design of Multi-Target Ligands: Leveraging computational modeling and a deeper understanding of disease biology to design benzothiadiazole derivatives that can simultaneously modulate multiple targets with high specificity.
-
Exploration of New Therapeutic Areas: Investigating the potential of benzothiadiazole derivatives in other disease areas, such as inflammatory and metabolic disorders.
-
Development of Drug Delivery Systems: Formulating benzothiadiazole derivatives into advanced drug delivery systems to improve their pharmacokinetic properties, enhance their therapeutic efficacy, and reduce potential side effects.
References
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Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and biological evaluation of benzothiazol-based 1,3,4-oxadiazole derivatives as amyloid β-targeted compounds against Alzheimer's disease. (n.d.). Retrieved January 5, 2026, from [Link]
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Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati - Beilstein Journals. (n.d.). Retrieved January 5, 2026, from [Link]
- US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents. (n.d.).
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STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE - ijprems. (n.d.). Retrieved January 5, 2026, from [Link]
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Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y.-T., Abdel-Halim, M., Hwang, T.-L., Stark, H., & Abadi, A. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
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Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y.-T., Abdel-Halim, M., Hwang, T.-L., Stark, H., & Abadi, A. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. [Link]
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Benzothiazole derivatives as anticancer agents. (2019). PubMed Central. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). National Institutes of Health. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2020). PubMed Central. [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. [Link]
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Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. [Link]
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Evaluation of IC50 values (µM) for compounds 5 and 8a-f against A549 cell line. (n.d.). Retrieved January 5, 2026, from [Link]
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Control of neurodegenerative diseases with benzothiazole-benzamide derivatives. (n.d.). Retrieved January 5, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2020). ACS Publications. [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2022). MDPI. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). DiVA portal. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2021). National Institutes of Health. [Link]
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MTT Assay Protocol. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). PubMed Central. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 5, 2026, from [Link]
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Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (2020). PubMed. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. (2012). PubMed. [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PubMed Central. [Link]
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Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Benzothiazole derivatives as anticancer agents. (2019). PubMed. [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed. [Link]
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DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (n.d.). IJRPC. Retrieved January 5, 2026, from [Link]
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Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. (2021). PubMed Central. [Link]
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Discovery of Hydroxybenzothiazole Urea Compounds as Multitargeted Agents Suppressing Major Cytotoxic Mechanisms in Neurodegenerative Diseases. (2021). PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Minimum inhibitory concentrations (MICs, μM) for the title compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Scheme 1 Synthesis of benzothiadiazoles 3 and 4. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Troubleshooting & Optimization
Improving the reaction yield of 4-Chlorobenzo[c]thiadiazole synthesis
Technical Support Center: Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole
Welcome to the technical support center for the synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction
4-Chlorobenzo[c][1][2][3]thiadiazole is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the cyclization of 3-chloro-1,2-phenylenediamine, can be nuanced. Achieving high yields and purity requires careful control of reaction parameters and a proactive approach to troubleshooting. This guide provides a comprehensive resource to address potential issues in a question-and-answer format, ensuring you can quickly identify and resolve challenges in your experimental workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole, providing detailed explanations and actionable solutions.
Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the likely causes?
A1: Low or no yield in this synthesis can stem from several critical factors, primarily related to reagent quality, reaction conditions, and the presence of impurities.
-
Reagent Quality:
-
Purity of 3-chloro-1,2-phenylenediamine: The starting diamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the reactant. It is crucial to use a pure, preferably freshly purified, starting material.
-
Activity of Thionyl Chloride (SOCl₂) or N-Thionylaniline: Thionyl chloride is highly reactive towards moisture. Contamination with water will lead to its decomposition into HCl and SO₂, rendering it ineffective for the cyclization reaction[2][4]. N-Thionylaniline is also moisture-sensitive. Always use freshly distilled or a newly opened bottle of these reagents. You can verify the quality of thionyl chloride by its appearance (it should be a clear, colorless to pale yellow liquid) and its characteristic sharp odor.
-
-
Reaction Conditions:
-
Inadequate Temperature Control: The reaction to form the thiadiazole ring is temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or the product[1]. The optimal temperature for the reaction with N-thionylaniline in toluene is reported to be 150 °C[1]. When using thionyl chloride, the reaction is often performed at reflux, but careful monitoring is essential.
-
Presence of Moisture: As mentioned, water will decompose thionyl chloride. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Side Reactions:
-
Incomplete Cyclization: The reaction proceeds through a di-sulfinamide intermediate. If the reaction is not driven to completion, this intermediate may be the predominant species in your reaction mixture.
-
Polymerization: Aromatic diamines can undergo polymerization under certain conditions, especially in the presence of oxidizing agents or at elevated temperatures.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Product Purity Issues
Q2: My final product is impure, showing multiple spots on TLC or extra peaks in the NMR. What are the common impurities and how can I remove them?
A2: Impurities in the synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole often arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted 3-chloro-1,2-phenylenediamine: If the reaction is incomplete, the starting diamine will remain. This can typically be removed during workup due to its basic nature.
-
Oxidation Products of the Diamine: As mentioned, the starting material can oxidize. These colored, often polymeric, impurities can be challenging to remove.
-
Partially Reacted Intermediates: The mono-sulfinamide intermediate may be present if the reaction is not complete.
-
Over-chlorination Products: While less common under controlled conditions, prolonged reaction times or excessive thionyl chloride at high temperatures could potentially lead to further chlorination of the aromatic ring.
-
-
Purification Strategies:
-
Aqueous Wash: A standard workup should include washing the organic extract with a dilute acid (e.g., 1M HCl) to remove any unreacted basic diamine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can help remove any acidic byproducts.
-
Recrystallization: This is a highly effective method for purifying the final product. A common solvent system for recrystallization of similar compounds is ethanol or a mixture of hexane and ethyl acetate[2]. The choice of solvent will depend on the solubility of your product and impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane/ethyl acetate or dichloromethane/hexane, is a good starting point. The polarity can be gradually increased to elute the desired product.
-
Table 1: Recommended Purification Methods
| Impurity Type | Recommended Purification Step | Rationale |
| Unreacted Diamine | Dilute Acid Wash (e.g., 1M HCl) | The basic diamine will form a water-soluble salt and be removed in the aqueous layer. |
| Acidic Byproducts | Dilute Base Wash (e.g., NaHCO₃) | Neutralizes and removes acidic impurities. |
| Colored/Polymeric Impurities | Activated Carbon Treatment & Recrystallization | Activated carbon can adsorb colored impurities. Recrystallization will then purify the product based on solubility differences. |
| Isomeric Impurities | Column Chromatography or Fractional Recrystallization | These methods provide the best resolution for separating compounds with similar chemical properties. |
Frequently Asked Questions (FAQs)
Q3: What is the optimal reagent for this synthesis: thionyl chloride or N-thionylaniline?
A3: Both reagents can be effective. N-Thionylaniline has been reported to give a very high yield (93%) in toluene at 150 °C[1]. Thionyl chloride is a more common and less expensive reagent, but the reaction may require more careful optimization to avoid side reactions. For a first attempt or for scaling up, the N-thionylaniline method appears to be more robust based on the available literature.
Q4: Can I use a different solvent for this reaction?
A4: Toluene is a commonly used solvent for this type of reaction, particularly with N-thionylaniline, as it allows for the necessary high reaction temperatures[1]. Other high-boiling, non-protic solvents like xylene or chlorobenzene could also be suitable. The choice of solvent can influence reaction kinetics and solubility of reactants and products, so some optimization may be necessary if you deviate from the reported procedure[5][6].
Q5: How critical is the stoichiometry of the reactants?
A5: The stoichiometry is very important. For the reaction with N-thionylaniline, a significant excess (5 equivalents) was used to drive the reaction to completion[1]. When using thionyl chloride, a smaller excess (typically 1.5-2 equivalents) is common. Using a large excess of thionyl chloride can lead to more side reactions and a more challenging workup.
Q6: My reaction mixture turned dark brown/black. Is this normal?
A6: While some color change is expected, a very dark or black reaction mixture often indicates the formation of significant amounts of impurities, likely from the oxidation of the starting diamine or product decomposition. This can be mitigated by using high-purity starting materials and maintaining strict anaerobic conditions.
Q7: How do I monitor the progress of the reaction?
A7: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable eluent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the starting diamine spot and the appearance of the product spot will indicate the reaction's progress.
Experimental Protocols
High-Yield Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole using N-Thionylaniline
This protocol is adapted from a high-yield reported procedure[1].
Materials:
-
3-chloro-1,2-phenylenediamine
-
N-Thionylaniline
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-chloro-1,2-phenylenediamine (1.0 mmol, 142.5 mg).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add N-Thionylaniline (5.0 mmol, 700 mg) to the reaction mixture.
-
Heat the mixture to 150 °C and stir for 5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Reaction Mechanism (Hinsberg-type Reaction):
Caption: General reaction pathway for the synthesis.
References
-
Franke, R., & Franke, K. (Year not available). Thionyl chloride Wasn't properly sealed so it lost its activity, is there any possible way to regain it's activity, or should i discard it?? ResearchGate. [Link]
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JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. JoVE Core Organic Chemistry. [Link]
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Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. [Link]
-
Panov, Y. M., et al. (2019). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. [Journal Name, Volume, Pages]. [Link]
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Nguyen, T. L., et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Scientific Reports, 13(1), 7709. [Link]
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Khan Academy. (2024). Hinsberg test. Khan Academy. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
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National Research Council. (2007). Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A. National Academies Press. [Link]
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Brilliant Qatar. (2022, January 12). Hinsberg Test | Primary, Secondary and Tertiary Amines [Video]. YouTube. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8341-8349. [Link]
-
Poletto, J., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry, 85(24), 16295-16305. [Link]
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Le, T. H., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 26(15), 4467. [Link]
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Benati, L., Montevecchi, P. C., & Zanardi, G. (1976). Thermal decomposition of 1,2,3-benzothiadiazole. The Journal of Organic Chemistry, 41(15), 2673-2676. [Link]
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Wintner, J. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. [Link]
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ResearchGate. (2019). Mechanism of reductive cyclization of o-phenylenediamine with CO2. [Link]
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MySkinRecipes. (n.d.). 4-Chlorobenzo[c][1][2][3]thiadiazol-5-amine. [Link]
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Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. [Link]
-
Silva, T. M. S., et al. (2018). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Molecules, 23(10), 2469. [Link]
-
Ziya, A. V., et al. (2023). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][7]thiadiazole). Molbank, 2023(2), M1639. [Link]
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Gonzalez, J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. International Journal of Molecular Sciences, 24(22), 16409. [Link]
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Reber, J., & Reber, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
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Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]
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Purification techniques for crude 4-Chlorobenzo[c]thiadiazole using column chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chlorobenzo[c]thiadiazole via column chromatography. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust purification strategy from the outset.
Q1: What is the most suitable stationary phase for the purification of 4-Chlorobenzo[c]thiadiazole?
For most applications involving 4-Chlorobenzo[c]thiadiazole, standard silica gel (230-400 mesh) is the stationary phase of choice.[1] Its polarity is well-suited for separating aromatic heterocyclic compounds from common non-polar and moderately polar impurities. The mechanism of separation on silica gel is primarily based on differential adsorption, where more polar compounds interact more strongly with the polar silanol groups of the silica and thus elute later.[2]
In cases where the compound shows instability or irreversible adsorption on acidic silica, alternative stationary phases can be considered:
-
Deactivated Silica Gel: Silica gel can be treated with a base, such as triethylamine, mixed into the eluent to reduce its acidity and minimize degradation of sensitive compounds.[3]
-
Alumina (Neutral or Basic): Alumina is another polar adsorbent that can be a valuable alternative if silica gel proves problematic.[3]
-
Reversed-Phase Silica (C18): While less common for preparative-scale purification of this specific compound, reversed-phase chromatography (polar mobile phase, non-polar stationary phase) is an option if the impurities are significantly more or less polar than the target compound.[4][5]
Q2: How do I select an optimal mobile phase (eluent) for my separation?
The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[6] The goal is to find a solvent system that provides a retention factor (Rf) for 4-Chlorobenzo[c]thiadiazole in the range of 0.25-0.35 .[7] This Rf range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front (Rf > 0.5) or requiring excessively large volumes of solvent (Rf < 0.1).
Commonly effective solvent systems for compounds of this class are binary mixtures of a non-polar and a moderately polar solvent:
-
Hexane/Ethyl Acetate: A standard system offering a wide polarity range.
-
Hexane/Dichloromethane (DCM): Another excellent choice, often providing different selectivity compared to ethyl acetate-based systems.[1]
-
Chloroform/Methanol: Useful for more polar compounds, but care should be taken as methanol can significantly increase solvent polarity.[8]
Start by testing various ratios (e.g., 9:1, 4:1, 1:1) of these systems on a TLC plate spotted with the crude reaction mixture to find the ratio that gives the target Rf value and the best separation between the product spot and impurities.[9]
Q3: Should I use an isocratic or a gradient elution for my column?
For purifying crude reaction mixtures, a gradient elution is almost always superior to an isocratic one.[10]
-
Isocratic elution uses a single, constant mobile phase composition throughout the separation.[11] Its main drawback is that compounds that are strongly retained on the column tend to elute as broad, diluted bands, a phenomenon known as band broadening.[10]
-
Gradient elution starts with a lower polarity mobile phase and gradually increases the percentage of the more polar solvent over the course of the run.[12] This approach offers significant advantages:
-
Sharper Peaks: It counteracts band broadening, leading to more concentrated fractions for later-eluting compounds.[10][11]
-
Faster Run Times: Strongly retained impurities are washed off the column more quickly by the increasing solvent strength, saving time and solvent.[12]
-
Improved Resolution: It can effectively separate complex mixtures containing compounds with a wide range of polarities.[11]
-
A typical strategy is to start the column with a solvent system that gives the target compound an Rf of ~0.2 on TLC and gradually increase the polarity.
Troubleshooting Guide: Common Column Chromatography Issues
This guide is structured to directly address specific problems you may encounter during your experiment.
Problem: My compound is not eluting from the column, even after passing a large volume of solvent.
-
Possible Cause 1: Insufficient Mobile Phase Polarity. The selected eluent may be too non-polar to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running a gradient, you may need to increase the final percentage of the polar solvent. If running isocratically, you can switch to a more polar solvent system that showed a higher Rf for your compound on TLC.[3] A "flush" with a very polar solvent like 100% ethyl acetate or a 9:1 DCM:Methanol mixture can be used at the end to elute any remaining material.[13]
-
-
Possible Cause 2: Compound Decomposition on Silica Gel. 4-Chlorobenzo[c]thiadiazole, like many heterocyclic compounds, may be sensitive to the acidic nature of silica gel.[3]
-
Solution: First, confirm instability by performing a 2D TLC test (see Experimental Protocols). If decomposition is confirmed, you can either deactivate the silica gel by adding ~0.5-1% triethylamine to your eluent or switch to a less acidic stationary phase like neutral alumina.[3]
-
-
Possible Cause 3: Sample Insolubility at the Top of the Column. If the compound was loaded in a solvent in which it is poorly soluble, it may have precipitated at the top of the column and will not elute properly.
-
Solution: This highlights the importance of proper sample loading. Use the "Dry Loading" technique (see Experimental Protocols) to ensure the compound is finely adsorbed onto a small amount of silica before being added to the column.[14] This prevents solubility issues.
-
Problem: My compound is eluting too quickly, with the solvent front (high Rf).
-
Possible Cause: Mobile Phase is Too Polar. The eluent is too strong, causing all components, including your product, to move rapidly without sufficient interaction with the stationary phase for separation.
-
Solution: Select a less polar mobile phase. Refer back to your initial TLC screening and choose a solvent system that provided an Rf value in the target 0.25-0.35 range.[3] If you used a 4:1 Hexane:EtOAc mixture, try switching to 9:1 or even 19:1 to increase retention.
-
Problem: The separation is poor. My collected fractions contain a mix of my product and impurities.
-
Possible Cause 1: Overloading the Column. The amount of crude material applied to the column exceeds its separation capacity. A general rule of thumb is to load 1-5 g of crude material per 100 g of silica gel, but this is highly dependent on the difficulty of the separation.
-
Solution: Reduce the amount of crude material loaded onto the column. Running two smaller columns is always better than running one overloaded column.
-
-
Possible Cause 2: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and ruin the separation.
-
Solution: Ensure the column is packed carefully and uniformly. "Flash chromatography" (applying positive pressure) helps create a tightly packed, homogenous bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[13]
-
-
Possible Cause 3: Inappropriate Sample Loading. Loading the sample in too large a volume of solvent will result in a very wide initial band, making sharp separation impossible.[14]
Problem: The eluted compound shows significant "tailing" in the fractions.
-
Possible Cause: Strong Adsorption or Secondary Interactions. Tailing occurs when a fraction of the compound is more strongly retained than the bulk, often due to interactions with highly active sites on the silica. This can also happen with very polar compounds.
-
Solution: When you notice the compound starting to elute, slightly increase the polarity of the mobile phase.[3] This "kick" can help overcome the strong interactions and push the trailing end of the band off the column more quickly, resulting in sharper fractions. For example, if you are running a gradient that reaches 20% ethyl acetate, you might manually increase it to 25-30% once the product is detected.
-
Experimental Protocols
Protocol 1: Silica Gel Stability Test (2D TLC)
This test determines if your compound is stable on the silica gel stationary phase.
-
Spot a small amount of your crude mixture onto the bottom left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely until all solvent has evaporated.
-
Rotate the plate 90 degrees counter-clockwise so the separated spots are now along the bottom edge.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compounds are stable, all spots will appear along a 45-degree diagonal line. If any spots appear "off-diagonal," it indicates that decomposition occurred while the compound was adsorbed on the silica gel between the two runs.[3]
Protocol 2: Dry Loading the Sample
This is the preferred method for loading samples onto a column, especially for larger quantities or for compounds with limited solubility in the mobile phase.[14]
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., DCM, acetone) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude sample).
-
Swirl the flask to ensure the silica is fully suspended in the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[14]
-
Carefully layer this powder on top of your packed column.
-
Gently add a thin protective layer of sand on top of the sample layer before carefully adding the mobile phase.
Data Summary
| Stationary Phase | Recommended Mobile Phase Systems (Starting Point) | Target Rf (TLC) | Notes |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | 0.25 - 0.35 | The most common and versatile system. Adjust ratio to achieve target Rf. |
| Silica Gel (230-400 mesh) | Hexane / Dichloromethane (DCM) | 0.25 - 0.35 | Good alternative with different selectivity. Useful if separation is poor in Hex/EtOAc.[1] |
| Neutral Alumina | Hexane / Ethyl Acetate | 0.25 - 0.35 | Use if compound decomposes on silica gel.[3] Note that activity can vary. |
Visualizations
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Gherasim, C. V., et al. (2019, March 4). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf value with solvent system of synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,7-Diarylbenzo[c][10][15][16]thiadiazoles as Fluorophores and Visible Light Organophotocatalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). 4,5-c′]bis[10][15][16]thiadiazole. Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Stationary Phases for Green Liquid Chromatography. Retrieved from [Link]
-
University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA. Retrieved from [Link]
-
IJNRD. (2024, August 8). Development of Novel Stationary Phases for High-Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Retrieved from [Link]
-
OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
-
NIH National Library of Medicine. (2018, March 19). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization mobile phase and column in method development. Retrieved from [Link]
-
NIH National Library of Medicine. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PubMed Central. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient: Making the Call. Webinar. Retrieved from [Link] v Gradient - Making the Call - 2014-04-03.pdf
-
NIH National Library of Medicine. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][15][16]thiadiazole). Retrieved from [Link]
-
University of Glasgow. (n.d.). 4,7-Diarylbenzo[c][10][15][16]thiadiazoles as Fluorophores and Visible Light Organophotocatalysts. Enlighten: Theses. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc. Retrieved from [Link]
-
PubMed. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]
-
JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
IJPPR. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative TLC- For the partial purification of antimicrobial products.... Download Scientific Diagram. Retrieved from [Link]
-
JOCPR. (2016, February 7). Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. Retrieved from [Link]
-
De Gruyter. (n.d.). Modified silica gel with 5-amino-1,3,4-thiadiazole-2-thiol for heavy metal ions removal. Retrieved from [Link]
-
SBQ. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
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Technical Support Center: Synthesis of Unsymmetrical 4,7-Disubstituted Benzothiadiazoles
Welcome to the technical support center for the synthesis of unsymmetrical 4,7-disubstituted benzothiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
2,1,3-Benzothiadiazole (BTD) is a crucial electron-accepting building block in the development of functional organic materials for applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][2][3][4][5] The synthesis of unsymmetrically substituted BTD derivatives, in particular, allows for the fine-tuning of their photophysical and electronic properties. However, achieving regioselective and high-yielding synthesis of these compounds can be challenging. This guide addresses the primary hurdles in their synthesis, focusing on palladium-catalyzed cross-coupling reactions and direct C-H arylation methods.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low Yield in the First Cross-Coupling Reaction (Monosubstitution)
Question: I am attempting a Suzuki or Stille cross-coupling on 4,7-dibromo-2,1,3-benzothiadiazole to introduce the first substituent, but I am consistently obtaining low yields of the monosubstituted product. What are the likely causes and how can I improve the yield?
Answer: Low yields in the initial monosubstitution step are a common problem. Several factors can contribute to this, ranging from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Poor Quality of 4,7-Dibromo-2,1,3-benzothiadiazole (1): The purity of your starting material is paramount. Impurities can interfere with the catalytic cycle.
-
Solution: Ensure the starting material is of high purity (>98%).[6] If you are synthesizing it yourself, typically from 2,1,3-benzothiadiazole via bromination, ensure complete removal of any unreacted starting material or over-brominated byproducts.[6][7][8] Recrystallization is often an effective purification method.[7]
-
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. It can deactivate through various pathways, leading to incomplete conversion.
-
Solution:
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) active species. A common method is to bubble argon or nitrogen through the solvent for at least 30 minutes prior to adding the catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky and electron-donating ligands like SPhos or XPhos can promote the oxidative addition step, which is often rate-limiting.[2][9]
-
-
-
Suboptimal Base and Solvent Combination: The base not only acts as a scavenger for the halide but also plays a role in the transmetalation step. The solvent must be appropriate for the chosen base and temperature.
-
Solution:
-
Base: For Suzuki couplings, a common and effective base is K₃PO₄, often used in combination with a water/dioxane or THF/water solvent system.[2][10] Cs₂CO₃ in dioxane can also be highly effective.[11]
-
Solvent: Ensure your solvent is anhydrous if the reaction chemistry demands it, as water can lead to protodeboronation of the boronic acid/ester.
-
-
-
Side Reactions: Homocoupling of the boronic acid or organotin reagent can be a significant side reaction, consuming your coupling partner and reducing the yield of the desired product.[12][13]
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or organotin reagent. A large excess can promote homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after completion.
-
-
Experimental Workflow: Optimized Suzuki Monosubstitution
Caption: Optimized workflow for Suzuki monosubstitution.
Issue 2: Lack of Regioselectivity and Formation of Disubstituted Byproduct
Question: During the first coupling step, I'm observing the formation of a significant amount of the symmetrical 4,7-disubstituted product alongside my desired monosubstituted product. How can I improve the regioselectivity?
Answer: The formation of the disubstituted byproduct is a common challenge due to the similar reactivity of the two C-Br bonds at the 4 and 7 positions. Achieving high regioselectivity often requires careful control of reaction parameters.
Potential Causes & Solutions:
-
Stoichiometry of the Coupling Partner: Using too large an excess of the boronic acid or organotin reagent will inevitably lead to double substitution.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 ratio of 4,7-dibromo-BTD to the coupling partner. You can slowly add the coupling partner to the reaction mixture to maintain a low concentration, favoring monosubstitution.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can drive the reaction towards the thermodynamically more stable disubstituted product.
-
Solution: Monitor the reaction closely by TLC or GC-MS. Once the starting 4,7-dibromo-BTD is consumed, stop the reaction to prevent further substitution of the monosubstituted product. Running the reaction at a lower temperature may also improve selectivity, albeit at the cost of a longer reaction time.
-
-
Catalyst Loading: High catalyst loadings can increase the rate of the second substitution.
-
Solution: Use a lower catalyst loading (e.g., 1-2 mol %). This will slow down the overall reaction rate, providing a larger window to stop the reaction after the first substitution has occurred.
-
Data Table: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Dibromo-BTD : Boronic Acid) | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |
| 1 : 1.0 | 65 | 15 |
| 1 : 1.2 | 75 | 20 |
| 1 : 1.5 | 50 | 45 |
| 1 : 2.2 | <10 | >85 |
Note: Yields are illustrative and will vary depending on the specific substrates and conditions.
Issue 3: Challenges in the Second Cross-Coupling Reaction (Unsymmetrical Disubstitution)
Question: I have successfully synthesized the 4-bromo-7-aryl-benzothiadiazole intermediate. However, the second cross-coupling to introduce a different substituent at the 7-position is proving difficult, with low yields and recovery of the starting material. Why is this happening?
Answer: The electronic properties of the monosubstituted intermediate are different from the starting 4,7-dibromo-BTD. The presence of an electron-donating or electron-withdrawing group at the 4-position can affect the reactivity of the remaining C-Br bond at the 7-position.
Potential Causes & Solutions:
-
Deactivated C-Br Bond: If the first substituent introduced is electron-donating, it can increase the electron density at the remaining C-Br bond, making the oxidative addition step of the second coupling more difficult.
-
Solution:
-
More Active Catalyst System: Switch to a more active catalyst system for the second step. Catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective for coupling with less reactive aryl bromides.[9][10]
-
Higher Temperature: The second coupling may require a higher reaction temperature to proceed at a reasonable rate.
-
-
-
Steric Hindrance: A bulky substituent at the 4-position can sterically hinder the approach of the palladium catalyst to the 7-position.
-
Solution: Again, employing a more active catalyst with appropriate ligands can help overcome steric hindrance.
-
Reaction Scheme: Two-Step Synthesis of Unsymmetrical BTDs
Caption: General two-step synthesis of unsymmetrical BTDs.
Issue 4: Purification Difficulties
Question: I am struggling to separate my desired unsymmetrical product from the starting materials and symmetrically substituted byproducts. What are the best purification strategies?
Answer: Purification of unsymmetrical 4,7-disubstituted benzothiadiazoles can indeed be challenging due to the similar polarities of the desired product and the byproducts.
Troubleshooting Purification:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Optimization: Meticulously optimize the eluent system using TLC. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often necessary to achieve good separation.
-
Silica Gel Choice: Using high-performance silica gel with a smaller particle size can improve resolution.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, especially if the impurities have significantly different solubilities.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.
Frequently Asked Questions (FAQs)
Q1: Is Direct C-H Arylation a viable alternative to traditional cross-coupling reactions for synthesizing these compounds?
A1: Yes, direct C-H arylation is an increasingly popular and more atom-economical alternative.[14][15] It avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organometallic reagent). However, controlling regioselectivity can be even more challenging than with cross-coupling reactions. The C-H bonds at the 4 and 7 positions of benzothiadiazole are the most susceptible to arylation.[1] Achieving selective mono-arylation often requires careful optimization of catalysts, directing groups, and reaction conditions.[1][2][16]
Q2: What are some common characterization techniques to confirm the structure of my unsymmetrical 4,7-disubstituted benzothiadiazole?
A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for determining the structure. The unsymmetrical nature of the product will be evident in the distinct signals for the two different substituents and the aromatic protons on the benzothiadiazole core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of your compound.[3]
-
UV-Vis and Fluorescence Spectroscopy: These techniques are vital for characterizing the photophysical properties of your new compound, which is often the primary goal of the synthesis.
Q3: Can I use other cross-coupling reactions besides Suzuki and Stille?
A3: While Suzuki and Stille reactions are the most common, other cross-coupling reactions can also be employed. For instance, the Buchwald-Hartwig amination can be used to introduce nitrogen-based substituents.[3][5] The choice of reaction depends on the nature of the substituent you wish to introduce.
Conclusion
The synthesis of unsymmetrical 4,7-disubstituted benzothiadiazoles presents a series of challenges that can be overcome with a systematic and informed approach. By carefully considering the quality of starting materials, optimizing reaction conditions, and employing appropriate purification techniques, researchers can successfully access a wide range of novel BTD derivatives for various applications in materials science and medicinal chemistry.
References
-
Optimized synthesis of 4,7‐dibromo‐2,1,3‐benzothiadiazole (Br2BTD) from... - ResearchGate. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. [Link]
-
Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules | Request PDF - ResearchGate. [Link]
-
Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan - MDPI. [Link]
-
C–H-Activated Direct Arylation of Strong Benzothiadiazole and Quinoxaline-Based Electron Acceptors | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors - ResearchGate. [Link]
- US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google P
-
Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - MDPI. [Link]
-
Asymmetrically 4,7-Disubstituted Benzothiadiazoles as Efficient Non-doped Solution-Processable Green Fluorescent Emitters | Organic Letters - ACS Publications. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing). [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. [Link]
-
(PDF) New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - ResearchGate. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
-
Scheme 1 Synthesis of benzothiadiazoles 3 and 4. - ResearchGate. [Link]
-
Synthesis and optical properties of novel unsymmetrically substituted benzothiadiazole-based luminophores | Request PDF - ResearchGate. [Link]
-
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules - New Journal of Chemistry (RSC Publishing). [Link]
-
Asymmetrically 4,7-disubstituted benzothiadiazoles as efficient non-doped solution-processable green fluorescent emitters - PubMed. [Link]
-
Molecular structures of the synthesised symmetrical and unsymmetrical... - ResearchGate. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[6][17][18]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - ResearchGate. [Link]
-
Nothing has been working for this synthesis-HELP : r/chemistry - Reddit. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Design and Synthesis of Annulated Benzothiadiazoles via Dithiolate Formation for Ambipolar Organic Semiconductors - PubMed. [Link]
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Technical Support Center: Optimizing Palladium-Catalyzed C-H Direct Arylation of Benzothiadiazole Substrates
Welcome to the technical support center for palladium-catalyzed C-H direct arylation of 2,1,3-benzothiadiazole (BTD) and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction, ensuring robust and reproducible outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the direct arylation of benzothiadiazole substrates.
1. Why is direct C-H arylation a preferred method for functionalizing benzothiadiazole?
Direct C-H arylation is an increasingly popular method due to its atom and step economy.[1][2] It circumvents the need for pre-functionalization of the benzothiadiazole core (e.g., halogenation or borylation), which is often required in traditional cross-coupling reactions like Suzuki or Stille couplings.[3][4] This reduces synthetic steps and the generation of stoichiometric organometallic waste, offering a more environmentally benign and cost-effective approach.[2]
2. Which C-H bonds on the benzothiadiazole ring are most reactive for direct arylation?
For unsubstituted 2,1,3-benzothiadiazole, the C4 and C7 positions are the most reactive sites for palladium-catalyzed direct arylation.[5][6] This regioselectivity is attributed to the higher acidity of these C-H bonds, which facilitates the C-H activation step.[5][6] The electron-withdrawing nature of the thiadiazole ring enhances the acidity of the adjacent protons, making them more susceptible to metallation.
3. What is the generally accepted mechanism for this reaction?
The reaction is widely believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[6][7] The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation (CMD): The Pd(II) species coordinates to the benzothiadiazole substrate. A carboxylate base (often pivalate) assists in the deprotonation of the C-H bond, leading to the formation of a palladacycle intermediate.[6][8]
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
4. What are the typical starting components for a direct arylation of benzothiadiazole?
A standard reaction setup includes:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote the reaction.[4][5][6]
-
Base: A carboxylate base, most commonly potassium pivalate (PivOK) or potassium acetate (KOAc), is crucial for the CMD step.[3][4]
-
Solvent: High-boiling point polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) are typically used.[3][4]
-
Aryl Halide: Aryl bromides and iodides are the most common coupling partners.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Inactive Catalyst:
-
Diagnosis: The palladium catalyst may have decomposed or is not in its active Pd(0) state.
-
Solution:
-
Ensure you are using a high-purity palladium source.
-
Consider using a pre-catalyst that readily forms the active Pd(0) species, such as Pd₂(dba)₃.
-
Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before heating to prevent oxidation of the catalyst.
-
-
-
Insufficiently Reactive C-H Bond:
-
Diagnosis: The electronic properties of your benzothiadiazole substrate may render the C-H bond less acidic and therefore less reactive.
-
Solution:
-
Increase the reaction temperature. Direct arylations of benzothiadiazoles often require temperatures above 120 °C.[3][4]
-
Switch to a more reactive aryl halide. Aryl iodides are generally more reactive than aryl bromides.
-
If applicable, consider installing an electron-withdrawing group on the benzothiadiazole ring to increase the acidity of the C-H bonds.[9][10]
-
-
-
Inappropriate Ligand:
-
Diagnosis: The chosen ligand may not be optimal for the specific substrate combination.
-
Solution:
-
Screen a panel of bulky, electron-rich phosphine ligands. XPhos, SPhos, and RuPhos are excellent starting points.
-
In some cases, a combination of ligands can be beneficial. For instance, a mixture of an N-heterocyclic carbene (NHC) ligand and a phosphine ligand can sometimes improve performance.
-
-
-
Ineffective Base:
-
Diagnosis: The base may not be strong enough or soluble enough in the reaction medium to facilitate the CMD step effectively.
-
Solution:
-
Potassium pivalate (PivOK) is often more effective than potassium acetate (KOAc) due to its better solubility and the role of pivalic acid in the catalytic cycle.
-
Ensure the base is finely powdered and dry before use.
-
-
Problem 2: Formation of Significant Side Products
A. Homocoupling of the Aryl Halide
-
Diagnosis: You observe the formation of a biaryl product derived from the coupling of two aryl halide molecules.
-
Causality: This side reaction is often promoted by high catalyst loading or the presence of water or oxygen.
-
Solution:
-
Decrease the palladium catalyst loading to 1-2 mol%.
-
Ensure all reagents and the solvent are anhydrous and the reaction is performed under a strict inert atmosphere.
-
The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.
-
B. Double Arylation of Benzothiadiazole
-
Diagnosis: Both the C4 and C7 positions of the benzothiadiazole are arylated.
-
Causality: If the mono-arylated product is still sufficiently reactive, a second arylation can occur, especially with an excess of the aryl halide or at prolonged reaction times.
-
Solution:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the benzothiadiazole substrate relative to the aryl halide.
-
Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting aryl halide is consumed.
-
Lowering the reaction temperature may also favor mono-arylation.
-
Problem 3: Poor Regioselectivity
-
Diagnosis: Arylation occurs at positions other than the expected C4/C7, or a mixture of isomers is obtained.
-
Causality: Steric hindrance or the presence of directing groups on the benzothiadiazole ring can influence the site of C-H activation.
-
Solution:
-
For substituted benzothiadiazoles, the regioselectivity is a complex interplay of steric and electronic effects.[5] A careful analysis of the substrate is necessary.
-
In some cases, the use of a directing group can override the intrinsic reactivity of the C4/C7 positions, allowing for arylation at other sites.[6]
-
Changing the ligand can sometimes alter the regioselectivity by modifying the steric environment around the palladium center.
-
III. Experimental Protocols & Data
General Procedure for Direct Arylation of 2,1,3-Benzothiadiazole
-
To an oven-dried reaction vessel, add 2,1,3-benzothiadiazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add potassium pivalate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed DMAc (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Reaction Parameters for Optimization
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ |
| Ligand | XPhos | SPhos | P(t-Bu)₃ |
| Base | KOAc | K₂CO₃ | PivOK |
| Solvent | Toluene | Dioxane | DMAc |
| Temperature | 110 °C | 130 °C | 150 °C |
This table provides a starting point for screening conditions. The optimal combination will depend on the specific substrates.
IV. Visualizing the Process
The Catalytic Cycle
Caption: A simplified catalytic cycle for the direct arylation of benzothiadiazole (BTD).
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in direct arylation reactions.
V. References
-
Lee, S. Y., & Hartwig, J. F. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Lee, S. Y., & Hartwig, J. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation. Semantic Scholar. [Link]
-
Al-Masum, M. (2019). Direct Arylation in the Presence of Palladium Pincer Complexes. MDPI. [Link]
-
Kim, J., & Chang, S. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of the American Chemical Society. [Link]
-
Zhang, J., et al. (2016). C–H-Activated Direct Arylation of Strong Benzothiadiazole and Quinoxaline-Based Electron Acceptors. The Journal of Organic Chemistry. [Link]
-
Bumagin, N. A., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([7][11][12]thiadiazole) and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([7][11][12]thiadiazole). MDPI. [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Chen, C., et al. (2016). Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole and Benzoxazole. ResearchGate. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach. ResearchGate. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. PubMed. [Link]
-
Bumagin, N. A., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([7][11][12]thiadiazole) and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([7][11][12]thiadiazole). National Institutes of Health. [Link]
-
Colby, D. A., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Semantic Scholar. [Link]
-
Kim, H., et al. (2022). Palladium-Catalyzed Electrooxidative Double C–H Arylation. Journal of the American Chemical Society. [Link]
-
Lane, B. S., & Sames, D. (2007). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. National Institutes of Health. [Link]
-
Bumagin, N. A., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d']bis([7][11][12]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d']bis([7][11][12]thiadiazole). PubMed. [Link]
-
Yu, J.-Q., et al. (2022). PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups. National Institutes of Health. [Link]
-
Zhang, J., et al. (2016). C-H-Activated Direct Arylation of Strong Benzothiadiazole and Quinoxaline-Based Electron Acceptors. PubMed. [Link]
-
Cramer, N., et al. (2018). Chiral Bifunctional Phosphine-Carboxylate Ligands for Palladium(0)-Catalyzed Enantioselective C-H Arylation. PubMed. [Link]
-
Jones, C. P., et al. (2001). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters. [Link]
-
Al-Masum, M., et al. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. MDPI. [Link]
-
Powers, D. C., et al. (2012). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. PubMed. [Link]
-
Wang, Z., et al. (2019). Palladium–Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ResearchGate. [Link]
-
Fagnou, K., et al. (2008). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Fagnou, K., et al. (2008). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Piou, T., et al. (2024). Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. PubMed. [Link]
-
Li, J., et al. (2020). Palladium-Catalyzed Direct Mono- or Polyhalogenation of Benzothiadiazole Derivatives. PubMed. [Link]
-
Daugulis, O., et al. (2011). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. [Link]
Sources
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- 4. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions and Byproduct Formation in Benzothiadiazole Synthesis
Welcome to the technical support center for benzothiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzothiadiazole and its derivatives. Here, we address common challenges related to side reactions and byproduct formation, providing in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis of benzothiadiazole. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Issue 1: Low Yield of the Desired 2,1,3-Benzothiadiazole Product
Question: I am synthesizing 2,1,3-benzothiadiazole from an o-phenylenediamine derivative and thionyl chloride, but my yields are consistently low. What are the potential causes, and how can I improve the outcome?
Causality and Solution:
Low yields in this classic cyclization reaction often stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of unwanted side products. The reaction of o-phenylenediamine with thionyl chloride is a robust method but requires careful control of reaction conditions to maximize efficiency.[1][2]
Key Contributing Factors:
-
Moisture: Thionyl chloride reacts vigorously with water to produce sulfur dioxide and hydrochloric acid. The presence of moisture in the solvent or on the glassware will consume the reagent and can lead to the formation of hydrochloride salts of the diamine starting material, rendering it less reactive.
-
Stoichiometry: The reaction requires two equivalents of thionyl chloride per equivalent of o-phenylenediamine.[1] Using an insufficient amount will result in incomplete conversion. Conversely, a large excess can lead to the formation of chlorinated byproducts.
-
Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to the decomposition of intermediates and the formation of polymeric materials.
-
Base Selection and Purity: Pyridine is commonly used as a solvent and acid scavenger.[1] The purity of the pyridine is crucial, as impurities can interfere with the reaction. Other bases can be used, but their basicity and nucleophilicity must be considered to avoid unwanted side reactions.
Workflow for Optimizing Benzothiadiazole Synthesis Yield
Caption: A decision tree to troubleshoot over-bromination in benzothiadiazole synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,1,3-benzothiadiazole core, and what are their primary associated side reactions?
A1: The most prevalent method is the reaction of an o-phenylenediamine with thionyl chloride. [1][2]Key side reactions include the formation of hydrochloride salts of the starting material if moisture is present, and polymerization at elevated temperatures. Another approach is the Herz reaction, which converts anilines to benzothiadiazoles using disulfur dichloride. [3]A common side reaction in the Herz reaction is the chlorination of the aromatic ring, particularly at the para position. [4] Q2: How does the choice of solvent impact the synthesis of benzothiadiazole derivatives, particularly in cross-coupling reactions?
A2: The solvent plays a critical role in solubility, reaction rate, and even selectivity. In cross-coupling reactions like Suzuki or Stille couplings to functionalize the benzothiadiazole core, the choice of solvent is crucial. For instance, in Suzuki couplings, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base is typically used. The organic solvent must solubilize the reactants and the catalyst. In some cases, using a solvent like DMF can help prevent precipitation in microreactors for continuous-flow synthesis. [5]However, DMF can be problematic at high temperatures, leading to decomposition.
Q3: What are the best practices for purifying benzothiadiazole derivatives, especially when dealing with closely related byproducts?
A3: Purification can be challenging due to the similar polarities of the desired product and certain byproducts.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is key. A gradual increase in the polarity of the eluent (gradient elution) often provides better separation than isocratic elution.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Sublimation: For volatile and thermally stable benzothiadiazole derivatives, sublimation under high vacuum can be a very effective purification technique.
-
Preparative HPLC: For challenging separations and to obtain high-purity material for applications like drug development, preparative HPLC is a powerful tool.
Q4: Are there any "green" or more environmentally friendly approaches to benzothiadiazole synthesis?
A4: Yes, there is growing interest in developing more sustainable synthetic methods.
-
Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents and harsh conditions. For example, copper-catalyzed methods for the formation of 2-substituted benzothiazoles have been reported. [6]* Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields, leading to more energy-efficient processes. [7]* Direct Arylation: For the functionalization of the benzothiadiazole core, direct C-H arylation is emerging as a greener alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials and reduces waste. [8]
III. References
-
2,1,3-Benzothiadiazole - Wikipedia. Available from: [Link]
-
Review on Literature Study of Benzothiazole - International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]
-
Synthesis routes of the benzothiadiazole derivatives (2a–d). - ResearchGate. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available from: [Link]
-
Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes - OPUS - University of Lethbridge. Available from: [Link]
-
A Review on Synthesis of Benzothiazole Derivatives - Bentham Science Publisher. Available from: [Link]
-
1,2,3-Benzothiadiazole - Wikipedia. Available from: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: a review. Available from: [Link]
-
File:2,1,3-Benzothiadiazole synthesis.png - Wikimedia Commons. Available from: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. Available from: [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. Available from: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - MDPI. Available from: [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. Available from: [Link]
-
Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. Available from: [Link]
-
Responsive Supramolecular Sensors Based on Pillara[9]rene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an - ACS Publications. Available from: [Link]
-
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed. Available from: [Link]
-
Benzod[1][10][11]ithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production | JACS Au - ACS Publications. Available from: [Link]
-
A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Benzothiadiazole-Based Materials
Welcome to the technical support center for benzothiadiazole (BTD) based materials. BTD and its derivatives are prized for their unique photophysical properties, including high quantum yields and large Stokes shifts, making them invaluable in bioimaging, organic electronics, and sensor technology.[1][2][3][4] However, a critical challenge that can impede experimental success is their susceptibility to photodegradation or photobleaching.[5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common photostability challenges encountered with BTD-based materials and offers robust troubleshooting strategies and enhancement protocols to ensure the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Photodegradation
This section addresses fundamental questions about the mechanisms behind the photostability issues in BTD-based materials.
Q1: My BTD compound's fluorescence signal is fading rapidly during my experiment. What is happening?
A1: You are observing photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[5] This process occurs when the BTD molecule, after absorbing a photon and reaching an excited state, undergoes chemical reactions that permanently alter its structure, rendering it non-fluorescent.[6][7] This is a significant issue in quantitative analyses, as it can lead to skewed data and false-negative results.[5][7] The rate of photobleaching depends on the fluorophore's structure, its local chemical environment, and the intensity and duration of the excitation light.[6]
Q2: What are the primary chemical pathways that cause BTD materials to degrade under light?
A2: The degradation of BTD-based materials is complex and can proceed through several pathways, often dictated by the molecular structure and the experimental environment. Key mechanisms include:
-
Reaction with Reactive Oxygen Species (ROS): In the presence of molecular oxygen, excited fluorophores can transfer energy to oxygen, generating highly reactive species like singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[8] These ROS can then attack the BTD core or its substituents, leading to oxidative degradation.[9][10] The benzothiadiazole unit itself can be susceptible to these attacks.[11]
-
Photoisomerization: For BTD derivatives containing double bonds (e.g., in D-π-A-π-D systems), light can induce trans-cis isomerization. This change in geometry can disrupt the conjugation and planarity of the molecule, leading to a loss of fluorescence.[9]
-
Formation of Radical Ions: In certain solvents or environments, deoxygenation can paradoxically decrease photostability by favoring the formation of cation radicals, which open up alternative degradation pathways.[9]
-
Intrinsic Molecular Rearrangements: High-energy light (short-wavelength irradiation) can populate higher excited states, potentially leading to bond cleavage or ring-opening rearrangements within the benzothiadiazole unit itself.[9][12]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer guide to directly address specific problems you might encounter in the lab.
Q3: My signal-to-noise ratio is poor due to high background fluorescence. Could this be related to photostability?
A3: Yes, indirectly. While high background is often due to issues like unbound fluorophores or autofluorescence from the sample or media, the strategies to overcome it can exacerbate photobleaching.[6][13] Increasing the excitation intensity or exposure time to "drown out" the background will accelerate the degradation of your BTD probe.[13]
Troubleshooting Steps:
-
Optimize Washing Steps: Ensure all unbound BTD probes are thoroughly washed away from your sample to reduce non-specific signals.[13][14]
-
Use High-Quality Reagents: Use fresh, properly stored fluorophores and high-purity solvents to avoid fluorescent contaminants.[13]
-
Check for Autofluorescence: Image an unstained control sample under the same conditions to assess the level of intrinsic autofluorescence. If it's high, you may need to consider using BTD derivatives that excite and emit at longer wavelengths (red or near-infrared) to avoid the typical autofluorescence region (blue/green).[6]
-
Employ Image Processing Responsibly: Use background subtraction techniques during image analysis, rather than simply increasing laser power during acquisition.[13]
Q4: I am performing a long-term live-cell imaging experiment, but my BTD-labeled structures disappear after a few time points. How can I extend the imaging duration?
A4: This is a classic photobleaching problem, which is particularly challenging in time-lapse experiments that require repeated exposures.[5] The goal is to acquire a sufficient signal at each time point while minimizing the cumulative light dose delivered to the sample.
Solutions & Strategies:
-
Minimize Light Exposure (The Golden Rule): This is the most effective strategy.[5][6]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an acceptable signal. Employing neutral-density filters can help achieve this.[5]
-
Decrease Exposure Time: Use the shortest camera exposure time necessary. Modern sensitive cameras can often detect weak signals with very short exposures.[13]
-
Intermittent Imaging: Only expose the sample to light when actively acquiring an image. Keep the shutter closed at all other times.[6][14]
-
-
Incorporate Antifade Reagents: For fixed-cell imaging or in some solution-based experiments, use a commercial antifade mounting medium or add ROS-quenching agents to your buffer.[7][14] These reagents are designed to scavenge reactive oxygen species.
-
Deoxygenate the Sample Medium: In some cases, removing dissolved oxygen can prevent the formation of singlet oxygen, a primary culprit in photodegradation. This can be achieved by adding an oxygen scavenging system (e.g., glucose oxidase/catalase). Caution: This is not suitable for all BTD derivatives, as some may degrade faster in deoxygenated conditions via alternative pathways.[9] Always validate this approach with your specific compound.
Q5: I have synthesized two BTD derivatives that are structurally similar, but one is significantly less photostable. Why would this be?
A5: Even minor structural modifications can have a profound impact on photostability. The relationship between molecular structure and photostability is a key area of research.[15]
Causality & Explanation:
-
Substituent Effects: The type and position of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's excited states. Some substituents, such as alkoxy or fluorine groups, have been shown to adversely affect the photostability of certain conjugated polymers.[15]
-
Triplet State Formation: The efficiency of intersystem crossing (from the excited singlet state to the longer-lived triplet state) is critical. Molecules that readily form triplet states are often more susceptible to degradation, as the long-lived triplet state has a higher probability of reacting with oxygen.[15]
-
Conformational Rigidity: Molecules with a more rigid, planar structure often exhibit higher photostability. Flexible bonds or bulky side chains that allow for twisting in the excited state can open up non-radiative decay and degradation pathways.
Below is a diagram illustrating a simplified decision-making process for troubleshooting photostability.
Caption: Troubleshooting workflow for BTD photostability issues.
Part 3: Advanced Strategies & Protocols
This section provides proactive measures and a detailed experimental protocol for quantitatively assessing photostability.
Molecular Design Principles for Enhanced Photostability
Improving photostability starts at the molecular design stage. Research suggests several guiding principles:
-
Increase Structural Rigidity: Incorporating fused rings or other conformational locks to planarize the molecule can enhance stability.
-
Modify Donor-Acceptor Strength: Fine-tuning the intramolecular charge transfer (ICT) character can influence excited-state properties. Both very strong and very weak ICT can sometimes lead to instability.[16]
-
Introduce Protective Groups: Covalently linking antioxidant moieties (e.g., hindered phenols) or triplet state quenchers to the fluorophore core is an advanced strategy to confer intramolecular photostabilization.[17][18]
Data Presentation: Comparing Photostability
When evaluating new BTD compounds, it is crucial to quantify their photostability. A common metric is the photobleaching quantum yield (Φ_B_), which represents the probability that an excited molecule will undergo photodegradation. A lower Φ_B_ indicates higher stability.
| Compound Type | Example Substituent | Relative Photostability (t₁/₂) | Key Structural Feature |
| Flexible BTD-π-Donor | Diphenylamine | Low | Free rotation around single bonds |
| Rigidified BTD-π-Donor | Fused Acridine Donor | High | Planar, rigidified backbone |
| BTD with Protective Group | BTD-linker-COT | Very High | Intramolecular triplet quencher (COT) |
| Standard Commercial Dye | Alexa Fluor 488 | High (Benchmark) | Sulfonated, rigidified core |
Note: This table is illustrative. Actual values depend heavily on experimental conditions.
Experimental Protocol: Measuring Photobleaching Quantum Yield
This protocol provides a standardized method for assessing the photostability of a BTD derivative in solution.
Objective: To quantify the photostability of a BTD compound by measuring its rate of fluorescence decay under constant illumination.
Materials:
-
BTD compound of interest
-
Reference dye with known Φ_B_ (e.g., Fluorescein, Rhodamine 6G)
-
High-purity spectroscopic grade solvent (e.g., ethanol, toluene)
-
Spectrofluorometer with time-scan capabilities and a stable light source (e.g., Xenon arc lamp)
-
Cuvettes (1 cm path length)
-
Stir bar and magnetic stirrer
Methodology:
-
Preparation:
-
Prepare stock solutions of your BTD compound and the reference dye in the chosen solvent.
-
Prepare dilute working solutions of both the BTD compound and the reference dye, ensuring their absorbance at the excitation wavelength is matched (typically < 0.05) to avoid inner filter effects.
-
-
Instrument Setup:
-
Place the cuvette containing the BTD sample in the spectrofluorometer. If the solution is not viscous, add a small stir bar and place the cuvette on a magnetic stirrer to ensure homogeneity during irradiation.
-
Set the excitation wavelength to the absorbance maximum (λ_max_) of the BTD compound.
-
Set the emission wavelength to the fluorescence maximum of the compound.
-
Open the excitation and emission slits to achieve a strong initial signal without saturating the detector. Crucially, these settings must remain constant for both the sample and the reference.
-
-
Photobleaching Measurement:
-
Begin a time-scan measurement, recording the fluorescence intensity as a function of time. The excitation shutter should remain open for the entire duration of the scan.
-
Continue the measurement until the fluorescence intensity has decreased by at least 50-70% or for a set period (e.g., 30 minutes).
-
-
Reference Measurement:
-
Thoroughly clean the cuvette.
-
Repeat steps 2 and 3 exactly with the reference dye solution, using its respective λ_max_ for excitation.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I(t)/I₀) versus time for both the BTD sample and the reference.
-
The decay is often modeled with a first-order or multi-exponential decay function. The initial decay rate (k) can be determined from the slope of the natural logarithm of the intensity versus time.
-
The photobleaching quantum yield of your sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_ref_ * (k_sample_ / k_ref_) * (ε_ref_ / ε_sample_)
where Φ is the quantum yield, k is the decay rate constant, and ε is the molar extinction coefficient at the excitation wavelength.
-
Visualization of a Key Degradation Pathway
The following diagram illustrates the common photodegradation pathway involving Reactive Oxygen Species (ROS).
Caption: ROS-mediated photodegradation pathway of BTD materials.
By understanding the mechanisms of photodegradation and implementing these troubleshooting and design strategies, you can significantly improve the stability of your benzothiadiazole-based materials, leading to more reliable and impactful scientific discoveries.
References
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]
-
Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis. RSC Publishing. [Link]
-
Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjugated polymers. ResearchGate. [Link]
-
Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Semantic Scholar. [Link]
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Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production. JACS Au - ACS Publications. [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]
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Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels (RSC Publishing). [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research - ACS Publications. [Link]
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Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Scientific Reports. [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. [Link]
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Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study. RSC Publishing. [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. [Link]
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Enzyme-induced reactive oxygen species trigger oxidative degradation of sulfamethoxazole within a methanotrophic biofilm. PubMed. [Link]
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a) Synthetic pathway for hydrophilic benzothiadiazole‐based conjugated... ResearchGate. [Link]
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Poly(benzothiadiazoles) and Their Derivatives as Heterogeneous Photocatalysts for Visible-Light-Driven Chemical Transformations. ResearchGate. [Link]
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Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. ResearchGate. [Link]
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Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. INIS-IAEA. [Link]
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Ultra-stable organic fluorophores for single-molecule research. Semantic Scholar. [Link]
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Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]
-
Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. SciSpace. [Link]
-
Reactive Oxygen Species and Their Involvement in Red Blood Cell Damage in Chronic Kidney Disease. PubMed. [Link]
-
Reactive oxygen species (ros): signaling and oxidative stress. YouTube. [Link]
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PEG Surface Modification of Microcrystalline Cellulose@Nanotitanium Dioxide Core–Shell Composite to Improve Sunscreen Performance. ACS Omega - ACS Publications. [Link]
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Understanding the Role of Reactive Oxygen Species in Cancer. Dr. Janine DeBlasi. [Link]
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Troubleshooting low reactivity in Suzuki coupling of 4-chlorobenzothiadiazole
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-chlorobenzothiadiazole. This electron-deficient heteroaryl chloride presents unique reactivity challenges. This document provides in-depth troubleshooting strategies and detailed experimental protocols to overcome common hurdles and achieve successful C-C bond formation.
Troubleshooting Low Reactivity: A Parameter-Driven Approach
Low or no yield in the Suzuki coupling of 4-chlorobenzothiadiazole often stems from a few key areas: inefficient oxidative addition, catalyst deactivation, or instability of the boron reagent. A systematic, parameter-focused approach is the most effective way to diagnose and solve the issue.
The Heart of the Matter: Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is paramount for the successful coupling of electron-deficient heteroaryl chlorides.[1] The electron-withdrawing nature of the benzothiadiazole ring makes the C-Cl bond stronger and less susceptible to oxidative addition by Pd(0).
Causality : The catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0) center. For this to occur efficiently with an unreactive substrate like 4-chlorobenzothiadiazole, the palladium center must be highly electron-rich and sterically accessible. This is where the ligand's role becomes critical. Bulky, electron-donating phosphine ligands are known to accelerate both oxidative addition and the subsequent reductive elimination step.[2][3]
Troubleshooting Protocol: Catalyst & Ligand Screening
If you are observing low conversion of your starting material, a systematic screen of catalysts and ligands is the first logical step.
Experimental Protocol: Ligand Screening
-
Setup : In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzothiadiazole (1.0 equiv), your boronic acid or ester partner (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Loading : Add your palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the specific phosphine ligand to be tested (4-8 mol %).
-
Ligand Panel : A recommended starting panel of ligands includes:
-
Solvent & Temperature : Use a degassed, anhydrous solvent such as dioxane or toluene and set the initial reaction temperature to 80-100 °C.
-
Analysis : Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to assess conversion.
Data Interpretation Table:
| Ligand | Conversion (%) after 6h | Observations |
| PPh₃ | < 5% | Starting material remains, minimal product formation. |
| Xantphos | 25% | Some product, but reaction is sluggish.[6][7][8] |
| SPhos | 85% | High conversion, promising candidate.[3] |
| RuPhos | 90% | Excellent conversion, potential for optimization. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of 4-chlorobenzothiadiazole failing, while the same conditions work for other aryl chlorides?
A1: 4-chlorobenzothiadiazole is an electron-deficient heteroaryl chloride. This electronic nature makes the C-Cl bond stronger and less reactive towards oxidative addition, the first and often rate-limiting step in the Suzuki catalytic cycle.[9] Additionally, the nitrogen atoms in the thiadiazole ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][10] This requires a more specialized and robust catalytic system than what might be effective for simpler aryl chlorides.
Q2: I'm seeing a lot of my boronic acid decomposing. What's happening and how can I prevent it?
A2: This is likely due to a side reaction called protodeboronation , where the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids.[11]
To mitigate this, consider the following:
-
Use Boronate Esters : Pinacol or neopentyl boronate esters are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[11][12]
-
Anhydrous Conditions : Ensure your solvent and reagents are scrupulously dry. Use anhydrous solvents and dry your base and other solids before use.
-
Choice of Base : Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be less aggressive towards the boronic acid than strong bases like NaOH or KOH.[13]
Q3: My reaction turns black, and I get a low yield. What does the color change mean?
A3: The formation of a black precipitate, often referred to as "palladium black," is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) catalyst has aggregated into inactive, insoluble palladium metal. This can be caused by:
-
High Temperatures : Can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[4]
-
Inadequate Ligand Protection : The ligand may not be effectively stabilizing the Pd(0) species. Using bulkier, more electron-donating ligands can prevent this aggregation.[4]
-
Presence of Oxygen : Ensure your reaction is maintained under a strictly inert atmosphere, as oxygen can oxidize and deactivate the Pd(0) catalyst.[4]
Q4: What is the optimal base and solvent combination to start with for this substrate?
A4: A good starting point for the Suzuki coupling of 4-chlorobenzothiadiazole is to use a moderately strong, non-nucleophilic base in an anhydrous, aprotic solvent.
-
Recommended Starting Conditions:
-
Base : Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are often effective for challenging couplings, including those involving nitrogen-containing heterocycles.[9][13]
-
Solvent : Anhydrous, degassed 1,4-dioxane or toluene. These solvents have good solubility for a wide range of organic substrates and are compatible with most Suzuki coupling conditions.
-
A systematic screening of different bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF) is highly recommended for optimizing your specific reaction.[4][14]
Q5: Are there any alternative cross-coupling reactions I should consider if Suzuki coupling consistently fails?
A5: Yes, if you continue to face insurmountable issues with Suzuki coupling, other cross-coupling methodologies might be more successful for C-C bond formation with the benzothiadiazole core.
-
Stille Coupling : This reaction uses organotin reagents. While tin compounds have toxicity concerns, Stille coupling can be very effective for heteroaryl substrates and is often less sensitive to the electronic nature of the coupling partners.
-
Direct Arylation : This method involves the C-H activation of a coupling partner, avoiding the need to pre-functionalize with a boron or tin group. This can be a more atom-economical approach.[6]
-
Nickel-Catalyzed Coupling : Nickel catalysts are a cost-effective alternative to palladium and can exhibit different reactivity profiles, sometimes succeeding where palladium fails, especially for aryl chlorides.[15]
Visualizing the Troubleshooting Process
A logical workflow is essential for efficiently troubleshooting a difficult reaction.
Caption: A decision tree for troubleshooting Suzuki coupling.
The Suzuki Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism helps in diagnosing which step is failing.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
PubMed. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. Retrieved from [Link]
-
OUCI. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]
-
Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([1][16]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[1][14][16]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from [Link]
-
IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
AWS. (2014). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings | The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. Retrieved from [Link]
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Navigating the Scale-Up Synthesis of 4-Chlorobenzo[c]thiadiazole: A Technical Support Guide
Navigating the Scale-Up Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole: A Technical Support Guide
Welcome to the technical support center for the scale-up synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the large-scale production of this important heterocyclic compound. We will move beyond basic protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Chlorobenzo[c][1][2][3]thiadiazole suitable for scale-up?
A1: Two primary routes are favored for their efficiency and scalability. The first involves the reaction of 3-chloro-ortho-phenylenediamine with thionyl chloride, a classic Hinsberg condensation[4][5]. The second, more recent method, utilizes N-thionylaniline and a suitable chloro-substituted aromatic precursor in a high-temperature cyclization[6]. The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific equipment and safety infrastructure in place.
Q2: What are the primary safety concerns when working with thionyl chloride on a large scale?
A2: Thionyl chloride is a highly reactive and corrosive substance that requires stringent safety protocols.[1][2][7] Key concerns include its violent reaction with water, releasing toxic hydrogen chloride and sulfur dioxide gases.[3][8] Therefore, all reactions must be conducted under strictly anhydrous conditions in a well-ventilated area, preferably within a fume hood or a contained reactor system.[8] Personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[1][7] For large-scale operations, a scrubber system to neutralize acidic off-gases is highly recommended.
Q3: How can I monitor the progress of the reaction effectively during a large-scale run?
A3: Real-time reaction monitoring is crucial for process control and safety. For the synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools.[6][9] Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, can also be implemented for continuous monitoring of reactant consumption and product formation, providing a deeper understanding of the reaction kinetics and helping to identify any deviations from the expected profile in real-time.[10][11][12][13][14]
Q4: What are the typical impurities I might encounter, and how can I best remove them at scale?
A4: Common impurities can include unreacted starting materials, partially reacted intermediates, and over-chlorinated or other side-products. The purification strategy will depend on the nature of these impurities. While column chromatography is a powerful tool at the lab scale, it is often impractical for large quantities.[15][16] Recrystallization is a highly effective and scalable method for purifying solid products like 4-Chlorobenzo[c][1][2][3]thiadiazole.[2] A thorough solvent screen is essential to identify a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, leaving impurities behind in the mother liquor. Slurry washes with a suitable solvent can also be effective for removing more soluble impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive or poor-quality thionyl chloride. 2. Presence of moisture in reagents or glassware. 3. Insufficient reaction temperature or time. 4. Poor mixing in the reactor. | 1. Use freshly distilled or a new bottle of thionyl chloride. Purity is paramount. 2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Thionyl chloride reacts violently with water, which will quench the reaction.[7] 3. Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. 4. Inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration. Ensure the stirrer speed and design are adequate for the reactor volume. |
| Formation of Significant By-products | 1. Over-chlorination of the aromatic ring. 2. Side reactions due to excessive temperature. 3. Presence of impurities in the starting materials. | 1. Carefully control the stoichiometry of thionyl chloride. A slow, controlled addition can help to minimize over-chlorination. 2. Maintain strict temperature control. Excursions above the optimal temperature can lead to decomposition and the formation of tars or other unwanted side products. Consider the use of a reactor with a reliable cooling system. 3. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before commencing the scale-up. |
| Difficult Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. 2. Co-precipitation of impurities with the product. 3. Product is highly soluble in the chosen recrystallization solvent. | 1. If the product oils out, try adding a seed crystal to induce crystallization. If that fails, a different purification method, such as column chromatography with a simplified solvent system, may be necessary for the initial isolation, followed by a recrystallization attempt. 2. A multi-step purification may be required. This could involve an initial crystallization, followed by a re-crystallization from a different solvent system to target specific impurities. 3. Conduct a thorough solvent screening to find an optimal solvent or solvent pair for recrystallization. Anti-solvent crystallization can also be an effective technique. |
| Safety Concerns During Reaction | 1. Uncontrolled exotherm leading to a runaway reaction. 2. Excessive pressure build-up in the reactor. | 1. The reaction of diamines with thionyl chloride can be exothermic. For large-scale reactions, a reaction calorimetry study is recommended to understand the thermal profile and ensure adequate cooling capacity. A slow, controlled addition of the thionyl chloride is critical.[17] 2. The reaction generates significant amounts of HCl and SO2 gas. The reactor must be equipped with a pressure relief system and an efficient off-gas scrubber to neutralize these acidic gases. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobenzo[c][1][2][3]thiadiazole from 3-Chloro-o-phenylenediamine
This protocol is based on the principles of the Hinsberg condensation.
Step 1: Reaction Setup
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber is charged with 3-chloro-o-phenylenediamine and a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
The system is flushed with a dry, inert gas (nitrogen or argon).
Step 2: Reaction
-
Thionyl chloride is added dropwise to the stirred solution via the dropping funnel, maintaining the reaction temperature below a predetermined limit (typically controlled with an ice bath initially). The reaction is often exothermic.
-
After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or HPLC.
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess thionyl chloride is carefully quenched by slow addition to a stirred, cooled aqueous solution of a base (e.g., sodium bicarbonate). This must be done in a well-ventilated fume hood due to vigorous gas evolution.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 4: Purification
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof). The choice of solvent should be determined by small-scale solubility tests.
Protocol 2: Quality Control and Characterization
-
¹H and ¹³C NMR Spectroscopy: The structure and purity of the final product should be confirmed by NMR spectroscopy. The expected chemical shifts and coupling constants for 4-Chlorobenzo[c][1][2][3]thiadiazole should be observed.[4][9][18]
-
HPLC Analysis: HPLC is used to determine the purity of the final product and to quantify any residual impurities. A validated HPLC method should be used for quality control purposes.[9]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value as an indicator of purity.
Visualizing the Process
To aid in understanding the workflow and potential decision points, the following diagrams are provided.
Caption: Synthetic workflow for 4-Chlorobenzo[c][1][2][3]thiadiazole.
Caption: Troubleshooting decision tree for scale-up synthesis.
References
- 1. bionium.miami.edu [bionium.miami.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. jocpr.com [jocpr.com]
- 5. Microbial transformations and biological effects of fungicide-derived benzothiazoles determined in industrial wastewater. | Semantic Scholar [semanticscholar.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. lanxess.com [lanxess.com]
- 8. drexel.edu [drexel.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. stepscience.com [stepscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. longdom.org [longdom.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Issues of Benzothiadiazole-Containing Polymers
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with benzothiadiazole (BTD)-containing polymers and encountering solubility challenges. Due to their rigid, planar backbones and strong intermolecular π-π stacking, BTD-based conjugated polymers frequently exhibit poor solubility, which can hinder material characterization, processing, and device fabrication.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these common issues. Our approach is rooted in explaining the fundamental principles behind each strategy, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiadiazole-containing polymer not dissolving in common organic solvents?
A: The poor solubility of conjugated heterocyclic polymers like those containing benzothiadiazole stems from several factors.[1] Primarily, the rigid, planar structure of the polymer backbone promotes strong intermolecular π-π stacking interactions.[1][2] These interactions create a thermodynamically stable, aggregated state that is difficult for solvent molecules to break apart. Additionally, the lack of strong, specific interactions with many common solvents further complicates dissolution.[1] The synthesis method and resulting molecular weight can also play a significant role; higher molecular weight polymers often exhibit lower solubility.[3]
Q2: What are the best initial solvents to try for dissolving BTD-based polymers?
A: A good starting point is a selection of halogenated and aromatic solvents. All polymers should be tested for solubility at a concentration of around 10 mg/mL.[4]
-
Halogenated Solvents: Chloroform (CHCl₃) and Chlorobenzene (CB) are very common and effective for a wide range of BTD polymers due to their ability to interact favorably with the aromatic backbone.[4][5] Ortho-dichlorobenzene (o-DCB) is another excellent choice, especially for polymers that require higher temperatures for dissolution, owing to its higher boiling point.[5]
-
Aromatic Solvents: Toluene and xylene can be effective, particularly when heated.
-
Other Common Solvents: Tetrahydrofuran (THF) is another frequently used solvent, though its efficacy can vary significantly depending on the polymer's specific side chains.[4][5]
Q3: How do the polymer's side chains affect its solubility?
A: Side chains are the most critical design element for controlling the solubility of BTD-based polymers.[6][7] Their primary role is to introduce steric hindrance that disrupts the close packing of polymer backbones, thereby weakening the intermolecular π-π stacking.[1]
-
Length and Type: Longer and branched alkyl chains are generally more effective at improving solubility than short, linear chains.[8][9] For example, introducing branched 2-ethylhexyl side chains can significantly improve polymer aggregation properties in solution compared to linear dodecyl chains.[8]
-
Polarity: Introducing polar side chains, such as oligo (ethylene glycol) (OEG), can enhance solubility in more polar solvents.[4] However, there is a balance; excessively long polar chains can sometimes lead to a decrease in solubility due to their own intermolecular interactions.[4]
-
Position: The position of the solubilizing alkyl chains relative to the benzothiadiazole unit can have a significant impact on properties and solubility.[10]
Q4: My polymer seems to form a gel rather than a true solution. What is happening?
A: Gel formation indicates that the polymer chains are interacting with each other to form a network that traps the solvent, rather than dispersing individually.[11] This is a common issue with conjugated polymers and is often a sign of partial or incomplete dissolution. The primary causes are typically high polymer concentration for the chosen solvent, the use of a thermodynamically "poor" solvent that favors polymer-polymer interactions, or insufficient temperature to overcome the energy barrier of aggregation.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems encountered during your experiments.
Problem 1: The polymer does not dissolve at room temperature, even after prolonged stirring.
-
Causality: The kinetic energy at room temperature is insufficient to overcome the strong intermolecular forces (π-stacking) holding the polymer chains together. Dissolution is often a slow process for high molecular weight polymers.[11][12]
-
Troubleshooting Steps:
-
Apply Heat: Gently heat the polymer-solvent mixture while stirring. A temperature of 60-80°C is a good starting point for solvents like chloroform or THF. For higher boiling point solvents like chlorobenzene or o-DCB, you can increase the temperature further. Heating increases polymer chain mobility and provides the energy needed to break up aggregates.[11]
-
Use Sonication: An ultrasonic bath can help break apart larger polymer agglomerates and accelerate the dissolution process. Use this in conjunction with stirring and gentle heating.
-
Allow More Time: For some high molecular weight polymers, complete dissolution can take several hours or even days of continuous stirring, even with heating.[12] Be patient before concluding that the polymer is insoluble.
-
Verify with a Different Solvent: If the polymer remains insoluble, switch to a solvent with a different polarity or a higher boiling point (see Q2 and Table 1).
-
Problem 2: The polymer dissolves upon heating but precipitates out of solution upon cooling.
-
Causality: This indicates that you have found a solvent in which the polymer has marginal solubility. The increased temperature provides the necessary energy for dissolution, but as the solution cools, the polymer-polymer interactions become more favorable again, leading to re-aggregation and precipitation. This is often observed with highly crystalline polymers.[2]
-
Troubleshooting Steps:
-
Work with Hot Solutions: For applications like spin-coating, you may need to prepare and use the solution while it is still warm. Processing at elevated temperatures is a common strategy to prevent aggregation.[2]
-
Reduce Concentration: Try preparing a more dilute solution. At lower concentrations, the polymer chains are farther apart, reducing the likelihood of aggregation upon cooling.
-
Use a Co-solvent System: Introduce a small amount of a "poorer" solvent to a solution made with a "good" solvent. While counterintuitive, this can sometimes induce a specific, stable aggregation state that prevents large-scale precipitation. Conversely, adding a small amount of a better solvent can improve overall solubility.
-
Synthesize a Terpolymer: In the design phase, introducing a third monomer into the polymer backbone can disrupt its regularity, reduce crystallinity, and thereby improve solubility and suppress over-aggregation.[2]
-
Problem 3: The polymer solution shows signs of aggregation (e.g., in UV-Vis spectra) that affects performance.
-
Causality: Even in a visually clear solution, conjugated polymers can exist as nano- or micro-scale aggregates. This pre-aggregation in solution strongly influences the morphology of the final thin film and, consequently, device performance.[8][13] Aggregation is often indicated by a red-shift in the absorption spectrum or the appearance of a low-energy shoulder peak.[14]
-
Troubleshooting Steps:
-
Solvent and Temperature Control: As discussed, both solvent choice and solution temperature are primary tools to control aggregation. Experiment with different solvents and processing temperatures to find conditions that minimize undesirable aggregation.
-
Filtration: Before use, filter the solution through a PTFE or nylon syringe filter (e.g., 0.22 or 0.45 µm) to remove any large, undissolved particles or aggregates. This is a critical step for fabricating high-quality thin films.
-
Re-evaluate Side-Chain Strategy: If aggregation remains a persistent issue limiting performance, it may be necessary to reconsider the polymer design. Employing more effective solubilizing groups, such as longer or more branched alkyl chains, is a proven strategy.[7][8]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic workflow for addressing solubility issues.
Caption: A systematic workflow for troubleshooting BTD polymer solubility.
Experimental Protocols & Data
Table 1: Common Solvents for BTD-Containing Polymers
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Use Cases |
| Chloroform (CHCl₃) | 61.2 | 4.1 | Excellent starting solvent; good for many BTD polymers at RT or with gentle heat. Volatile.[4] |
| Tetrahydrofuran (THF) | 66 | 4.0 | Good for polymers with polar side chains. Can be less effective for highly nonpolar backbones.[5] |
| Toluene | 110.6 | 2.4 | Aromatic solvent, often requires heating. Good for spin-coating. |
| Chlorobenzene (CB) | 131.7 | 3.7 | Widely used, effective for a broad range of polymers. Higher boiling point allows for heated processing.[4][5] |
| o-Dichlorobenzene (o-DCB) | 180.5 | 3.8 | High boiling point, excellent for dissolving highly crystalline or high MW polymers that require significant heat.[5] |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | A more polar aprotic solvent, can be effective in specific cases, especially for polymers with polar functionalities.[4] |
Protocol 1: Standardized Polymer Dissolution Procedure
This protocol provides a step-by-step method for dissolving a BTD-based polymer while monitoring for common issues.
-
Preparation: Weigh 10 mg of the BTD polymer into a clean 4 mL glass vial. Add a small magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of the chosen solvent (e.g., chloroform) to achieve a 10 mg/mL concentration. Seal the vial tightly with a PTFE-lined cap.
-
Room Temperature Dissolution: Place the vial on a magnetic stir plate and stir at a moderate speed (e.g., 500 rpm) at room temperature for at least 4 hours. Visually inspect for undissolved material.
-
Heating Step (If Necessary): If the polymer is not fully dissolved, transfer the vial to a hot plate stirrer set to 60-80°C (for chloroform). Caution: Ensure the vial is properly sealed to prevent solvent evaporation and pressure buildup. Do not exceed the solvent's boiling point in a sealed vial.
-
Continued Stirring: Continue stirring at the elevated temperature for another 2-4 hours. Check periodically for dissolution. The solution should be clear and free of visible particles or gel-like structures.
-
Cooling and Observation: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring. Observe carefully for any signs of precipitation or gelation.
-
Filtration: Before any characterization or device fabrication, filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove any dust or micro-aggregates.
Visualizing the Role of Side-Chain Engineering
The diagram below illustrates how modifying polymer side chains can fundamentally alter intermolecular packing and, as a result, solubility.
Caption: Effect of side-chain architecture on polymer packing and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 3. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Impact of alkyl side chains on the photovoltaic and charge mobility properties of naphthodithiophene–benzothiadiazole copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
Monitoring reaction progress of benzothiadiazole synthesis using thin-layer chromatography (TLC)
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiadiazole and its derivatives. As a crucial in-process control, Thin-Layer Chromatography (TLC) provides a rapid and effective method for monitoring reaction progress. However, its successful application requires a nuanced understanding of the technique and the specific chemistry of benzothiadiazole compounds. This document provides practical, field-tested advice to troubleshoot common issues and answer frequently asked questions, ensuring reliable and reproducible results.
Troubleshooting Guide: Common TLC Issues in Benzothiadiazole Synthesis
This section addresses specific problems you may encounter while using TLC to monitor your benzothiadiazole synthesis, providing explanations for the underlying causes and actionable solutions.
Streaking or Elongated Spots
Question: My spots are streaking up the TLC plate instead of appearing as tight, round spots. What's causing this and how can I fix it?
Answer: Streaking is a common issue in TLC and can arise from several factors, particularly when dealing with the polar nature of some benzothiadiazole intermediates and products.
-
Causality:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause of streaking.[1][2] When the stationary phase becomes saturated with the sample, the excess molecules are unable to properly partition between the stationary and mobile phases, leading to a continuous "streak" rather than discrete spots.[3]
-
Highly Polar Compounds: Benzothiadiazole derivatives, especially those with amine or carboxylic acid functionalities, can interact strongly with the acidic silica gel stationary phase.[4] This strong interaction can lead to tailing or streaking.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar for the chosen mobile phase, the initial spot at the baseline will be too large, causing streaking as the mobile phase moves up the plate.[4]
-
Complex Reaction Mixture: If your reaction produces a multitude of byproducts with similar polarities, their spots may overlap and appear as a streak.[4]
-
-
Solutions & Protocols:
| Problem | Solution | Detailed Protocol |
| Sample Overloading | Dilute the sample. | Prepare a dilute solution of your reaction mixture (a 1% solution is a good starting point) in a suitable solvent (e.g., dichloromethane or ethyl acetate).[1] Spot the plate multiple times in the same location, allowing the solvent to evaporate completely between applications, to build up concentration without overloading.[5][6] |
| Highly Polar Compounds | Modify the mobile phase. | For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[5] For basic compounds, add a few drops of triethylamine (0.1–2.0%) or a small percentage of ammonia in methanol (1-10%) to your eluent.[5][7] This neutralizes the active sites on the silica gel, reducing strong interactions and improving spot shape. |
| Inappropriate Spotting Solvent | Choose a less polar spotting solvent. | Dissolve your sample in a solvent that is volatile and less polar than your mobile phase. Dichloromethane is often a good choice. |
| Complex Mixture | Optimize the solvent system. | Experiment with different solvent systems to achieve better separation. Try solvent mixtures from different classes, such as polar/hydrocarbon (e.g., ethyl acetate/hexane) or polar/dichloromethane.[5] |
Workflow for Diagnosing and Resolving Streaking:
Caption: A flowchart for troubleshooting streaking on a TLC plate.
Spots Not Visible or Very Faint
Question: I've run my TLC, but I can't see any spots under the UV lamp. What should I do?
Answer: The inability to visualize spots is a common frustration, but it can be systematically addressed.
-
Causality:
-
Compound Not UV-Active: While the benzothiadiazole core is aromatic and typically UV-active, certain derivatives or starting materials may not absorb UV light strongly at 254 nm.[3][5]
-
Sample Too Dilute: The concentration of the analyte on the plate may be below the limit of detection for the visualization method.[1][6]
-
Sample Volatility: Low molecular weight intermediates or products might have evaporated from the TLC plate during spotting or development.[5]
-
Improper TLC Development: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][6]
-
-
Solutions & Protocols:
| Problem | Solution | Detailed Protocol |
| Not UV-Active | Use alternative visualization methods. | After checking under a UV lamp, try exposing the plate to iodine vapor.[8][9] If that fails, use a chemical stain. Potassium permanganate (KMnO₄) stain is a good general stain for oxidizable functional groups.[10] Phosphomolybdic acid (PMA) is another versatile stain.[9][10] |
| Sample Too Dilute | Concentrate the sample on the plate. | Spot the TLC plate multiple times in the same location, ensuring the solvent dries completely between each application.[5][6] This increases the concentration of the analyte at the origin. |
| Sample Volatility | Minimize exposure to air and heat. | Spot the plate quickly and place it in the developing chamber immediately. Avoid excessive heating when drying the spot. |
| Improper Development | Ensure correct solvent level. | The solvent level in the TLC chamber must be below the line where the samples are spotted.[1][6] |
Visualization Technique Selection for Benzothiadiazoles:
Caption: A decision tree for selecting a TLC visualization method.
Spots Remain at the Baseline (Rf ≈ 0)
Question: My spots are stuck at the origin and haven't moved up the TLC plate. Why is this happening?
Answer: When spots do not migrate from the baseline, it indicates a strong affinity for the stationary phase and a weak affinity for the mobile phase.
-
Causality:
-
Eluent Is Not Polar Enough: The chosen solvent system lacks the polarity required to displace the compound from the silica gel and carry it up the plate.[5] This is common for highly polar benzothiadiazole derivatives.
-
Insoluble Sample: The sample may not be soluble in the mobile phase.
-
-
Solutions & Protocols:
| Problem | Solution | Detailed Protocol |
| Eluent Not Polar Enough | Increase the polarity of the mobile phase. | Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30% or 40%.[5] If this is ineffective, a more significant change may be needed, such as switching from ethyl acetate to methanol as the polar component. |
| Insoluble Sample | Choose a different solvent system. | Ensure the solvents used in your mobile phase are capable of dissolving your sample. |
Spots Run with the Solvent Front (Rf ≈ 1)
Question: All my spots have traveled to the top of the TLC plate with the solvent front. What does this mean?
Answer: This is the opposite problem of spots remaining at the baseline and indicates a strong affinity for the mobile phase.
-
Causality:
-
Eluent Is Too Polar: The solvent system is too polar, causing all components of the reaction mixture to be carried up the plate with little to no interaction with the stationary phase.[5]
-
-
Solutions & Protocols:
| Problem | Solution | Detailed Protocol |
| Eluent Too Polar | Decrease the polarity of the mobile phase. | Reduce the proportion of the polar solvent in your eluent. For instance, if you are using 50% ethyl acetate in hexane, try decreasing it to 20% or 10%.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of benzothiadiazole synthesis?
A good starting point for many organic compounds, including benzothiadiazoles, is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A 4:1 or 3:1 ratio of hexane:ethyl acetate is often a reasonable initial system. The polarity can then be adjusted based on the results.
Q2: How can I be sure if a new spot is my product or a byproduct?
The best practice is to use a "co-spot." On the same lane of the TLC plate, apply a spot of your starting material, and then on top of that, apply a spot of your reaction mixture. Also, spot the starting material and the reaction mixture in separate lanes. After developing the plate, if the new spot in the reaction mixture lane is different from the starting material, it is likely your product or a byproduct. If the starting material spot has diminished in intensity and a new spot has appeared, the reaction is proceeding.
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
If the Rf values are too close, you need to change the selectivity of your TLC system. Try a completely different solvent system. For example, if you are using ethyl acetate/hexane, switch to dichloromethane/methanol.[5] Sometimes, even a small change, like switching from hexane to toluene as the non-polar component, can significantly alter the separation.
Q4: Can the silica gel on the TLC plate cause my compound to decompose?
Yes, the acidic nature of silica gel can cause decomposition of acid-sensitive compounds.[11] To test for this, you can perform a 2D TLC. Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If your compound is stable, all spots will appear on the diagonal. If decomposition occurs, you will see spots below the diagonal.[7][11] If you suspect decomposition, you can use a different stationary phase, such as alumina or a reversed-phase (C18) plate.
Q5: The reaction is being run in a high-boiling solvent like DMF or DMSO. How do I effectively run a TLC?
High-boiling solvents can cause significant streaking.[11] To mitigate this, after spotting the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[11] Alternatively, you can perform a mini-workup on a small aliquot of the reaction mixture in a vial, and then run a TLC of the organic layer.[7]
Experimental Protocol: A General Procedure for Monitoring a Benzothiadiazole Synthesis
This protocol outlines the general steps for monitoring the progress of a typical benzothiadiazole synthesis, for example, the reaction of an ortho-phenylenediamine with thionyl chloride.
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Mark the positions for your spots: one for the starting material (SM), one for the reaction mixture (R), and one for a co-spot (C).
-
-
Prepare the Samples:
-
Prepare a dilute solution of your starting material in a suitable solvent (e.g., 1 mg/mL in dichloromethane).
-
Carefully take a small aliquot of your reaction mixture using a capillary tube or micropipette and dilute it in a vial with a suitable solvent.
-
-
Spot the TLC Plate:
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" mark on the baseline.
-
Apply a spot of the diluted reaction mixture to the "R" mark.
-
At the "C" mark, first apply a spot of the starting material, and then, on top of it, apply a spot of the reaction mixture.
-
Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications if multiple applications are needed.
-
-
Develop the TLC Plate:
-
Pour a small amount of your chosen mobile phase into a developing chamber (to a depth of about 0.5 cm).
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Analyze the results. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
References
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Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
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University of Rochester. (n.d.). TLC Tips. Department of Chemistry. Retrieved from [Link]
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ACS Publications. (2023). Responsive Supramolecular Sensors Based on Pillar[12]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
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Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
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ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
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Bitesize Bio. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
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NIH. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
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MDPI. (2022). Safe Synthesis of 4,7-Dibromo[5][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]
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MDPI. (2021). Benzo[1][5][13]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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ResearchGate. (2022). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Retrieved from [Link]
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New Journal of Chemistry (RSC Publishing). (2018). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. Retrieved from [Link]
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Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
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NIH. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]
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Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Retrieved from [Link]
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ResearchGate. (2022). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]
-
MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]
-
MDPI. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
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Journal of Indian Society of Toxicology. (2013). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Retrieved from [Link]
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DiVA portal. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Retrieved from [Link]
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PubMed. (2012). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (2022). One-step synthesis of a benzothiadiazole-based nonbranching functionalized covalent organic framework and its application in efficient removal of Hg2+. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Benzothiadiazole and Its Derivatives-based sp2 Carbon- Conjugated Covalent Organic Frameworks for Photocatalytic Hydrogen. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Chloro- vs. Bromo-Substituted Benzothiadiazole Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for efficient and successful synthesis campaigns. The 2,1,3-benzothiadiazole scaffold, a privileged electron-accepting unit, is a cornerstone in the design of functional materials and pharmaceuticals. Its halogenated derivatives, particularly at the 4- and 7-positions, serve as versatile precursors for a myriad of transformations. This guide provides an in-depth comparative analysis of the reactivity of chloro- and bromo-substituted benzothiadiazoles, offering field-proven insights and experimental data to inform your synthetic strategy.
The Decisive Role of the Halogen: An Overview of Reactivity Principles
The choice between a chloro or bromo substituent on the benzothiadiazole core is not arbitrary; it fundamentally dictates the reaction kinetics and, in some cases, the feasibility of a given transformation. This difference in reactivity is primarily rooted in the disparate carbon-halogen (C-X) bond strengths and the electronic nature of the halogens. The generally accepted reactivity trend for halogens in the rate-determining oxidative addition step of many cross-coupling reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the C-X bond dissociation energies, where the weaker C-Br bond is more readily cleaved by a low-valent metal catalyst, such as palladium(0), than the stronger C-Cl bond.
However, in the context of nucleophilic aromatic substitution (SNAr), the trend can be inverted (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens. The benzothiadiazole ring itself is electron-deficient, which enhances its susceptibility to nucleophilic attack.
This guide will dissect these principles in the context of four key reaction classes: Suzuki-Miyaura cross-coupling, Stille coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The following sections delve into the comparative reactivity of chloro- and bromo-substituted benzothiadiazoles in the most prevalent of these transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for forming C-C bonds.[2] When comparing 4,7-dichloro- and 4,7-dibromo-2,1,3-benzothiadiazole, the bromo-derivative is expected to exhibit significantly higher reactivity.
Causality Behind Experimental Choices: The enhanced reactivity of the C-Br bond allows for the use of milder reaction conditions, including lower catalyst loadings and reaction temperatures, and often results in shorter reaction times and higher yields compared to the chloro-analog. For the less reactive chloro-substituted benzothiadiazole, more specialized and often more expensive catalyst systems featuring bulky, electron-rich phosphine ligands are typically required to facilitate the challenging oxidative addition step.
Data Presentation: Suzuki-Miyaura Coupling of Dihalobenzothiadiazoles
| Entry | Starting Material | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1 | 4,7-Dibromo-2,1,3-benzothiadiazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, 90°C, 24h | High | [2] |
| 2 | 4,7-Dibromo-2,1,3-benzothiadiazole | 2-Thienylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/MeOH/Water, reflux, 72h | Moderate | [3] |
| 3 | 2-Chloro-4-bromobenzothiazole* | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water, 90°C, 4h | High (selective at C-Br) | [4] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki reaction, the reactivity is largely dictated by the ease of C-X bond cleavage.
Causality Behind Experimental Choices: Bromo-substituted benzothiadiazoles are the preferred substrates for Stille couplings due to their higher reactivity. This allows for more efficient reactions and broader substrate scope. While chloro-substituted benzothiadiazoles can be employed, they often require harsher conditions and more specialized catalysts, and may result in lower yields. The toxicity of organotin reagents is a significant drawback of this method.
Data Presentation: Stille Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
| Entry | Starting Material | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1 | 4,7-Dibromo-2,1,3-benzothiadiazole | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene, reflux | Moderate | [5] |
| 2 | 4,7-Dibromo-2,1,3-benzothiadiazole | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₂Cl₂ | THF, reflux, 70h | Moderate | [3] |
Experimental Protocol: Stille Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with 2-(Tributylstannyl)thiophene
-
To a solution of 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv) in anhydrous toluene under an inert atmosphere, add 2-(tributylstannyl)thiophene (2.2 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The choice of halogen on the benzothiadiazole substrate significantly impacts the reaction efficiency.
Causality Behind Experimental Choices: The higher reactivity of bromo-substituted benzothiadiazoles in the oxidative addition step makes them more amenable to Buchwald-Hartwig amination. These reactions can often be performed under milder conditions with a broader range of amine coupling partners. Chloro-substituted benzothiadiazoles are more challenging substrates and typically require more sophisticated and often air-sensitive catalyst systems to achieve comparable results.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for SNAr reactions is often inverted, with chloro-substituted arenes sometimes being more reactive than their bromo-counterparts. This is due to the mechanism proceeding through a Meisenheimer complex, where the rate-determining step is the initial nucleophilic attack.
Causality Behind Experimental Choices: The strong electron-withdrawing nature of the benzothiadiazole ring system activates the C-X bonds towards nucleophilic attack. The higher electronegativity of chlorine compared to bromine leads to a more electrophilic carbon atom at the site of substitution, thereby accelerating the initial attack by the nucleophile. However, the leaving group ability (Br > Cl) also plays a role in the subsequent elimination step. The overall reactivity is a balance of these two opposing effects. In many cases involving highly activated systems like dihalobenzothiadiazoles, the difference in reactivity between chloro and bromo derivatives in SNAr can be less pronounced than in cross-coupling reactions.
Data Presentation: Nucleophilic Aromatic Substitution on Dihalobenzothiadiazoles
| Entry | Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 1 | 4,7-Dibromo[2][6]thiadiazolo[3,4-d]pyridazine | Morpholine | MeCN, reflux, 24h | Monosubstituted | 78% | [7] |
| 2 | 4,8-Dibromobenzo[1,2-d:4,5-d']bis([6][7]thiadiazole) | Morpholine | DCM, rt, 12h | Monosubstituted | Low | [8] |
Note: Data for related heterocyclic systems is presented to illustrate the feasibility of SNAr reactions on electron-deficient dihalo-aromatics.
Synthesis of Key Precursors
The accessibility of the starting materials is a critical consideration in any synthetic plan. The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is well-established.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
-
Dissolve 2,1,3-benzothiadiazole (1.0 equiv) in concentrated sulfuric acid.
-
Add N-bromosuccinimide (2.1 equiv) portion-wise at a controlled temperature (e.g., 60 °C).
-
Stir the reaction mixture for 12 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water, methanol, and n-hexane.
-
Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[9]
The synthesis of 4,7-dichloro-2,1,3-benzothiadiazole is less commonly reported but can be achieved through variations of standard chlorination protocols, often requiring more stringent conditions due to the lower reactivity of the benzothiadiazole ring towards chlorination compared to bromination.
Conclusion and Future Outlook
The choice between a chloro- and bromo-substituted benzothiadiazole has profound implications for its reactivity and the design of synthetic routes. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the bromo-derivative is unequivocally the more reactive and versatile precursor due to the weaker C-Br bond. This translates to milder reaction conditions, broader substrate scope, and often higher yields.
Conversely, in nucleophilic aromatic substitution reactions, the chloro-derivative may exhibit comparable or even slightly higher reactivity due to the greater electrophilicity of the carbon atom, although the leaving group ability of bromide can counteract this effect.
The lack of direct, side-by-side comparative studies with quantitative kinetic data for chloro- versus bromo-substituted benzothiadiazoles under identical reaction conditions represents a gap in the current literature. Such studies would be invaluable for a more precise and quantitative understanding of their relative reactivities and would greatly aid in the rational design of synthetic strategies in the fields of medicinal chemistry and materials science.
References
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[MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions.]([Link])
-
[MDPI. (2021). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][6][7]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells.]([Link])
-
2][6]thia(selena)diazolo[3,4-c]pyridines as building blocks in solar cells components (microreview).
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[MDPI. (2021). Benzo[1,2-d:4,5-d′]bis([6][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.]([Link])
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2][6]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
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2][6]thia(selena)diazolo[3,4-c]pyridines as building blocks in solar cells components (microreview).
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An In-Depth Electrochemical Comparison: Benzo[c]thiadiazole vs. iso-Benzo[d]thiadiazole for Advanced Material Design
In the landscape of organic electronics, the judicious selection of electron-acceptor units is paramount to designing high-performance materials. Among the plethora of heterocyclic building blocks, benzothiadiazole (BTD) has emerged as a cornerstone due to its robust electron-deficient nature, facilitating the development of donor-acceptor materials with tailored optoelectronic properties.[1][2] This guide provides a comprehensive electrochemical comparison between two key isomers: the well-studied benzo[c]thiadiazole (BTD) and its less explored counterpart, iso-benzo[d]thiadiazole (isoBTD). Understanding the nuanced differences in their redox behavior is critical for researchers, chemists, and material scientists aiming to rationally design next-generation organic semiconductors for applications ranging from organic photovoltaics (OPVs) to organic light-emitting diodes (OLEDs).[3][4]
The Structural Isomerism: A Subtle Change with Profound Electrochemical Consequences
At first glance, BTD and isoBTD are structurally similar, both featuring a thiadiazole ring fused to a benzene ring. The key distinction lies in the arrangement of the nitrogen and sulfur atoms within the five-membered heterocycle. This seemingly minor alteration in atomic placement leads to significant differences in their electronic structure and, consequently, their electrochemical properties.[1]
Figure 2: A simplified energy level diagram comparing the relative HOMO and LUMO levels of BTD and isoBTD.
Experimental Protocol: Cyclic Voltammetry of Benzothiadiazole Isomers
This section provides a detailed, step-by-step methodology for performing cyclic voltammetry on BTD and isoBTD derivatives.
Objective: To determine and compare the reduction and oxidation potentials of benzo[c]thiadiazole and iso-benzo[d]thiadiazole derivatives.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Analyte: 1-5 mM solution of the benzothiadiazole derivative
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple for potential referencing
-
Voltammetric Analyzer/Potentiostat
Figure 3: Experimental workflow for cyclic voltammetry analysis.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used for the experiment, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the pure electrolyte solution to establish the potential window and identify any background currents.
-
Analyte Measurement: Add the analyte solution to the electrochemical cell and record the cyclic voltammogram. Typical scan rates range from 50 to 200 mV/s.
-
Internal Standard Addition: After obtaining the CV of the analyte, add a small amount of ferrocene to the solution and record another CV to determine the position of the Fc/Fc⁺ redox couple.
-
Data Analysis: Determine the onset of oxidation and reduction potentials from the voltammograms. The HOMO and LUMO energy levels can be estimated from these potentials relative to the Fc/Fc⁺ couple.
Causality Behind Experimental Choices:
-
Anhydrous Solvent and Inert Atmosphere: Essential to prevent reactions of the electrochemically generated radical ions with water or oxygen, which would lead to irreversibility and inaccurate potential measurements.
-
Supporting Electrolyte (TBAPF₆): Necessary to ensure sufficient conductivity of the solution and to minimize the iR drop (potential drop due to solution resistance).
-
Ferrocene as an Internal Standard: Provides a stable and well-defined redox potential that is largely independent of the solvent, allowing for reliable comparison of results between different experiments and laboratories.
Quantitative Data Summary
The following table summarizes the key electrochemical parameters for unsubstituted BTD and isoBTD, compiled from the literature. Note that the exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode).
| Parameter | Benzo[c]thiadiazole (BTD) | iso-Benzo[d]thiadiazole (isoBTD) | Reference |
| Reduction Potential (Ered) | Reversible | Irreversible | [1] |
| Relative LUMO Energy | Lower | Higher (~0.2 eV higher than BTD) | [1][5] |
| Electron-Accepting Strength | Stronger | Weaker | [1] |
Implications for Material Design and Application
The distinct electrochemical profiles of BTD and isoBTD have significant implications for their application in organic electronic devices.
-
Organic Photovoltaics (OPVs): The lower LUMO of BTD generally makes it a more effective electron acceptor in donor-acceptor copolymers for OPV applications. [3][6]However, the higher LUMO of isoBTD could be advantageous in specific device architectures to achieve a higher open-circuit voltage (Voc), which is related to the energy difference between the donor's HOMO and the acceptor's LUMO. The choice between BTD and isoBTD allows for fine-tuning of the frontier molecular orbital energy levels to optimize photovoltaic performance. [7]
-
Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, the choice of isomer can influence the charge injection and transport properties of the material. The different electron affinities of BTD and isoBTD can be leveraged to design materials with balanced electron and hole mobilities, a key factor for achieving high electroluminescence efficiency. [4]
Conclusion
The isomeric difference between benzo[c]thiadiazole and iso-benzo[d]thiadiazole, while structurally subtle, imparts a profound impact on their electrochemical properties. BTD is a stronger electron acceptor with a lower LUMO energy and undergoes reversible reduction, whereas isoBTD is a weaker acceptor with a higher LUMO and displays irreversible reduction. This comprehensive guide, grounded in experimental data and established protocols, provides researchers with the foundational knowledge to strategically select the appropriate benzothiadiazole isomer for their specific material design goals. A thorough understanding of these electrochemical nuances is crucial for the continued advancement of organic electronic materials and their translation into next-generation technologies.
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Systematic Investigation of Benzodithiophene-Benzothiadiazole Isomers for Organic Photovoltaics. ACS Applied Materials & Interfaces. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]
-
Synthesis, Photophysical, and (Spectro)Electrochemical Properties of New Benzo[1,2-c]t[1][7][8]hiadiazoles and Benzo[1,2-d]t[1][5][7]riazoles Fused with Two Thiazole Rings. The Journal of Organic Chemistry. [Link]
-
Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bist[1][7][8]hiadiazole,-[1][7][8]thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. Royal Society of Chemistry. [Link]
-
Benzot[1][7][8]hiadiazole dyes: Spectral and electrochemical properties and their relation to the photovoltaic characteristics of the dye-sensitized solar cells. ResearchGate. [Link]
-
Synthesis, Photophysical, and (Spectro)Electrochemical Properties of New Benzo[1,2- c]t[1][7][8]hiadiazoles and Benzo[1,2- d]t[1][5][7]riazoles Fused with Two Thiazole Rings. PubMed. [Link]
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Synthesis, Photophysical, and (Spectro)Electrochemical Properties of New Benzo[1,2-c]t[1][7][8]hiadiazoles and Benzo[1,2-d]t[1][5][7]riazoles Fused with Two Thiazole Rings. ACS Publications. [Link]
-
Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices: synthesis and characterization. RSC Publishing. [Link]
-
Synthesis, Photophysical, and (Spectro)Electrochemical Properties of New Benzo[1,2‐c]t[1][7][8]hiadiazoles. American Chemical Society. [Link]
-
Systematic Investigation of Benzodithiophene-Benzothiadiazole Isomers for Organic Photovoltaics. OUCI. [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. ResearchGate. [Link]
-
DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. METU. [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Publications. [Link]
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D-A-D Conjugated Molecules Based on Them. PubMed. [Link]
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2,1,3-Benzothiadiazole-based fluorophores. Synthesis, electrochemical, thermal and photophysical characterization. ResearchGate. [Link]
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Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PubMed Central. [Link]
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Benzo[c]t[1][7][8]hiadiazole Donor–Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study. ACS Publications. [Link]
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(PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. ResearchGate. [Link]
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2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]
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Molecular Design of Benzothiadiazole Derivatives Electron Acceptors and Matching of Donor-Acceptor Materials. ResearchGate. [Link]
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Benzo[d]t[1][5][7]hiadiazole (isoBT): Synthesis, Structural Analysis, and Implementation in Semiconducting Polymers. Semantic Scholar. [Link]
-
Benzo[1,2-d:4,5-d']bis(t[1][5][7]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. International Journal of Molecular Sciences. [Link]
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New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. MDPI. [Link]
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Photophysical, Electrochemical, and Spectroeletrochemical Investigation of Electronic Push-Pull Benzothiadiazole Fluorophores. ResearchGate. [Link]
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Ring closing metathesis strategies to isoxazole containing thiadiazepines. French-Ukrainian Journal of Chemistry. [Link]
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Validating the molecular weight of synthesized 4-Chlorobenzo[c]thiadiazole with mass spectrometry
An In-Depth Guide to the Molecular Weight Validation of Synthesized 4-Chlorobenzo[c][1][2][3]thiadiazole via Mass Spectrometry
Introduction: The Imperative of Structural Verification in Chemical Synthesis
The synthesis of novel heterocyclic compounds, such as 4-Chlorobenzo[c][1][2][3]thiadiazole, is a cornerstone of modern drug discovery and materials science.[4][5] This molecule, a derivative of benzothiadiazole, serves as a crucial building block for developing new therapeutic agents and organic electronic materials.[6][7][8] However, the successful synthesis of a target compound is only the first step; unequivocal verification of its identity and purity is paramount.[9][10] Among the suite of analytical techniques available, mass spectrometry (MS) stands out as an exceptionally powerful tool for the direct confirmation of molecular weight, a critical parameter in establishing a compound's identity.[11]
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the validation of synthesized 4-Chlorobenzo[c][1][2][3]thiadiazole. As a self-validating system, this protocol is designed to provide researchers, scientists, and drug development professionals with the expertise to confidently verify their synthesized products.
Theoretical Molecular Weight: The Foundational Benchmark
Before any experimental analysis, the theoretical molecular weight of 4-Chlorobenzo[c][1][2][3]thiadiazole must be calculated. The molecular formula is C₆H₃ClN₂S . Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, and for high-resolution instruments, it is the monoisotopic mass that is most relevant.
-
Monoisotopic Mass: The mass calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S, and ³⁵Cl).
-
Calculation:
-
(6 x 12.000000) + (3 x 1.007825) + (1 x 34.968853) + (2 x 14.003074) + (1 x 31.972071) = 169.9705 Da
-
This calculated value is the primary target we aim to confirm experimentally.
Mass Spectrometry Workflow for Molecular Weight Validation
Mass spectrometry is a highly sensitive technique used to determine the elemental composition of a molecule and gain structural insights from its fragmentation patterns.[11] Electron Ionization (EI) is a classic and robust ionization method for relatively small, volatile organic compounds, making it well-suited for this analysis.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve a small quantity (~0.1-1 mg) of the purified, synthesized 4-Chlorobenzo[c][1][2][3]thiadiazole in 1 mL of a high-purity volatile solvent such as dichloromethane or acetonitrile. The goal is to create a dilute solution (~0.1 mg/mL).
-
Causality: Using a volatile solvent ensures the sample can be easily vaporized in the MS inlet system without thermal decomposition. A dilute solution prevents saturation of the detector and ensures individual molecules are ionized.
-
-
Instrumentation and Setup:
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS equipped with an EI source.
-
Ionization Source: Electron Ionization (EI). Set the electron energy to 70 eV.
-
Causality: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns and maximizes ionization efficiency for most organic molecules, creating spectra that are comparable to established libraries.[12] This "hard" ionization technique generates a molecular ion and characteristic fragment ions useful for structural confirmation.[3][13]
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: Set the mass analyzer to scan a range of m/z 50 to m/z 300. This range comfortably encompasses the expected molecular weight and potential fragments.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. If using GC-MS, the sample is vaporized and separated on the GC column before entering the ion source. For a direct probe, the sample is introduced directly into the vacuum of the ion source.
-
The vaporized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.[14]
-
The resulting positive ions (the molecular ion [M]⁺• and fragment ions) are accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
-
Data Analysis & Interpretation - A Self-Validating System:
-
Identify the Molecular Ion Peak ([M]⁺•): The primary goal is to locate the peak corresponding to the intact molecule that has lost one electron. For 4-Chlorobenzo[c][1][2][3]thiadiazole, this should appear at m/z ≈ 169.97 . The presence of this peak confirms the molecular weight.
-
Validate the Chlorine Isotopic Pattern: This is the critical self-validating step. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a distinctive pattern:
-
The molecular ion peak ([M]⁺•) at m/z ~170 corresponds to the molecule containing ³⁵Cl.
-
A second peak, the [M+2]⁺• peak, will appear at m/z ~172 (two mass units higher).
-
The intensity ratio of the [M]⁺• peak to the [M+2]⁺• peak should be approximately 3:1 . This signature is definitive proof of the presence of a single chlorine atom in the molecule.
-
-
Below is a diagram illustrating the complete validation workflow.
Caption: Decision tree for selecting analytical techniques for compound validation.
Conclusion
For the validation of synthesized 4-Chlorobenzo[c]t[1][2][3]hiadiazole, mass spectrometry is the definitive technique for confirming molecular weight. The observation of the molecular ion peak at the correct mass-to-charge ratio, combined with the characteristic 3:1 isotopic pattern for chlorine, provides an exceptionally high degree of confidence in the compound's identity. While techniques like NMR are essential for elucidating the precise chemical structure, and elemental analysis is vital for confirming purity, mass spectrometry offers the most direct and sensitive method for answering the fundamental question: "Did I synthesize the molecule with the correct molecular weight?" Employing these techniques in concert ensures the scientific integrity and trustworthiness of the synthesized compound for its intended application in research and development.
References
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Pharmaffiliates. N-(5-chlorobenzo[c]t[1][2][3]hiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)nitrous amide.
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MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis(t[1][2][15]hiadiazole).
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Malytskyi, V., et al. (2023). Benzo[1,2-d:4,5-d′]bis(t[1][2][15]hiadiazole) and Its Bromo Derivatives. International Journal of Molecular Sciences.
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Performance analysis of benzothiadiazole vs. benzoselenadiazole in organic electronics
In the pursuit of next-generation organic electronic materials, the judicious selection of molecular building blocks is paramount. Among the plethora of electron-deficient moieties utilized in the design of high-performance organic semiconductors, 2,1,3-benzothiadiazole (BT) and its selenium analogue, 2,1,3-benzoselenadiazole (BSe), have emerged as pivotal components. Their strong electron-accepting nature and rigid, planar structures have propelled the development of materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] This guide provides an in-depth comparative analysis of the performance of BT and BSe in organic electronics, grounded in experimental data to inform rational material design for researchers, scientists, and professionals in drug development exploring photodynamic therapy applications.
Unveiling the Core Architectures: Benzothiadiazole vs. Benzoselenadiazole
At their core, BT and BSe share a similar fused heterocyclic structure. The key distinction lies in the substitution of the sulfur atom in the thiadiazole ring with a selenium atom. This seemingly subtle alteration has profound implications for the electronic and photophysical properties of the resulting materials. Selenium, being larger and more polarizable than sulfur, influences the frontier molecular orbital (HOMO and LUMO) energy levels, intramolecular charge transfer (ICT) characteristics, and intermolecular packing.[3]
Caption: Molecular structures of Benzothiadiazole (BT) and Benzoselenadiazole (BSe).
Comparative Analysis of Optoelectronic Properties
The substitution of sulfur with selenium in the benzodiazole core systematically modulates the optoelectronic properties of the resulting materials. The larger atomic size and higher polarizability of selenium generally lead to a more electron-deficient BSe core compared to BT.[3] This enhanced electron-withdrawing character directly impacts the HOMO and LUMO energy levels.
A comparative analysis of analogous BT and BSe-based polymers consistently demonstrates that the BSe derivatives exhibit lower LUMO energy levels.[3] This reduction in the LUMO level, coupled with a less pronounced effect on the HOMO level, results in a narrower bandgap for BSe-containing materials. The red-shifted absorption and emission spectra observed in BSe derivatives are a direct consequence of this reduced bandgap and enhanced intramolecular charge transfer.[3]
| Property | Benzothiadiazole (BT) Derivatives | Benzoselenadiazole (BSe) Derivatives | Rationale for the Difference |
| LUMO Energy Level | Generally higher | Generally lower[3] | Increased electron affinity of the BSe core due to the larger, more polarizable selenium atom. |
| HOMO Energy Level | Less affected by the heteroatom | Less affected, but can be slightly lowered | Primarily determined by the donor co-monomer in D-A copolymers. |
| Bandgap | Wider | Narrower[3] | The significant lowering of the LUMO level in BSe derivatives is the primary contributor. |
| Absorption Spectrum | Typically absorbs at shorter wavelengths | Red-shifted absorption[3] | A direct consequence of the narrower bandgap and enhanced intramolecular charge transfer. |
| Intramolecular Charge Transfer (ICT) | Strong | Generally stronger[3] | The more electron-deficient nature of the BSe unit promotes more efficient ICT. |
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, both BT and BSe have been extensively employed as electron-accepting units in donor-acceptor (D-A) copolymers and non-fullerene acceptors (NFAs). The choice between BT and BSe can significantly influence the power conversion efficiency (PCE) of the resulting devices.
BT-based polymers have achieved remarkable success, with PCEs exceeding 18% in non-fullerene OSCs.[4] The versatility of the BT core allows for fine-tuning of its electronic properties through the introduction of functional groups like fluorine or cyano moieties, which can effectively lower the HOMO and LUMO energy levels, leading to improved open-circuit voltage (Voc) and short-circuit current (Jsc).[5][6] For instance, the introduction of fluorine atoms to the BT unit enhances intermolecular packing and crystallinity, boosting charge transport and overall device performance.[5]
The substitution of BT with BSe in D-A copolymers has been a successful strategy to enhance the Jsc in OSCs. The narrower bandgap of BSe-based polymers allows for broader absorption of the solar spectrum, leading to increased photon harvesting.[3] However, the lower LUMO level of BSe derivatives can sometimes result in a lower Voc. Therefore, a delicate balance must be struck to maximize the overall PCE. In some cases, ternary blend OSCs incorporating both BT and BSe-based materials have been shown to leverage the complementary absorption profiles and favorable morphologies to achieve high efficiencies.
| Device Parameter | BT-based OSCs | BSe-based OSCs | Key Insights |
| Power Conversion Efficiency (PCE) | Up to 18% and beyond[4] | Have demonstrated high efficiencies, often with enhanced Jsc | The overall PCE is a trade-off between Voc and Jsc. |
| Open-Circuit Voltage (Voc) | Generally higher | Can be lower due to deeper LUMO levels[3] | A critical parameter influenced by the energy level alignment at the donor-acceptor interface. |
| Short-Circuit Current (Jsc) | High, tunable through functionalization | Often higher due to broader solar spectrum absorption[3] | Directly related to the material's ability to absorb photons and generate charge carriers. |
| Fill Factor (FF) | Dependent on morphology and charge transport | Dependent on morphology and charge transport | Reflects the efficiency of charge extraction from the active layer. |
A notable example is the development of non-fullerene acceptors where a BT core has been instrumental in achieving high performance. For instance, non-fused NFAs with an A-D-A'-D-A architecture, where BT serves as the central A' core, have achieved PCEs of over 10%.[7][8]
Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility is a critical performance metric. Both BT and BSe have been incorporated into polymers to develop high-performance n-type and ambipolar transistors. The choice of the heteroatom can influence the molecular packing and, consequently, the charge transport characteristics.
BT-based polymers, particularly when co-polymerized with electron-donating units, have demonstrated high charge carrier mobilities. For example, functionalizing the BT unit with cyano and fluorine groups has been shown to be an effective strategy for modulating polymer morphology and enhancing electron transport, with electron mobilities reaching up to 0.4 cm²/Vs.[9][10] The planarity of the BT unit facilitates π-π stacking, which is crucial for efficient intermolecular charge hopping.
The introduction of selenium in BSe-based polymers can lead to enhanced intermolecular interactions due to Se-Se contacts, which can be shorter than the van der Waals radii. This can promote a more ordered molecular packing and, in some cases, lead to higher charge carrier mobilities compared to their BT counterparts. However, the impact of selenium substitution on OFET performance is highly dependent on the overall molecular design, including the choice of co-monomer and side chains. In some instances, the larger size of selenium can introduce steric hindrance, potentially disrupting the optimal packing for charge transport.
| OFET Parameter | BT-based Polymers | BSe-based Polymers | Underlying Principles |
| Charge Carrier Mobility (µ) | High electron and hole mobilities reported, up to 0.4 cm²/Vs for electrons[9][10] | Can exhibit enhanced mobility due to stronger intermolecular interactions | Dependent on molecular packing, crystallinity, and backbone planarity. |
| Carrier Type | Can be tuned from p-type to n-type or ambipolar through molecular design | Similarly tunable | Determined by the relative energies of the HOMO and LUMO levels and the work functions of the electrodes. |
| On/Off Ratio | Typically high, indicating good switching behavior | Generally high | A measure of the transistor's ability to switch between the "on" and "off" states. |
Experimental Protocols
Synthesis of Benzothiadiazole/Benzoselenadiazole-based Polymers
A common method for synthesizing D-A copolymers incorporating BT or BSe units is through Stille or Suzuki cross-coupling reactions.
Caption: A generalized workflow for the synthesis of D-A copolymers via Stille coupling.
Step-by-Step Methodology:
-
Monomer Synthesis: Synthesize the desired distannylated donor monomer and dibrominated BT or BSe acceptor monomer through established literature procedures.
-
Polymerization: In an inert atmosphere (e.g., under argon or nitrogen), dissolve equimolar amounts of the donor and acceptor monomers in an anhydrous solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0).
-
Reaction: Heat the reaction mixture to reflux for a specified period (typically 24-72 hours) until the desired molecular weight is achieved.
-
Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. Collect the polymer by filtration and purify it further using Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers.
-
Characterization: Characterize the final polymer for its molecular weight (via gel permeation chromatography), thermal stability (via thermogravimetric analysis), and optoelectronic properties (via UV-Vis spectroscopy and cyclic voltammetry).
Device Fabrication and Characterization
Organic Solar Cell Fabrication:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone.
-
Hole Transport Layer Deposition: Spin-coat a solution of a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate and anneal.
-
Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat a solution of the polymer donor and non-fullerene acceptor (in a specific weight ratio) in a suitable solvent (e.g., chloroform or chlorobenzene) onto the HTL. Anneal the film at an optimized temperature.
-
Electron Transport Layer and Cathode Deposition: Deposit an electron transport layer (ETL) and a metal cathode (e.g., Ca/Al or LiF/Al) through thermal evaporation under high vacuum.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²). Determine the external quantum efficiency (EQE) to evaluate the photon-to-electron conversion efficiency at different wavelengths.
Organic Field-Effect Transistor Fabrication:
-
Substrate and Dielectric: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively.
-
Semiconductor Deposition: Deposit a thin film of the BT or BSe-based polymer onto the SiO₂ surface by spin-coating from a solution. Anneal the film to improve its morphology and crystallinity.
-
Source and Drain Electrodes: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through thermal evaporation using a shadow mask to define the channel length and width.
-
Characterization: Measure the output and transfer characteristics of the OFET in a nitrogen atmosphere using a semiconductor parameter analyzer. Extract the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
Conclusion
Both benzothiadiazole and benzoselenadiazole are powerful electron-accepting building blocks for the construction of high-performance organic electronic materials. The choice between the two is a strategic decision based on the desired optoelectronic properties for a specific application.
-
Benzothiadiazole (BT) offers a versatile platform with well-established chemistry and a proven track record of high performance, particularly when its electronic properties are fine-tuned through functionalization. It is often the building block of choice for achieving high open-circuit voltages in organic solar cells.
-
Benzoselenadiazole (BSe) provides a pathway to narrower bandgap materials with enhanced light absorption in the near-infrared region, making it an excellent candidate for boosting the short-circuit current in OSCs. The potential for stronger intermolecular interactions can also be leveraged to enhance charge transport in OFETs.
The ongoing research in this field continues to unveil novel BT and BSe derivatives with ever-improving performance characteristics. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to rationally design the next generation of materials for a wide array of organic electronic applications.
References
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-
[Reference to a review comparing BT and BSe derivatives][3]
-
[Reference to a study on the synthesis of BT/BSe polymers][11]
-
[Reference to a high-performance BT-based OSC paper][4]
-
[Reference to a paper on fluorinated BT polymers][5]
-
[Reference to a high-performance BT-based OFET paper][9][10]
- [Reference to a paper discussing the impact of selenium substitution on OSC performance]
-
[Reference to a paper on non-fullerene acceptors with a BT core][7][8]
- [Reference to a paper on the synthesis and characteriz
- [Reference to a compar
-
[Reference to a paper on the charge transport properties of BT polymers][12]
-
[Reference to a review on BT-based materials for OSCs][13]
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-
[Reference to a paper on the synthesis of BT derivatives][14]
- [Reference to a paper on the performance of BSe in OSCs]
-
[Reference to a paper on the electronic properties of BT and its derivatives][1][2]
-
[Reference to a paper on the impact of functional groups on BT performance][6][15]
-
[Reference to a paper on the molecular design of BT-based polymers][16]
-
[Reference to a paper on the charge carrier mobility in BT-based polymers][17]
-
[Reference to a paper on the photovoltaic properties of BT copolymers][18]
-
[Reference to a paper on non-fused non-fullerene acceptors][19]
-
[Reference to a paper on the HOMO/LUMO levels of BT derivatives][20][21][22]
-
[Reference to a paper on the impact of selenium substitution on charge transfer][23]
- [Reference to a paper on the synthesis of BSe-based conjug
-
[Reference to a paper on the performance of BT-based non-fullerene acceptors][24][25]
-
[Reference to a paper on the charge transport in BT-based OFETs][26][27]
-
[Reference to a review on BT and its derivatives in organic electronics][28][29]
-
[Reference to a paper on the impact of selenium substitution on intersystem crossing][30][31][32]
-
[Reference to a paper on the synthesis and photovoltaic properties of BT copolymers][33]
-
[Reference to a paper on the electronic properties of selenium-rich donors][34]
-
[Reference to a paper on the molecular design of BT-fused derivatives][35]
-
[Reference to a paper on the optoelectronic properties of BT homopolymers][36]
-
[Reference to a paper on the synthesis and properties of BT-thiophene copolymers][37]
-
[Reference to a paper on the photophysical and electrochemical properties of BT derivatives][38]
-
[Reference to a paper on fluorinated BT-based polymers for OFETs][39]
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A Senior Application Scientist's Guide to Frontier Orbital Engineering: Comparing HOMO & LUMO Energy Levels of Benzothiadiazoles with Different Electron-Withdrawing Groups
For researchers and professionals in organic electronics and drug development, the precise control of a molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of rational material design. The 2,1,3-benzothiadiazole (BT) moiety is a preeminent electron-accepting building block, whose electronic properties can be meticulously tuned by chemical functionalization.[1] The strategic introduction of various electron-withdrawing groups (EWGs) onto the BT core profoundly alters its HOMO and LUMO energy levels, directly impacting the performance of devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[2]
This guide provides an in-depth comparative analysis of how different EWGs modulate the FMO energy levels of benzothiadiazole derivatives. We will delve into the underlying electronic effects, present supporting experimental and computational data, and outline the standard methodologies used to determine these critical energy parameters.
The Crucial Role of HOMO and LUMO Levels
The HOMO and LUMO energy levels, and the resulting energy gap (Eg), govern the fundamental electronic and optical properties of a material.
-
HOMO Level: Correlates to the ionization potential and is associated with the ability to donate an electron (p-type or hole-transport character). A higher HOMO level (less negative) indicates easier oxidation.
-
LUMO Level: Relates to the electron affinity and is associated with the ability to accept an electron (n-type or electron-transport character). A lower LUMO level (more negative) indicates easier reduction and often leads to improved air stability for n-type materials.[3]
-
HOMO-LUMO Gap (Eg): This energy difference dictates the molecule's absorption and emission properties and is a key factor in determining the color and efficiency of OLEDs and the absorption spectrum of OPVs.[4]
By strategically selecting EWGs, we can fine-tune these levels to optimize charge injection, transport, and overall device efficiency.[2][5]
Methodologies for FMO Characterization
To ensure trustworthy and reproducible data, a combination of electrochemical, optical, and computational methods is employed.
Cyclic voltammetry is the primary electrochemical technique for estimating HOMO and LUMO energy levels by measuring a molecule's redox potentials.[2]
Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials to calculate FMO energies.
Materials & Setup:
-
Working Electrode: Glassy carbon or Platinum electrode.[2]
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).[2]
-
Counter Electrode: Platinum wire.[2]
-
Solvent: Dichloromethane or acetonitrile.[2]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).[2]
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple.[3]
-
System: Potentiostat in a three-electrode cell under an inert atmosphere (Argon or Nitrogen).
Step-by-Step Procedure:
-
Preparation: Prepare a dilute solution (e.g., 1 mM) of the benzothiadiazole derivative in the solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Place the three electrodes in the solution and perform the cyclic voltammetry scan, recording the resulting voltammogram (current vs. potential).
-
Internal Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram. The Fc/Fc⁺ redox couple has a well-defined potential (−4.8 eV relative to vacuum) and is used as an internal reference to ensure accuracy.[3]
-
Data Analysis:
-
Determine the onset oxidation potential (Eox,onset) and onset reduction potential (Ered,onset) from the voltammogram.[3]
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eox,onset (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered,onset (vs Fc/Fc⁺) + 4.8]
-
-
UV-Vis spectroscopy is used to measure a material's light absorption, from which the optical band gap (Egopt) can be determined.
Objective: To determine the absorption onset for calculating the optical band gap.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform, DCM) or cast a thin film onto a transparent substrate (e.g., quartz).
-
Baseline Correction: Record a baseline spectrum of the pure solvent or the bare substrate.
-
Measurement: Measure the absorbance spectrum of the sample over the relevant wavelength range.
-
Data Analysis:
-
Identify the absorption onset (λonset), which is the wavelength where the absorbance begins to rise from the baseline.
-
Calculate the optical band gap using the formula: Egopt (eV) = 1240 / λonset (nm).
-
Caption: Workflow for Characterization of Benzothiadiazole Derivatives.
Comparative Analysis of Electron-Withdrawing Groups
The choice of EWG provides a powerful tool for tuning the electronic properties of BT-based materials.[2] We will now compare the effects of several common and potent EWGs.
Fluorination is a widely adopted strategy in organic electronics. Due to fluorine's high electronegativity, it exerts a strong inductive electron-withdrawing effect.
-
Effect on FMOs: Fluorination effectively lowers both the HOMO and LUMO energy levels.[2][6] This simultaneous depression of FMOs is beneficial for improving the air stability of the material and can enhance intermolecular interactions, leading to better charge transport.[2][7]
-
Example: Replacing hydrogen with fluorine on a BT-based polymer backbone is a proven method to fine-tune energy levels and enhance the open-circuit voltage (VOC) in organic solar cells.[6] For instance, increasing the fluorination on a BT comonomer in a donor-acceptor polymer resulted in a lower-lying LUMO level, which induced ambipolar performance in OFETs.[3]
The cyano group is a significantly stronger EWG than fluorine, possessing both strong inductive and resonance (π-accepting) effects.
-
Effect on FMOs: Cyanation leads to a dramatic lowering of the FMO energy levels, particularly the LUMO.[8] Compared to fluorination, the cyanation of a BT unit typically results in a more pronounced stabilization of the LUMO level.[2][9] This makes cyano-substituted BT derivatives excellent candidates for n-type semiconductors.[9]
-
Direct Comparison: In one study, replacing three fluorine atoms with three cyano groups on a BT-based acceptor (TCNBT vs. TFBT) lowered the HOMO level by 0.4 eV and the LUMO level by a remarkable 0.9 eV.[8] Another comparison between dicyano (DTDCNBT) and difluoro (DTDFBT) analogues showed that the electron affinity of the cyanated polymers increased by approximately 0.4 eV.[9]
The nitro group is one of the strongest EWGs, even more so than the cyano group based on Hammett parameters. However, its effectiveness in conjugated systems is highly sensitive to molecular geometry.
-
Effect on FMOs: While expected to significantly lower FMO levels, the nitro group's bulky nature can cause steric hindrance. This can twist the group out of the plane of the BT ring, disrupting π-conjugation and reducing its resonance-withdrawing effect.[3]
-
Example: In a comparative study of polymers, a derivative with a nitro-fluoro BT unit (PCDTT-NO2FBT) was compared to its cyano-fluoro (PCDTT-FCNBT) and dicyano (PCDTT-DCNBT) counterparts. Contrary to expectations, the nitro-containing polymer had a higher LUMO and a larger band gap than the cyanated versions. This was attributed to steric effects twisting the nitro group out of conjugation, thereby limiting its powerful electron-accepting capability.[3]
The dicyanovinyl group, often part of a larger acceptor moiety like dicyanovinylindandione (IDC), is a potent π-acceptor.
-
Effect on FMOs: The strong electron-withdrawing nature of the IDC group leads to deep LUMO energy levels, making these materials suitable as non-fullerene acceptors in OPVs.[10]
-
Example: A small molecule with a BT core and IDC end-groups (BT-T-IDC) was synthesized and showed deep HOMO/LUMO energy levels of -5.60 eV / -3.90 eV.[10]
Summary of Performance Data
The table below summarizes experimental FMO energy level data for various BT derivatives, illustrating the impact of different EWGs. Note that these molecules are often part of larger donor-acceptor copolymers, where the donor unit also influences the final energy levels.
| Compound/Polymer Abbreviation | Key EWG(s) on BT Unit | HOMO (eV) | LUMO (eV) | Eg (eV) | Data Source(s) |
| Unsubstituted BT (Calculated) | None | -6.91 | -2.58 | 4.33 | [5] |
| TFBT-IDT | Trifluoro | -5.3 | -3.1 | 2.2 | [8] |
| TCNBT-IDT | Tricyano | -5.7 | -4.0 | 1.7 | [8] |
| PCDTT-DCNBT | Dicyano | -5.58 | -3.93 | 1.65 | [3] |
| PCDTT-FCNBT | Fluoro, Cyano | -5.62 | -3.81 | 1.81 | [3] |
| PCDTT-NO2FBT | Nitro, Fluoro | -5.73 | -3.70 | 2.03 | [3] |
| BT-T-IDC | Dicyanovinylindandione | -5.60 | -3.90 | 1.70 | [10] |
Note: Energy levels are determined by CV and may vary slightly based on experimental conditions. Eg is calculated as |HOMO - LUMO|.
Caption: Relative HOMO/LUMO Energy Level shifts with different EWGs.
Conclusion and Outlook
The functionalization of the benzothiadiazole core with electron-withdrawing groups is a highly effective and versatile strategy for tuning the frontier molecular orbital energy levels of organic semiconductors.
-
Fluorine substitution reliably lowers both HOMO and LUMO levels, enhancing material stability.
-
Cyano groups provide a more substantial effect, particularly in lowering the LUMO level, making them ideal for creating high-performance n-type materials. The replacement of fluorine with cyano groups can decrease the LUMO energy level by as much as 0.9 eV.[8]
-
Nitro groups, while potent, can be sterically hindered, which may limit their electronic influence in planar conjugated systems. Careful molecular design is required to harness their full potential.[3]
-
Complex acceptors like dicyanovinylindandione also effectively lower FMOs, proving crucial for the development of non-fullerene acceptors.[10]
By understanding these distinct structure-property relationships, researchers can rationally design and synthesize novel benzothiadiazole-based materials with precisely tailored electronic properties, paving the way for the next generation of high-performance organic electronic devices.
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A Senior Application Scientist's Guide to Benzothiadiazole Derivatives: A Comparative Analysis of DFT Computational Predictions and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
In the quest for next-generation organic electronics and novel therapeutics, 2,1,3-benzothiadiazole (BTD) has established itself as a cornerstone electron-accepting building block.[1][2] Its rigid structure and electron-deficient nature allow for the systematic tuning of electronic and photophysical properties, making it a versatile scaffold for materials in organic photovoltaics (OPVs), field-effect transistors (OFETs), and as a pharmacophore in drug discovery.[3][4] The rational design of these advanced materials hinges on our ability to accurately predict their molecular properties before undertaking complex and resource-intensive synthesis.
Density Functional Theory (DFT) has emerged as the preeminent computational tool for this task, offering a pragmatic balance between accuracy and computational cost.[5] However, the predictive power of DFT is not absolute. A thorough understanding of its strengths and limitations, validated against robust experimental data, is critical for its effective application. This guide provides an in-depth comparative analysis of DFT computational analysis versus experimental data for benzothiadiazole derivatives, offering field-proven insights into bridging the gap between theoretical prediction and real-world performance.
Part 1: The Theoretical Framework – A Primer on DFT Calculations
Density Functional Theory is a quantum mechanical modeling method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction.[5] This simplification makes it computationally feasible to study molecules of practical interest. The accuracy of any DFT calculation, however, is fundamentally dependent on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[6][7]
The choice of functional and basis set is a critical decision in the computational workflow. For organic molecules like BTD derivatives, hybrid functionals such as B3LYP , which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used and represent a reliable choice for balancing accuracy and cost.[8][9] Other functionals, like the meta-hybrid M06-2X or the range-separated CAM-B3LYP , may offer improved accuracy for specific properties like charge-transfer excitations, which are common in the donor-acceptor structures built with BTD.[9][10] The basis set, such as 6-31G(d) or the more extensive cc-pVDZ , defines the set of mathematical functions used to build the molecular orbitals and must be chosen to adequately describe the electron distribution.[8]
Caption: A typical workflow for predicting molecular properties using DFT.
Part 2: The Experimental Benchmark – Synthesis and Characterization
Theoretical predictions are only as valuable as their experimental validation. The synthesis of D-A-D (Donor-Acceptor-Donor) type molecules, where BTD is the central acceptor, is most commonly achieved through palladium-catalyzed cross-coupling reactions.
Key Experimental Protocols
1. Synthesis via Stille Cross-Coupling Reaction
The Stille reaction is a robust method for creating carbon-carbon bonds between an organostannane and an organohalide. This is a preferred method for coupling various heterocyclic donors to the BTD core.
-
Precursor: 4,7-dibromo-2,1,3-benzothiadiazole is a common starting material.[2]
-
Protocol:
-
In a round-bottom flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the desired heterocyclic tributylstannane donor (e.g., 2-(tributylstannyl)thiophene, ~2.2 equivalents) in an anhydrous, deoxygenated solvent like toluene.[1]
-
Degas the mixture with a stream of argon for 20-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride, ~5 mol%).[1]
-
Reflux the reaction mixture under an inert atmosphere for 6-24 hours, monitoring progress with thin-layer chromatography (TLC).
-
After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.[1]
-
Purify the crude product using column chromatography on silica gel to isolate the desired BTD derivative.
-
2. Characterization Workflow
Once synthesized and purified, the compounds undergo rigorous characterization to determine their structure and properties.
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure and purity.[1][11]
-
Optical Properties (UV-Vis Spectroscopy): The absorption spectrum is recorded in a solvent (e.g., chloroform or dichloromethane) using a spectrophotometer. This provides the maximum absorption wavelength (λ_max) and the absorption onset (λ_onset), from which the optical bandgap (E_g^opt) can be calculated using the formula: E_g^opt (eV) = 1240 / λ_onset (nm).[2]
-
Electrochemical Properties (Cyclic Voltammetry - CV): CV is used to determine the oxidation and reduction potentials of the molecule. From these values, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated relative to a reference standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[8][12]
Caption: Workflow for the synthesis and characterization of BTD derivatives.
Part 3: Head-to-Head Comparison: DFT vs. Experiment
The true test of a computational model is its ability to reproduce experimental findings. For BTD derivatives, the most critical parameters are the frontier molecular orbital (FMO) energies and the optical absorption characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO energy levels dictate the charge injection/extraction properties and the open-circuit voltage in solar cell applications. While DFT orbital energies are basis set dependent and not strictly equivalent to ionization potentials, they provide a reasonable approximation.[8]
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 4,7-di(selenophen-2-yl)BTD (2a) | DFT (B3LYP) | -5.12 | -3.07 | 2.05 |
| CV (Experiment) | -5.60 | -3.42 | 2.18 | |
| 4,7-di(pyridin-2-yl)BTD (2b) | DFT (B3LYP) | -5.24 | -3.22 | 2.02 |
| CV (Experiment) | -5.76 | -3.90 | 1.86 | |
| 4,7-di(EDOT-2-yl)BTD (2c) | DFT (B3LYP) | -4.78 | -2.71 | 2.07 |
| CV (Experiment) | -5.24 | -2.86 | 2.38 | |
| Data synthesized from Reference[8]. |
As the table shows, DFT calculations predict the correct trends in FMO energies. However, there is often a quantitative discrepancy, with calculated values differing from experimental results by approximately 0.2 to 0.5 eV.[8] This difference is significant in device engineering and underscores the need for experimental calibration.
Electronic Absorption Spectra (UV-Vis)
Time-Dependent DFT (TD-DFT) is the standard method for calculating excited states and simulating UV-Vis absorption spectra.[8] A persistent challenge is the frequent mismatch between calculated and experimental absorption maxima (λ_max).
| Compound | Method | λ_max (nm) |
| 4,7-di(selenophen-2-yl)BTD (2a) | TD-DFT (B3LYP) | 413, 623 |
| Experiment | 355, 483 | |
| 4,7-di(pyridin-2-yl)BTD (2b) | TD-DFT (B3LYP) | 557 |
| Experiment | 387 | |
| 4,7-di(EDOT-2-yl)BTD (2c) | TD-DFT (B3LYP) | 609 |
| Experiment | 439 | |
| Data synthesized from Reference[8]. |
A common and well-documented observation is that TD-DFT calculations, particularly with standard functionals like B3LYP, tend to significantly overestimate the λ_max, resulting in a "red-shift" compared to the experimental spectra.[8] This discrepancy can be as large as 100-170 nm and is often attributed to the functional's difficulty in accurately describing the charge-transfer character of the electronic transition from the donor units to the BTD acceptor.[6][8]
Part 4: Bridging the Gap – Understanding the Discrepancies
The observed deviations between theory and experiment are not random; they stem from the inherent approximations in the computational models and the complexities of the experimental environment.
-
The Exchange-Correlation Functional: This is the single largest source of error in DFT.[7] Standard functionals suffer from self-interaction error , where an electron incorrectly interacts with its own density, and delocalization error , which can lead to an over-stabilization of charge-separated states.[7][13] This is particularly problematic for donor-acceptor systems like BTD derivatives, contributing to the underestimation of band gaps and overestimation of absorption wavelengths.[8]
-
Environmental Effects: DFT calculations are often performed in vacuo for computational simplicity. However, experiments are conducted in solution or solid-state films. The polarity of the solvent can influence molecular geometry and electronic energy levels. Including a solvent model, such as the Polarizable Continuum Model (PCM), in the calculation is crucial for a more realistic comparison.[1]
-
Vibrational and Thermal Effects: Experimental measurements are performed at finite temperatures, where molecules are vibrating. Standard DFT calculations typically model a static molecule at 0 Kelvin. These effects can contribute to the broadening of experimental spectral peaks and slight shifts in energy levels.
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A Comparative Guide to Chloro vs. Cyano Substitution on Benzothiadiazole: Modulating Electronic Properties for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BT) core is a cornerstone in the design of high-performance organic electronic materials due to its inherent electron-accepting nature and rigid, planar structure.[1][2] Its derivatives are pivotal in applications ranging from organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) to chemosensors.[2][3] The strategic functionalization of the BT core with electron-withdrawing groups (EWGs) is a powerful method to precisely tune its electronic properties, particularly the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]
This guide provides an in-depth comparison of two common yet electronically distinct substituents: the chloro (-Cl) group and the cyano (-CN) group. We will explore the causal relationships between their fundamental electronic effects and the resulting changes in the optical and electrochemical properties of the benzothiadiazole system, supported by experimental and computational data.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The net electronic impact of a substituent is a balance of its inductive and resonance (or mesomeric) effects. Understanding this dichotomy is crucial to predicting its influence on the benzothiadiazole core.
-
The Chloro (-Cl) Substituent: As a halogen, chlorine is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the aromatic ring through the sigma bond. However, the chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the ring, resulting in a weaker electron-donating resonance effect (+R) .[4] While the inductive effect dominates, making the chloro group net electron-withdrawing, the opposing resonance effect cannot be ignored, particularly when it is positioned para to a reaction center.
-
The Cyano (-CN) Substituent: The cyano group is a powerful and unambiguous electron-withdrawing group. It exerts a strong inductive pull (-I) due to the high electronegativity of the nitrogen atom. Critically, its carbon-nitrogen triple bond is conjugated with the aromatic ring, allowing it to withdraw electron density via a potent resonance effect (-M) .[5][6] This dual-action withdrawal makes the cyano group one of the strongest EWGs used in organic electronics.
This fundamental difference is quantitatively captured by their Hammett substituent constants (σp) , which measure the electronic influence of a substituent at the para position.
| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect | Net Effect |
| Chloro (-Cl) | +0.23[7] | Strong Withdrawing (-I) | Weak Donating (+R) | Net Withdrawing |
| Cyano (-CN) | +0.83[7] | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Withdrawing |
The significantly larger positive σp value for the cyano group confirms its superior electron-withdrawing strength compared to the chloro group.[5][7]
Impact on Frontier Molecular Orbital (FMO) Energies
The HOMO and LUMO energy levels dictate a material's charge injection/extraction barriers, charge transport characteristics, and optical properties. As electron-withdrawing groups, both -Cl and -CN are expected to stabilize and lower the energies of both FMOs.[8] However, the magnitude of this effect differs significantly.
The cyano group's potent electron-withdrawing nature leads to a much more pronounced stabilization (lowering) of the LUMO level compared to the chloro group.[9][10] This enhanced electron affinity is highly desirable for creating n-type (electron-transporting) organic semiconductors.[9][10][11] While both substituents also lower the HOMO energy, the effect is again more substantial for the cyano group, leading to materials with higher ionization potentials and improved air stability.
A study comparing fluorinated and cyanated benzothiadiazole-based polymers by Casey et al. provides a strong analogue. The replacement of fluorine (another halogen with similar electronic properties to chlorine) with cyano groups resulted in a dramatic lowering of the LUMO energy by approximately 0.4 eV, shifting the material's behavior from p-type to n-type.[9][10]
Comparative FMO Data (Conceptual & Based on Analogous Systems)
| Substituent on BT Core | Typical HOMO (eV) | Typical LUMO (eV) | Electrochemical Band Gap (eV) |
| Unsubstituted | ~ -5.4 to -5.6 | ~ -3.2 to -3.4 | ~ 2.0 to 2.4 |
| Chloro-substituted | ~ -5.7 to -5.8 | ~ -3.5 to -3.7 | ~ 2.0 to 2.3 |
| Cyano-substituted | ~ -5.8 to -6.1 | ~ -3.8 to -4.1 | ~ 1.8 to 2.1 |
Note: These are representative values. Actual energies depend on the specific molecular structure, donor units, and measurement conditions.
Caption: Impact of substituents on BT frontier orbital energies.
Consequences for Optical Properties
The energy difference between the HOMO and LUMO, known as the band gap, directly influences the material's absorption and emission properties. A smaller band gap corresponds to the absorption of lower-energy, longer-wavelength light.
Given that cyano-substitution leads to a more significant reduction in the HOMO-LUMO gap compared to chloro-substitution, we can predict the following:
-
Absorption Spectra: Cyano-substituted benzothiadiazole derivatives will exhibit a notable bathochromic (red) shift in their maximum absorption wavelength (λmax) compared to their chloro-substituted counterparts.[9][10] This is a direct result of the reduced energy required to promote an electron from the HOMO to the LUMO. This intramolecular charge transfer (ICT) band is a hallmark of donor-acceptor systems.[12]
Comparative Optical Data (Conceptual)
| Substituent | HOMO-LUMO Gap | Expected λmax |
| Chloro (-Cl) | Moderate | Shorter Wavelength (e.g., 450-500 nm) |
| Cyano (-CN) | Smaller | Longer Wavelength (e.g., 550-650 nm) |
Experimental & Computational Workflows
Validating these electronic effects requires a combination of electrochemical, spectroscopic, and computational methods.
Caption: Workflow for assessing electronic properties.
Protocol 1: Electrochemical Analysis via Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of the substituted benzothiadiazole derivatives.
Instrumentation: A potentiostat with a standard three-electrode electrochemical cell.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻³ M) of the benzothiadiazole derivative in a suitable, dry solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[13]
-
Cell Assembly: Assemble the three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with reduction measurements.
-
Data Acquisition: Scan the potential over a range that covers both the oxidation and reduction events of the compound. Record the resulting voltammogram (current vs. potential).
-
Internal Calibration: At the end of the experiment, add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as a reliable internal standard.[1]
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):[14]
-
Protocol 2: Optical Characterization via UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and the optical band gap (Eg) of the derivatives.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Methodology:
-
Instrument Initialization: Warm up the spectrophotometer lamps for at least 15-30 minutes for stable output.[15]
-
Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the benzothiadiazole derivative in a spectroscopic grade solvent (e.g., chloroform, toluene).[15]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent. This spectrum is subtracted from the sample spectrum to correct for solvent absorption.[15]
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) from the peak of the lowest energy absorption band.
-
Determine the absorption onset (λonset), which is the wavelength where the absorption begins to rise from the baseline.
-
Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm) .[14]
-
Conclusion and Outlook
The choice between chloro and cyano substituents offers a clear trade-off in modulating the electronic properties of benzothiadiazole.
-
Chloro-substitution provides a moderate decrease in FMO energy levels, making it a useful tool for fine-tuning properties without drastically altering the electronic character of the parent molecule.
-
Cyano-substitution , with its powerful inductive and resonance withdrawing effects, engineers a profound change. It significantly lowers the LUMO energy, drastically increases electron affinity, and narrows the band gap, making it the substituent of choice for designing potent electron acceptors and n-type materials for advanced organic electronics.[9][10]
By understanding these fundamental structure-property relationships, researchers can rationally design and synthesize novel benzothiadiazole-based materials with tailored electronic and optical characteristics to meet the specific demands of next-generation electronic devices.
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved January 5, 2026, from [Link]
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Selected absorption peaks of benzothiadiazole derivatives in solution... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2- methylthio-4-oxo-4H-pyrimido [2, 1-b][13][15] benzothiazole and its 2- substituted derivatives. (2011). JOCPR. Retrieved January 5, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). PubMed Central. Retrieved January 5, 2026, from [Link]
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Casey, A., Han, Y., Fei, Z., White, A. J. P., Anthopoulos, T. D., & Heeney, M. (2015). Cyano substituted benzothiadiazole: a novel acceptor inducing n-type behaviour in conjugated polymers. Journal of Materials Chemistry C, 3(2), 395-402. [Link]
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Cyano substituted benzothiadiazole: a novel acceptor inducing n-type behaviour in conjugated polymers. (2014). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 5, 2026, from [Link]
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2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). MDPI. Retrieved January 5, 2026, from [Link]
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UV-Vis spectra of polymers containing benzothiadiazole (left) or fl... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Tuning of the HOMO-LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). MDPI. Retrieved January 5, 2026, from [Link]
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Comparative performance of benzothiadiazole derivatives in organic field-effect transistors (OFETs)
The relentless pursuit of high-performance organic semiconductors has solidified 2,1,3-benzothiadiazole (BT) as a cornerstone electron-accepting building block in the design of materials for organic field-effect transistors (OFETs).[1][2] Its inherent electron-deficient nature, when strategically combined with various electron-donating moieties, gives rise to a versatile class of donor-acceptor (D-A) materials with tunable electronic properties. This guide provides a comparative analysis of the performance of various benzothiadiazole derivatives in OFETs, offering insights into the structure-property relationships that govern their charge transport characteristics. We will delve into p-type, n-type, and ambipolar derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for material selection and design.
The Architectural Advantage of Benzothiadiazole
The efficacy of benzothiadiazole in organic electronics stems from its ability to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting semiconductor. This modulation of frontier molecular orbitals is crucial for facilitating efficient charge injection from the electrodes and ensuring stability against ambient conditions. The D-A architecture, a common strategy in the development of both p-type and n-type polymer semiconductors, allows for precise tuning of the material's bandgap and charge transport properties.[3]
P-Type Benzothiadiazole Derivatives: The Workhorses of Organic Electronics
Historically, p-type (hole-transporting) organic semiconductors have been more extensively developed. Benzothiadiazole derivatives have played a significant role in advancing this class of materials. By pairing the electron-accepting BT core with electron-rich units like thiophene and its derivatives, researchers have achieved impressive hole mobilities.
A notable example is the copolymerization of benzothiadiazole with thieno[3,2-b]thiophene. These materials have demonstrated p-channel field-effect behavior with hole mobilities reaching up to 0.1 cm²/Vs.[4] The inclusion of alkyl side chains on the thiophene units is a common strategy to enhance solubility and promote favorable molecular packing in the solid state, which is critical for efficient charge transport.[4] Small-molecule semiconductors based on benzothiadiazole have also shown significant promise. For instance, 4,7-bis(5-phenylthiophen-2-yl)benzo[c][3][5][6]thiadiazole (PT-BTD) has exhibited hole mobilities as high as 0.10 cm² V⁻¹ s⁻¹ in top-contact/bottom-gate OFET devices.[5] Another derivative, DH-BTZ-4T, achieved a hole mobility of 0.17 cm²/(Vs) in vacuum-deposited films.[7]
The choice of the donor unit and the overall molecular geometry are critical. For instance, a naphthobisthiadiazole (NTz)-based polymer, which features a doubly benzothiadiazole-fused ring, exhibited a high field-effect mobility of approximately 0.56 cm²/(V s).[8] This significant performance enhancement over its single BTz counterpart was attributed to a more ordered thin-film structure, likely arising from the increased linearity of the polymer backbone conferred by the centrosymmetric NTz core.[8]
N-Type and Ambipolar Derivatives: Expanding the Horizons of Organic Electronics
The development of high-performance n-type (electron-transporting) and ambipolar (both hole and electron transporting) semiconductors is crucial for the realization of complementary logic circuits, which offer lower power consumption and higher noise immunity.[3][9] Benzothiadiazole's strong electron-accepting nature makes it an excellent candidate for designing such materials.
Engineering N-Type Behavior
To induce n-type behavior, the benzothiadiazole unit is often functionalized with strong electron-withdrawing groups, such as cyano (CN) or fluoro (F) groups.[3][9][10] This functionalization further lowers the LUMO energy level, facilitating electron injection. A study on donor-acceptor copolymers with a common fused donor unit (CDTT) and different functionalized benzothiadiazole acceptors demonstrated this principle effectively.[3][9][10]
-
PCDTT-DCNBT , with two cyano groups on the BT unit, showed an electron mobility of 0.031 cm² V⁻¹ s⁻¹.[3][9][10]
-
PCDTT-FCNBT , featuring one cyano and one fluorine group, exhibited a significantly improved electron mobility of 0.4 cm² V⁻¹ s⁻¹.[3][9][10] This enhancement was attributed to a more linear and coplanar backbone, leading to higher thin-film crystallinity.[3][9][10]
-
In contrast, PCDTT-NO2FBT , with a nitro and a fluoro group, displayed a lower electron mobility of 0.024 cm² V⁻¹ s⁻¹.[3][9][10] Steric hindrance from the nitro group was found to disrupt the planarity of the polymer backbone, limiting its π-accepting capability.[3][9][10]
More recently, the incorporation of an asymmetric B←N coordination bond into the benzothiadiazole backbone has emerged as a powerful strategy. The resulting polymer, PFBTBN, demonstrated exceptional unipolar n-type performance with a high electron mobility of 3.85 cm² V⁻¹ s⁻¹.[11] This approach not only lowers the LUMO level but also induces a near-amorphous morphology, which is beneficial for flexible device applications.[11]
Achieving Ambipolar Transport
Ambipolar transport, the ability of a material to conduct both holes and electrons, can be achieved by carefully balancing the HOMO and LUMO energy levels to allow for both hole and electron injection.[6] Fluorination of the benzothiadiazole core has been shown to be an effective strategy. For example, copolymerizing CDTT with 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) resulted in a polymer with ambipolar performance, exhibiting a hole mobility of 0.38 cm² V⁻¹ s⁻¹ and an electron mobility of 0.17 cm² V⁻¹ s⁻¹.[3]
Another approach involves creating acceptor-acceptor polymers. Copolymers of bisisoindigo and electron-deficient benzothiadiazoles have shown ambipolar behavior with hole and electron mobilities up to 4.0 × 10⁻³ and 1.4 × 10⁻³ cm² V⁻¹ s⁻¹, respectively.[12] The use of a thiazolobenzotriazole (TBZ) acceptor, a structural analogue of benzothiadiazole, has also led to ambipolar transistors with an electron mobility of 0.151 cm² V⁻¹ s⁻¹.[13][14]
Performance Comparison of Benzothiadiazole Derivatives
To provide a clear overview, the performance of several key benzothiadiazole derivatives in OFETs is summarized in the table below.
| Derivative Name/Class | Donor/Acceptor Units | Charge Transport | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Deposition Method |
| PT-BTD | Phenylthiophene-BTD | p-type | 0.10 | - | >10⁷ | Vacuum Deposition |
| DH-BTZ-4T | Dihexylquaterthiophene-BTZ | p-type | 0.17 | - | 1 x 10⁵ | Vacuum Deposition |
| TT-BT Copolymer | Thieno[3,2-b]thiophene-BT | p-type | 0.1 | - | 3.5 x 10³ | Solution Processed |
| PNTz4T | Naphthobisthiadiazole-Quaterthiophene | p-type | ~0.56 | - | - | Solution Processed |
| PCDTT-DFBT | CDTT-Difluoro-BT | Ambipolar | 0.38 | 0.17 | - | Solution Processed |
| PCDTT-DCNBT | CDTT-Dicyano-BT | n-type | - | 0.031 | 5 x 10² | Solution Processed |
| PCDTT-FCNBT | CDTT-Fluoro-Cyano-BT | n-type | - | 0.4 | - | Solution Processed |
| PFBTBN | B←N Functionalized BT Polymer | n-type | - | 3.85 | - | Solution Processed |
| Bisisoindigo-BT Copolymer | Bisisoindigo-BT | Ambipolar | 4.0 x 10⁻³ | 1.4 x 10⁻³ | - | Solution Processed |
| NDI-TBZT-NDI | NDI-Thiazolobenzotriazole-NDI | Ambipolar | 0.00134 | 0.151 | - | Solution Processed |
Experimental Methodologies: A Blueprint for Device Fabrication and Characterization
The successful fabrication and characterization of OFETs are paramount to accurately assessing the performance of new semiconductor materials. Below is a generalized, step-by-step protocol based on common practices reported in the literature for solution-processed, bottom-gate, top-contact OFETs.
I. Substrate Preparation and Cleaning
-
Rationale: A pristine substrate surface is critical to ensure good film formation and minimize charge trapping at the semiconductor-dielectric interface.
-
Procedure:
-
Begin with heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, which serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the SiO₂ surface with an oxygen plasma or a UV-ozone cleaner to remove any remaining organic residues and to render the surface hydrophilic.
-
II. Dielectric Surface Modification (Optional but Recommended)
-
Rationale: Modifying the dielectric surface with a self-assembled monolayer (SAM) can improve the morphology of the overlying semiconductor film and reduce charge trapping.
-
Procedure:
-
Treat the cleaned SiO₂ surface with a solution of a silanizing agent, such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), in an anhydrous solvent like toluene or chloroform.
-
After treatment, rinse the substrates with the solvent to remove any excess, unreacted silanizing agent.
-
Anneal the substrates to promote the formation of a dense, well-ordered monolayer.
-
III. Semiconductor Film Deposition
-
Rationale: The method of film deposition and the processing conditions significantly influence the molecular packing and, consequently, the charge transport properties of the semiconductor.
-
Procedure (Spin-Coating):
-
Dissolve the benzothiadiazole derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a specific concentration.
-
Deposit the solution onto the substrate and spin-coat at a defined speed and for a set duration to achieve the desired film thickness.
-
Anneal the film at an optimized temperature to promote solvent removal and improve molecular ordering.
-
IV. Source and Drain Electrode Deposition
-
Rationale: The choice of electrode material and the method of deposition are crucial for efficient charge injection. Gold (Au) is a common choice for its high work function and inertness.
-
Procedure:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a thin layer of an adhesion promoter, such as chromium (Cr) or titanium (Ti), followed by a thicker layer of gold via thermal evaporation under high vacuum.
-
V. Device Characterization
-
Rationale: Electrical characterization provides the key performance metrics of the OFET.
-
Procedure:
-
Measure the transfer and output characteristics of the OFETs using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.
-
Extract the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth) from the measured characteristics.
-
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the basic structure of an OFET and the general molecular design strategy for benzothiadiazole-based semiconductors.
Caption: A schematic of a bottom-gate, top-contact organic field-effect transistor (OFET).
Caption: The donor-acceptor (D-A) approach for designing benzothiadiazole-based semiconductors.
Conclusion and Future Outlook
Benzothiadiazole derivatives have unequivocally established themselves as a versatile and high-performing class of materials for organic field-effect transistors. The ability to tune their charge transport properties from p-type to n-type and ambipolar through rational molecular design is a testament to their potential. The structure-property relationships highlighted in this guide underscore the importance of factors such as backbone planarity, molecular packing, and the electronic nature of substituents in achieving high charge carrier mobilities.
Future research will likely focus on the development of novel benzothiadiazole-based materials with even higher mobilities and enhanced stability. The exploration of new donor units and innovative functionalization strategies for the benzothiadiazole core will continue to push the boundaries of organic electronics, paving the way for their integration into a wider range of applications, from flexible displays and sensors to complex logic circuits.
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A Comparative Guide to the Structural Confirmation of Benzothiadiazole Derivatives Using Single-Crystal X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, benzothiadiazole derivatives have emerged as a versatile class of compounds with a wide array of applications, from pharmaceuticals to organic electronics.[1][2][3] Their biological activity and material properties are intrinsically linked to their precise three-dimensional atomic arrangement.[2][4] Therefore, unambiguous structural confirmation is not merely a final step in characterization but a critical cornerstone for rational drug design and the development of novel materials. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) with other analytical techniques and presents a detailed workflow for the structural elucidation of benzothiadiazole derivatives, grounded in scientific principles and practical insights.
The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme
While various analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of small molecules.[5][6] Unlike techniques that provide information about connectivity (e.g., NMR) or bulk crystallinity (e.g., powder X-ray diffraction), SC-XRD provides a precise and accurate three-dimensional map of electron density within a single crystal. This allows for the unequivocal determination of:
-
Bond lengths and angles: Crucial for understanding molecular geometry and strain.[5]
-
Torsional angles: Defining the conformation of the molecule.
-
Absolute stereochemistry: Essential for chiral drug molecules where enantiomers can have vastly different biological activities.[7]
-
Intermolecular interactions: Revealing how molecules pack in the solid state, which influences properties like solubility and stability.[8][9]
The unparalleled level of detail offered by SC-XRD is indispensable for establishing a definitive structure-activity relationship (SAR) for benzothiadiazole derivatives.
A Comparative Overview of Structural Elucidation Techniques
While SC-XRD is the gold standard, it is important to understand its place within the broader analytical toolkit. The following table provides a comparison of common techniques used for the structural analysis of small molecules.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | High-quality single crystal (typically 50-250 µm)[10][11] | Low to Medium | Unambiguous structural determination | Crystal growth can be challenging and time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation | Soluble sample in deuterated solvent | High | Excellent for solution-state structure and dynamics | Does not provide absolute stereochemistry or solid-state packing information[7] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters | Crystalline powder | High | Rapid analysis of bulk material | Does not provide atomic coordinates or detailed structural information[12][13] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Small amount of sample | High | High sensitivity and accuracy for mass determination | Provides no information on 3D structure or connectivity |
| Three-Dimensional Electron Diffraction (3DED/MicroED) | 3D structure from nanocrystals | Nanocrystals (100 nm to a few microns)[6] | Medium | Suitable for samples that are difficult to grow into large single crystals[6][12][13] | Can be more susceptible to radiation damage[14] |
The Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized benzothiadiazole derivative to a fully refined crystal structure involves a series of meticulous steps. This section details the experimental protocol, emphasizing the causality behind each choice.
Caption: A generalized workflow for the structural elucidation of a benzothiadiazole derivative via single-crystal X-ray diffraction.
Step 1: Crystal Growth - The Art and Science of Nucleation
The most critical and often most challenging step is obtaining diffraction-quality single crystals. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Experimental Protocol: Crystallization of Benzothiadiazole Derivatives
-
Purification: Start with the highest purity material possible. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.[15][16]
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents with varying polarities is recommended.
-
Common Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[17][18]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[15]
-
Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[17]
-
A note on benzothiadiazole derivatives: These compounds are often planar and aromatic, which can lead to strong π-π stacking interactions.[19] Solvents that can disrupt these interactions to a moderate degree are often good candidates for crystallization.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol: X-ray Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects.[10][11] The ideal crystal size is typically between 50 and 250 microns.[10][11] The crystal is mounted on a loop or a glass fiber using a cryoprotectant oil.
-
Data Collection Strategy: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and reduce radiation damage. The diffractometer rotates the crystal in the X-ray beam, and a detector collects the diffraction pattern, which consists of a series of spots called reflections.[11][14] A complete dataset is collected by rotating the crystal through a range of angles.
Step 3: Structure Solution and Refinement - From Diffraction to 3D Model
The collected diffraction data is a set of reflection intensities and positions. This information is used to solve and refine the crystal structure.
Caption: The iterative process of crystal structure solution and refinement.
Experimental Protocol: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[14][20]
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[14] For small molecules like benzothiadiazole derivatives, direct methods are typically used to generate an initial structural model.[21]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[11][21] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be less than 5% for publication-quality structures.[21]
-
Structure Validation: The final structure is validated using software like PLATON and submitted to crystallographic databases. The standard output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection and refinement process.
Conclusion
The structural confirmation of benzothiadiazole derivatives is a critical aspect of their development for various applications. While a suite of analytical techniques provides valuable information, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. A thorough understanding of the experimental workflow, from crystal growth to structure refinement, is essential for researchers in this field. By following the principles and protocols outlined in this guide, scientists can confidently and accurately elucidate the structures of their novel benzothiadiazole derivatives, paving the way for further advancements in medicine and materials science.
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Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]
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Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. (2015). ResearchGate. Retrieved from [Link]
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Why is crystallography still used in some cases for small molecule structure determination? (2017). Stack Exchange. Retrieved from [Link]
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Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. Retrieved from [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Retrieved from [Link]
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Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (2015). ResearchGate. Retrieved from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]
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Crystals of Phenylene–Oxazole Oligomer with a Central Benzothiadiazole Fragment. (2020). ResearchGate. Retrieved from [Link]
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A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. (2022). MDPI. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Chlorobenzo[c]thiadiazole
Definitive Guide to the Proper Disposal of 4-Chlorobenzo[c][1][2][3]thiadiazole
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle, including disposal. This guide provides a comprehensive framework for the responsible management of waste containing 4-Chlorobenzo[c][1][2][3]thiadiazole, grounded in established safety protocols and regulatory principles. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The core principle of chemical waste management is proactive hazard assessment. For 4-Chlorobenzo[c][1][2][3]thiadiazole, while specific toxicological data may be limited, its structure—a chlorinated heterocyclic aromatic compound—necessitates a cautious approach. We can infer its hazard profile from analogous benzothiadiazole derivatives, which consistently indicate potential for irritation, and environmental toxicity.[2][4] Therefore, all waste generated from its use must be presumed hazardous pending formal characterization.
Hazard Identification and Risk Assessment
Understanding the "why" is crucial for adherence to safety protocols. The primary risks associated with 4-Chlorobenzo[c][1][2][3]thiadiazole and its derivatives stem from their potential biological reactivity and persistence.
-
Health Hazards: Based on data from similar compounds, 4-Chlorobenzo[c][1][2][3]thiadiazole is expected to cause skin, eye, and respiratory irritation.[2][5][6][7] Ingestion is likely to be harmful.[6][7][8] Proper personal protective equipment (PPE) is therefore non-negotiable.
-
Environmental Hazards: Many chlorinated aromatic compounds are toxic to aquatic life and can have long-lasting effects on ecosystems.[4] This is the primary reason why under no circumstances should this chemical or its waste be discharged into drains or the environment .[1][4]
-
Chemical Hazards: Upon combustion or thermal decomposition, benzothiadiazoles can release highly toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[4][8] This dictates the need for specialized high-temperature incineration by a licensed hazardous waste facility.
The following table summarizes the anticipated hazard profile based on related chemical safety data sheets.
| Hazard Classification | GHS Category | Precautionary Statement | Rationale / Causality |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][6] | The electrophilic nature of the chlorinated aromatic ring can lead to reactions with biological macromolecules in the skin, causing irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] | Direct contact with the sensitive tissues of the eye can cause significant inflammation and damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Chlorinated organic compounds are often persistent and can bioaccumulate, disrupting aquatic ecosystems. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[6] | The compound can interfere with metabolic processes if ingested, leading to systemic toxicity. |
Waste Characterization and Segregation: A Step-by-Step Workflow
Proper disposal begins at the point of generation. All waste streams must be correctly identified, segregated, and labeled to ensure safe handling and regulatory compliance.
Caption: Waste Disposal Decision Workflow for 4-Chlorobenzo[c][1][2][3]thiadiazole.
Operational Protocol: Decontamination of Glassware
This protocol provides a practical, step-by-step method for decontaminating laboratory glassware that has been in contact with 4-Chlorobenzo[c][1][2][3]thiadiazole. This procedure minimizes exposure and ensures that contaminants are captured into the appropriate hazardous waste stream.
Objective: To safely decontaminate glassware, transferring residual chemical into a designated liquid hazardous waste container.
Materials:
-
Contaminated glassware (e.g., flask, beaker)
-
Appropriate PPE (Safety goggles, nitrile gloves, lab coat)
-
Squirt bottles with a suitable organic solvent (e.g., acetone, ethyl acetate) and water
-
Designated "Liquid Chlorinated Organic Waste" container
-
Solid waste bag for contaminated wipes
Procedure:
-
Work Area Preparation: Perform all steps within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5]
-
Initial Rinse (Organic Solvent):
-
Rinse the interior surfaces of the contaminated glassware with a small volume of a suitable organic solvent (e.g., acetone). The goal is to dissolve the residual 4-Chlorobenzo[c][1][2][3]thiadiazole.
-
Carefully decant the rinse solvent (rinsate) into the designated "Liquid Chlorinated Organic Waste" container.[4]
-
Repeat this rinse step two more times to ensure thorough removal of the compound. The principle of using multiple small-volume rinses is more effective than a single large-volume rinse.
-
-
Secondary Rinse (Water):
-
After the organic solvent rinses, rinse the glassware with a small amount of water to remove the residual solvent.
-
Decant this aqueous rinsate into the same "Liquid Chlorinated Organic Waste" container. While primarily water, it is contaminated with solvent and trace chemical.
-
-
Final Cleaning:
-
PPE and Solid Waste Disposal:
Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For a large spill, consider a respirator.[1][2]
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Avoid raising dust.[2][4] Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[2]
-
For Liquid Spills: Use an inert absorbent material to contain and absorb the liquid.[4]
-
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, absorbent pads) as solid hazardous waste.[4]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.[4]
Ultimate Disposal
All waste streams containing 4-Chlorobenzo[c][1][2][3]thiadiazole—solid, liquid, and contaminated PPE—must be managed as hazardous waste.
-
Waste Accumulation: Waste must be collected in clearly labeled, sealed, and appropriate containers stored in a designated and secure waste accumulation area.[1][5]
-
Regulatory Compliance: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be characterized.[9] While not explicitly listed, its properties may qualify it as a characteristic hazardous waste (e.g., for toxicity). Your institution's EHS office will provide the specific waste codes and disposal procedures.
-
Final Treatment: The designated disposal route for chlorinated organic waste is typically high-temperature incineration by a licensed hazardous waste management company.[10] This method ensures the complete destruction of the compound, preventing its release into the environment.
By adhering to these procedures, you not only ensure compliance with regulations but also uphold your professional responsibility to maintain a safe laboratory environment.
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Navigating the Safe Handling of 4-Chlorobenzo[c]thiadiazole: A Guide for Laboratory Professionals
Navigating the Safe Handling of 4-Chlorobenzo[c][1][2][3]thiadiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel heterocyclic compounds are pivotal to discovery. Among these, 4-Chlorobenzo[c][1][2][3]thiadiazole, a key intermediate in the development of fluorescent dyes, bioimaging agents, and kinase inhibitors, presents a unique set of handling challenges. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory operations.
Hazard Profile and Risk Assessment: Understanding the "Why"
4-Chlorobenzo[c][1][2][3]thiadiazole is a solid organic compound that, while instrumental in research, necessitates a thorough understanding of its potential hazards. A proactive risk assessment is the cornerstone of safe laboratory practice.
Primary Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1] Direct contact can lead to redness, itching, and inflammation.
-
Respiratory Irritation: Inhalation of the dust can cause irritation to the respiratory tract.[1]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects, mandating careful handling and disposal to prevent environmental release.[1]
While no data currently identifies this compound as a carcinogen or mutagen, all chemicals of unknown toxicity should be handled with the assumption that they are hazardous.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-Chlorobenzo[c][1][2][3]thiadiazole. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Viton® or Butyl rubber gloves. Nitrile gloves may be used for short-duration tasks with no direct contact. | Chlorinated aromatic compounds can readily permeate standard nitrile gloves.[4] A study on similar compounds showed Viton® gloves provided no permeation after 4 hours, while nitrile gloves had breakthrough times of less than an hour.[4] |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk. | Protects against dust particles and accidental splashes that can cause serious eye irritation.[1] |
| Body Protection | A lab coat, buttoned to the top. Consider a chemically resistant apron for larger quantities. | Prevents contact of the chemical with skin and personal clothing.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or higher) should be used if the work cannot be conducted in a fume hood or if dust is generated. | Mitigates the risk of inhaling airborne particles that can cause respiratory irritation.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Designated Area: All handling of 4-Chlorobenzo[c][1][2][3]thiadiazole should occur in a designated area, such as a chemical fume hood, to control dust and vapors.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review SDS: Always have the Safety Data Sheet (SDS) available and review it before beginning work.[7]
Handling:
-
Don PPE: Follow the proper sequence for donning PPE: lab coat, then respirator (if needed), then eye protection, and finally gloves.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always work in a manner that minimizes the generation of dust and avoids contact with skin and eyes.[7][8]
Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[1]
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[7] Seek medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Environmental Responsibility
Due to its high aquatic toxicity, the disposal of 4-Chlorobenzo[c][1][2][3]thiadiazole and its containers must be managed responsibly.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled hazardous waste container.[9]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[9] Do not pour any waste down the drain.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-Chlorobenzo[c][1][2][3]thiadiazole.
Caption: PPE selection workflow for handling 4-Chlorobenzo[c][1][2][3]thiadiazole.
Conclusion
The responsible use of 4-Chlorobenzo[c][1][2][3]thiadiazole in research and development is predicated on a robust safety protocol. By understanding the inherent hazards, meticulously planning and executing handling procedures, and being prepared for emergencies, you can mitigate risks and foster a laboratory environment where both scientific innovation and personal safety are paramount.
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30536-36-8|4-Chlorobenzo[c][1][2][3]thiadiazol-5-amine - BLDpharm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
